Azelaic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
nonanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c10-8(11)6-4-2-1-3-5-7-9(12)13/h1-7H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJRBEYXGGNYIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26776-28-3, Array | |
| Record name | Nonanedioic acid, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26776-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azelaic acid [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8021640 | |
| Record name | Nonanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8021640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid; Pellets or Large Crystals, Yellowish to white solid; [HSDB] White flakes; [Acros Organics MSDS], Solid | |
| Record name | Nonanedioic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Azelaic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12008 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Azelaic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000784 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
357.1 °C; 287 °C at 100 mm Hg, BP: 365 °C (decomposes), Distills above 360 °C with partial anhydride formation. BP: 286.5 °C at 100 mm Hg; 265 °C at 50 mm Hg; 237 °C at 15 mm Hg; 225 dg C at 10 mm Hg | |
| Record name | Azelaic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00548 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1,7-HEPTANEDICARBOXYLIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7659 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
210 °C (closed cup) | |
| Record name | 1,7-HEPTANEDICARBOXYLIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7659 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Slightly soluble in ethy ether, benzene, DMSO; soluble in ethanol, Soluble in hot water, alcohol and organic solvents, One liter of water dissolves 1.0 g at 1.0 °C; 2.4 g at 20 °C; 8.2 g at 50 °C; 22 g at 50 °C ... 1000 g ether dissolves 18.8 g at 11 °C and 26.8 g at 15 °C, In water, 2.40X10+3 mg/L at 20 °C, 2.4 mg/mL | |
| Record name | Azelaic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00548 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1,7-HEPTANEDICARBOXYLIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7659 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Azelaic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000784 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.225 g/cu cm at 25 °C | |
| Record name | 1,7-HEPTANEDICARBOXYLIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7659 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000001 [mmHg], 1.07X10-8 mm Hg at 25 °C | |
| Record name | Azelaic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12008 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,7-HEPTANEDICARBOXYLIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7659 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Monoclinic prismatic needles, Yellowish to white crystalline powder, Leaflets or needles | |
CAS No. |
123-99-9, 26776-28-3 | |
| Record name | Azelaic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azelaic acid [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nonanedioic acid, homopolymer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026776283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azelaic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00548 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | azelaic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757406 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | azelaic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19493 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nonanedioic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nonanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8021640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Azelaic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.246 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Azelaic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2VW3D43YT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,7-HEPTANEDICARBOXYLIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7659 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Azelaic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000784 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
160.5 °C, 106.5 °C | |
| Record name | Azelaic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00548 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1,7-HEPTANEDICARBOXYLIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7659 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Azelaic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000784 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Azelaic Acid Enigma: Unraveling the Biosynthetic Machinery in Malassezia furfur
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Malassezia furfur, a lipophilic yeast commensal on human skin, is the natural source of azelaic acid, a dicarboxylic acid with significant therapeutic applications in dermatology. Despite its widespread use, the precise biosynthetic pathway of this compound in M. furfur remains an area of active investigation. This technical guide synthesizes the current understanding of this metabolic route, presenting a proposed pathway based on available evidence. It details the crucial role of external lipid sources, particularly oleic acid, and outlines the hypothetical enzymatic steps, likely involving ω-oxidation initiated by cytochrome P450 monooxygenases. This document provides a comprehensive overview of the culture conditions conducive to this compound production, methods for its extraction and quantification, and a framework for future research to fully elucidate this important biosynthetic pathway.
Introduction
Malassezia furfur is a lipid-dependent yeast that constitutes a major part of the human skin microbiome.[1] Under specific conditions, it transitions from a commensal to an opportunistic pathogen, contributing to various skin disorders.[2] A key metabolite produced by M. furfur is this compound, a nine-carbon saturated dicarboxylic acid.[3] Industrially, this compound is produced through the ozonolysis of oleic acid.[4] However, its natural biosynthesis by M. furfur presents a fascinating case of microbial metabolism with direct relevance to dermatology and drug development. This compound is known for its anti-inflammatory, antimicrobial, and anti-keratinizing properties.[4] Understanding its biosynthesis is critical for optimizing its production and for developing novel therapeutic strategies.
This guide provides an in-depth exploration of the proposed biosynthesis of this compound in Malassezia furfur, consolidating available research for scientists and professionals in drug development.
The Proposed Biosynthetic Pathway of this compound
Malassezia furfur, with the exception of M. pachydermatis, lacks the fatty acid synthase (FAS) genes necessary for the de novo synthesis of fatty acids.[3][5] This makes the yeast dependent on external lipid sources for its survival and metabolic activities, primarily triglycerides found in sebum.[4] The biosynthesis of this compound is intrinsically linked to the catabolism of unsaturated fatty acids, with oleic acid (a C18 monounsaturated fatty acid) being the primary precursor.[6]
The proposed pathway for the conversion of oleic acid to this compound in M. furfur is a multi-step enzymatic process, hypothesized to proceed via ω-oxidation. While the specific enzymes in M. furfur have not been definitively characterized, the pathway can be inferred from general microbial fatty acid metabolism.[7]
The key stages of the proposed pathway are:
-
Lipid Hydrolysis: M. furfur secretes extracellular lipases that hydrolyze triglycerides from the environment, releasing free fatty acids, including oleic acid.[8]
-
ω-Hydroxylation: The terminal methyl group (ω-carbon) of oleic acid is hydroxylated to form ω-hydroxy oleic acid. This initial and likely rate-limiting step is catalyzed by a cytochrome P450 monooxygenase (CYP) system.[7][9]
-
Oxidation to Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde, yielding ω-oxo oleic acid. This reaction is likely carried out by an alcohol dehydrogenase.
-
Oxidation to Carboxylic Acid: The aldehyde group is further oxidized to a carboxylic acid, resulting in the formation of a dicarboxylic acid, octadec-9-enedioic acid. An aldehyde dehydrogenase is presumed to catalyze this step.
-
β-Oxidation: The C18 dicarboxylic acid then undergoes rounds of β-oxidation, which shortens the carbon chain by two carbons in each cycle. This process continues until the nine-carbon dicarboxylic acid, this compound, is formed.
Visualizing the Pathway
The following diagram illustrates the proposed biosynthetic pathway of this compound from oleic acid in Malassezia furfur.
Quantitative Data
Quantitative data on the biosynthesis of this compound in M. furfur is limited in the scientific literature. The following table summarizes the available information regarding culture conditions and fatty acid composition which indirectly relate to the production of this compound.
| Parameter | Value/Observation | Reference |
| Optimal Growth pH | 6.0 | [10] |
| Optimal Growth Temperature | 32-35°C | [11][12] |
| Precursor Fatty Acid | Oleic Acid (C18:1) | [6] |
| Fatty Acid Uptake | M. furfur can utilize various fatty acids, but unsaturated fatty acids are more stimulative for growth. | [13] |
| Fatty Acid Composition in Culture | The fatty acid profile of M. furfur cells reflects the lipid supplement in the growth medium. | [6] |
Experimental Protocols
Culture of Malassezia furfur for this compound Production
Objective: To culture M. furfur under conditions that favor the production of this compound.
Materials:
-
Malassezia furfur strain (e.g., ATCC 14521)
-
Sabouraud Dextrose Agar (SDA) or Dixon's Agar
-
Sterile olive oil or a defined medium supplemented with oleic acid
-
Incubator
Protocol:
-
Prepare SDA or Dixon's agar plates according to the manufacturer's instructions.
-
Aseptically overlay the agar surface with a thin layer of sterile olive oil. Alternatively, prepare a defined liquid medium supplemented with a specific concentration of oleic acid.
-
Inoculate the plates or liquid culture with the M. furfur strain.
-
Incubate the cultures at 32-35°C for 7-14 days.[11][12] Growth is typically slow.
-
For liquid cultures, agitation may be required to ensure aeration and nutrient distribution.
Extraction of this compound from Culture
Objective: To extract this compound from the M. furfur culture for quantification.
Materials:
-
M. furfur culture (broth or agar)
-
Organic solvent (e.g., ethyl acetate, diethyl ether)
-
Centrifuge and tubes
-
Rotary evaporator
Protocol:
-
For liquid cultures, centrifuge the broth to separate the yeast cells from the supernatant. The supernatant is expected to contain the secreted this compound.
-
For agar cultures, the agar can be extracted with an appropriate organic solvent.
-
Acidify the supernatant to a low pH (e.g., pH 2) with an acid like HCl to protonate the carboxylic acid groups of this compound, making it more soluble in organic solvents.
-
Perform a liquid-liquid extraction of the acidified supernatant with an organic solvent like ethyl acetate. Repeat the extraction multiple times to ensure complete recovery.
-
Pool the organic phases and dry them over an anhydrous salt like sodium sulfate.
-
Evaporate the solvent using a rotary evaporator to obtain the crude extract containing this compound.
Quantification of this compound
Objective: To quantify the amount of this compound in the extract.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are commonly used methods.
General GC-MS Protocol:
-
Derivatization: this compound is a non-volatile compound and requires derivatization before GC-MS analysis. This is typically done by converting the carboxylic acid groups to their methyl or ethyl esters using reagents like BF3-methanol or by silylation.
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use an appropriate column (e.g., a non-polar or medium-polarity column).
-
Set up a temperature program to separate the components of the extract.
-
The mass spectrometer is used to identify and quantify the this compound derivative based on its mass spectrum and retention time compared to a standard.
-
General HPLC Protocol:
-
Sample Preparation: The crude extract may need to be redissolved in a suitable solvent and filtered before injection.
-
HPLC Analysis:
-
Use a reverse-phase column (e.g., C18).
-
Employ a suitable mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, run in an isocratic or gradient mode.
-
Detection can be done using a UV detector (as dicarboxylic acids have some absorbance at low wavelengths) or, for higher sensitivity and specificity, a mass spectrometer (LC-MS).
-
Quantification is achieved by comparing the peak area of the sample to a calibration curve generated with known concentrations of an this compound standard.
-
Experimental Workflow Diagram
Future Directions and Conclusion
The biosynthesis of this compound in Malassezia furfur is a promising area of research with implications for dermatology and biotechnology. While a plausible pathway involving ω-oxidation of oleic acid has been proposed, further investigation is required for its definitive elucidation.
Key areas for future research include:
-
Enzyme Identification and Characterization: Isolation and characterization of the specific cytochrome P450 monooxygenase, alcohol dehydrogenase, and aldehyde dehydrogenase involved in the pathway.
-
Gene Expression Studies: Transcriptomic analysis of M. furfur grown on oleic acid to identify upregulated genes associated with the biosynthetic pathway.
-
Metabolomic Analysis: Detailed analysis of the intermediates formed during the conversion of oleic acid to this compound to confirm the proposed pathway.
-
Optimization of Production: Elucidating the pathway will enable the genetic engineering of M. furfur or heterologous expression of the pathway in other microorganisms for enhanced and controlled production of this compound.
References
- 1. Conversion of Oleic Acid into Azelaic and Pelargonic Acid by a Chemo-Enzymatic Route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Malassezia Furfur - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ashdin.com [ashdin.com]
- 4. ashdin.com [ashdin.com]
- 5. Lipid Metabolic Versatility in Malassezia spp. Yeasts Studied through Metabolic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Phospholipase activity in Malassezia furfur pathogenic strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transformation of Fatty Acids Catalyzed by Cytochrome P450 Monooxygenase Enzymes of Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characteristics of Malassezia furfur at various pH and effects of Malassezia lipids on skin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medicaljournalssweden.se [medicaljournalssweden.se]
- 13. Hydrolysis of fatty acid esters by Malassezia furfur: different utilization depending on alcohol moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dermatological Journey of Azelaic Acid: A Deep Dive into its Cutaneous Pharmacokinetics and Metabolism
For Immediate Release
[City, State] – [Date] – This comprehensive whitepaper delves into the intricate pharmacokinetics and metabolism of azelaic acid within the skin, providing a critical resource for researchers, scientists, and drug development professionals. This compound, a naturally occurring saturated dicarboxylic acid, is a well-established therapeutic agent for various dermatological conditions, including acne vulgaris and rosacea.[1][2] Its efficacy is intrinsically linked to its penetration, distribution, and subsequent metabolic fate within the cutaneous environment. This document synthesizes the current understanding of these processes, presenting quantitative data in accessible formats, detailing experimental methodologies, and visualizing key pathways to facilitate further research and formulation development.
Cutaneous Penetration and Distribution: A Quantitative Overview
The journey of topically applied this compound begins with its penetration through the stratum corneum, the skin's primary barrier. The extent of this penetration is significantly influenced by the formulation's characteristics, such as its pH and vehicle.[3][4] While this compound's percutaneous absorption is generally considered poor, formulation strategies can enhance its bioavailability in the target skin layers.[5][6]
Systemic absorption of topically applied this compound is minimal. Studies have shown that approximately 3.6% to 4% of a topical dose is absorbed systemically and subsequently excreted in the urine unchanged.[7][8][9] The majority of the applied dose remains within the skin, where it exerts its therapeutic effects.
Below are tables summarizing the quantitative data on the percutaneous absorption and skin retention of this compound from various formulations.
Table 1: Percutaneous Absorption of this compound in Different Formulations
| Formulation Type | Concentration | Percutaneous Absorption Rate (% of applied dose) | Systemic Absorption (% of applied dose) | Source |
| Cream | 20% | 3-5% (retained in stratum corneum) | 3.6% | [5][7] |
| Gel | 15% / 20% | Up to 8% | ~4% | [5][8][10] |
Table 2: Influence of pH on this compound Skin Penetration (In Vitro)
| Formulation pH | Active Loading | Flux (μg/cm²/h) | Skin Retention | Source |
| 3.9 | 2.82 mg/cm² | 27.7 ± 4.0 | Lower | [3][4] |
| 4.9 | 2.82 mg/cm² | 128.4 ± 35.9 | Higher | [3][4] |
Metabolism within the Skin: The β-Oxidation Pathway
Once it has penetrated the skin, this compound is metabolized by keratinocytes. The primary metabolic pathway is mitochondrial β-oxidation, a process that shortens the dicarboxylic acid chain.[9][10][11] This metabolic process ultimately leads to the formation of shorter-chain dicarboxylic acids, such as pimelic acid, and can eventually result in the formation of malonyl-CoA or acetyl-CoA, which can enter the Krebs cycle.[9][10][11]
The following diagram illustrates the metabolic breakdown of this compound in skin cells.
Metabolic pathway of this compound in keratinocytes.
Experimental Protocols: Methodologies for Studying this compound Pharmacokinetics
The quantitative data presented in this whitepaper are derived from rigorous experimental studies. Below are detailed methodologies for key experiments used to assess the pharmacokinetics of this compound in the skin.
In Vitro Skin Permeation Studies
Objective: To determine the rate and extent of this compound penetration through the skin from a topical formulation.
Methodology:
-
Skin Preparation: Excised human or animal (e.g., hairless mouse or pig) skin is used.[4][12] The skin is dermatomed to a specific thickness and mounted on a Franz diffusion cell, which consists of a donor and a receptor chamber.[12] The stratum corneum side of the skin faces the donor compartment.
-
Formulation Application: A precise amount of the this compound formulation is applied to the surface of the skin in the donor chamber.[12]
-
Receptor Fluid: The receptor chamber is filled with a phosphate-buffered saline (PBS) solution, often with a solubilizing agent like ethanol, maintained at a physiological temperature (32-37°C) and continuously stirred.[12][13]
-
Sampling: At predetermined time intervals, aliquots of the receptor fluid are withdrawn and replaced with fresh buffer.[12]
-
Quantification: The concentration of this compound in the collected samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7][14]
-
Data Analysis: The cumulative amount of this compound permeated per unit area is plotted against time to determine the flux (permeation rate). At the end of the experiment, the skin is often processed to quantify the amount of this compound retained in different skin layers.
The following diagram outlines the workflow for a typical in vitro skin permeation study.
Workflow of an in vitro skin permeation experiment.
Analytical Quantification of this compound
Objective: To accurately measure the concentration of this compound in biological matrices (e.g., receptor fluid, skin extracts).
1. High-Performance Liquid Chromatography (HPLC)
-
Principle: Separation of this compound from other components in a sample based on its affinity for a stationary phase, followed by detection.
-
Sample Preparation: Samples are often subjected to extraction (e.g., ether extraction for urine) and derivatization to enhance detection.[7]
-
Chromatographic Conditions: A C18 column is commonly used with a mobile phase consisting of a buffer (e.g., sodium di-hydrogen orthophosphate) and an organic solvent (e.g., acetonitrile).[15]
-
Detection: UV detection at a low wavelength (e.g., 206-210 nm) is typically employed.[12][15]
-
Quantification: A calibration curve is generated using standards of known this compound concentrations to quantify the amount in the samples.[15]
2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: Separation of volatile compounds followed by their detection based on their mass-to-charge ratio.
-
Sample Preparation: Derivatization is necessary to make the non-volatile this compound amenable to GC analysis. Common derivatizing agents include BF3-methanol or silylating agents.[14][16]
-
Chromatographic Conditions: A capillary column is used with an inert carrier gas (e.g., helium). The temperature of the column is programmed to increase over time to elute the derivatized this compound.[16]
-
Detection: The mass spectrometer identifies the compound based on its unique fragmentation pattern.[16]
-
Quantification: Similar to HPLC, a calibration curve is used for quantification.
Signaling Pathways and Cellular Mechanisms
This compound's therapeutic effects are not solely dependent on its pharmacokinetic profile but also on its interaction with various cellular pathways. It is known to inhibit several oxidoreductive enzymes, including tyrosinase and mitochondrial enzymes of the respiratory chain.[8][17] Furthermore, it can modulate the inflammatory response in keratinocytes, in part through the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), which in turn can suppress the nuclear translocation of NF-κB.[1][18]
The following diagram illustrates the relationship between this compound's properties and its effects on the skin.
Logical flow from properties to clinical effects.
Conclusion
This technical guide provides a detailed overview of the pharmacokinetics and metabolism of this compound in the skin. A thorough understanding of its absorption, distribution, metabolism, and cellular mechanisms of action is paramount for the rational design of novel and improved topical formulations. The presented quantitative data, experimental protocols, and pathway visualizations serve as a valuable resource to guide future research and development efforts in dermatology. By optimizing the delivery and bioavailability of this compound, its full therapeutic potential can be harnessed for the benefit of patients with a range of skin conditions.
References
- 1. This compound in Dermatology: A Review of Its Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dermnetnz.org [dermnetnz.org]
- 3. researchgate.net [researchgate.net]
- 4. Effect of ionization and vehicle on skin absorption and penetration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. A Comprehensive Review of this compound Pharmacological Properties, Clinical Applications, and Innovative Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Percutaneous absorption of this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. tandfonline.com [tandfonline.com]
- 10. The multiple uses of this compound in dermatology: mechanism of action, preparations, and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The multiple uses of this compound in dermatology: mechanism of action, preparations, and potential therapeutic applications [termedia.pl]
- 12. Development and Evaluation of this compound-Loaded Microemulsion for Transfollicular Drug Delivery Through Guinea Pig Skin: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation and Evaluation of this compound Topical Microemulsion Formulation: In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scholar.ui.ac.id [scholar.ui.ac.id]
- 15. ijpsonline.com [ijpsonline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. medicaljournalssweden.se [medicaljournalssweden.se]
- 18. This compound modulates the inflammatory response in normal human keratinocytes through PPARgamma activation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Molecular Targets of Azelaic Acid in Keratinocytes: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azelaic acid, a naturally occurring dicarboxylic acid, has long been a staple in dermatological practice for the management of various skin disorders, including acne vulgaris and rosacea. Its therapeutic efficacy is underpinned by a complex interplay of anti-inflammatory, anti-keratinizing, and anti-proliferative actions. This technical guide delves into the core molecular targets of this compound within keratinocytes, the primary cell type of the epidermis. We will explore the signaling pathways it modulates, present quantitative data from key studies, and provide an overview of the experimental protocols used to elucidate these mechanisms. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering a deeper understanding of this compound's mechanism of action and highlighting its potential for further therapeutic applications.
Anti-Proliferative and Pro-Differentiative Effects on Keratinocytes
This compound exerts a significant regulatory effect on keratinocyte proliferation and differentiation, contributing to its efficacy in conditions characterized by abnormal keratinization.[1][2]
Inhibition of DNA Synthesis and Cell Proliferation
In vitro studies have demonstrated that this compound reversibly inhibits DNA synthesis in keratinocytes in a dose- and time-dependent manner.[1][3] This anti-proliferative effect is a key component of its therapeutic action in acne, where it helps to normalize follicular keratinization.[4]
Modulation of Keratinocyte Differentiation
This compound influences the differentiation of keratinocytes by reducing the synthesis of keratin precursors.[2][5] Electron microscopy studies of human epidermis treated with 20% this compound cream have shown a decrease in the number and thickness of tonofilament bundles and a reduction in the size and number of keratohyalin granules.[2][5] These changes indicate a modulation of the terminal differentiation process of keratinocytes.
Table 1: Quantitative Data on the Anti-Proliferative Effects of this compound on Keratinocytes
| Parameter | Cell Type | This compound Concentration | Effect | Reference |
| DNA Synthesis (IC50) | Neonatal NMRI mouse keratinocytes | 20 mM | 50% inhibition | [1] |
Experimental Protocols
Keratinocyte Proliferation Assay (³H-Thymidine Incorporation) [1]
-
Cell Culture: Neonatal NMRI mouse keratinocytes are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of this compound for different time points (e.g., 1, 4, 24 hours).
-
³H-Thymidine Labeling: ³H-thymidine is added to the culture medium for a defined period to allow for its incorporation into newly synthesized DNA.
-
DNA Precipitation: The cells are harvested, and DNA is precipitated using an acid solution (e.g., trichloroacetic acid).
-
Scintillation Counting: The amount of incorporated ³H-thymidine is quantified using a liquid scintillation counter, which reflects the rate of DNA synthesis.
Electron Microscopy of Keratinocyte Ultrastructure [2][5]
-
Biopsy: Skin biopsies are obtained from human volunteers treated with 20% this compound cream and a placebo for a specified duration (e.g., 3 months).
-
Fixation: The tissue samples are fixed in a suitable fixative (e.g., glutaraldehyde) to preserve cellular structures.
-
Processing: The fixed tissues are dehydrated, embedded in resin, and sectioned into ultra-thin slices.
-
Staining: The sections are stained with heavy metals (e.g., uranyl acetate and lead citrate) to enhance contrast.
-
Imaging: The stained sections are examined under a transmission electron microscope to visualize the ultrastructural changes in keratinocytes, such as alterations in mitochondria, rough endoplasmic reticulum, tonofilaments, and keratohyalin granules.
Anti-inflammatory Mechanisms of Action
A cornerstone of this compound's therapeutic benefit, particularly in rosacea, is its potent anti-inflammatory activity. This is achieved through the modulation of several key signaling pathways in keratinocytes.
Activation of Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ)
This compound has been shown to activate PPAR-γ, a nuclear receptor with a critical role in regulating inflammation.[6][7][8] Activation of PPAR-γ by this compound leads to the downstream inhibition of pro-inflammatory signaling pathways.
Inhibition of the NF-κB and MAPK Signaling Pathways
This compound attenuates the inflammatory response in keratinocytes by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[9][10] Specifically, it has been demonstrated to:
This dual inhibition leads to a significant reduction in the expression and secretion of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in response to inflammatory stimuli like UVB radiation.[6][7][8]
Table 2: Quantitative Data on the Anti-inflammatory Effects of this compound on Keratinocytes
| Parameter | Cell Type | Stimulus | This compound Concentration | Effect | Reference |
| IL-1β, IL-6, TNF-α mRNA and protein secretion | Normal human keratinocytes | UVB | 20 mM | Suppression | [8] |
| NF-κB p65 nuclear translocation | Normal human keratinocytes | UVB | 20 mM | Significant reduction | [8] |
| p38 MAPK phosphorylation | Normal human keratinocytes | UVB | 20 mM | Significant reduction | [8] |
Experimental Protocols
UVB-Induced Inflammation in Keratinocytes [8]
-
Cell Culture: Normal human keratinocytes are cultured to a suitable confluency.
-
Treatment: Cells are pre-treated with this compound (e.g., 20 mM) for a specified time.
-
UVB Irradiation: The cells are exposed to a controlled dose of UVB radiation.
-
Cytokine Analysis: After incubation, the cell culture supernatant is collected to measure the secretion of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) using an enzyme-linked immunosorbent assay (ELISA). The cells are harvested to measure the mRNA expression of these cytokines via quantitative real-time PCR (qRT-PCR).
-
Western Blot Analysis: Cell lysates are prepared to analyze the phosphorylation status of p38 MAPK and the nuclear translocation of NF-κB p65 using Western blotting with specific antibodies.
PPAR-γ Transcriptional Activity Assay [8]
-
Transfection: Keratinocytes are transiently transfected with a reporter plasmid containing a PPAR-γ response element linked to a reporter gene (e.g., luciferase).
-
Treatment: The transfected cells are treated with this compound.
-
Luciferase Assay: Cell lysates are assayed for luciferase activity, which is indicative of PPAR-γ transcriptional activity.
Signaling Pathway Diagrams
Caption: this compound activates PPAR-γ and inhibits NF-κB and p38 MAPK pathways.
Modulation of the Innate Immune Response
This compound also interfaces with the innate immune system in keratinocytes, particularly by modulating the Toll-like receptor (TLR) signaling pathway, which is highly relevant to the pathophysiology of rosacea.
Inhibition of the TLR2/Kallikrein-5/Cathelicidin Pathway
In rosacea, there is an overexpression of TLR2 in the epidermis.[9] Activation of TLR2 on keratinocytes leads to an increased production of kallikrein-5 (KLK5), a serine protease.[9] KLK5 then cleaves the antimicrobial peptide cathelicidin into its pro-inflammatory form, LL-37, which contributes to the inflammatory and vascular changes seen in rosacea.[9]
This compound has been shown to:
-
Suppress the gene expression of TLR2, KLK5, and cathelicidin in mouse skin.[11][12]
-
Directly inhibit KLK5 protein production in cultured human keratinocytes.[11][12]
-
Reduce cathelicidin and KLK5 messenger RNA in patients with rosacea undergoing treatment with 15% this compound gel.[12]
Table 3: Quantitative Data on the Modulation of the Innate Immune Response by this compound
| Parameter | Model System | This compound Formulation | Effect | Reference |
| KLK5 and cathelicidin mRNA | Patients with rosacea | 15% gel | Reduction | [12] |
| KLK5 protein expression | Cultured human keratinocytes | 10⁻⁸ M | Inhibition | [12] |
| TLR2, KLK5, and cathelicidin gene expression | Mouse skin | 15% gel | Suppression | [11] |
Experimental Protocols
Gene Expression Analysis in Human Subjects [12]
-
Patient Recruitment: Patients with papulopustular rosacea are recruited for a clinical study.
-
Treatment: Patients are treated with 15% this compound gel twice daily for a specified period (e.g., 16 weeks).
-
Sample Collection: Tape strips are used to collect stratum corneum samples from the facial skin of patients at baseline and at regular intervals during the treatment period.
-
RNA Extraction and qRT-PCR: RNA is extracted from the collected samples, and quantitative real-time PCR is performed to measure the mRNA levels of KLK5 and cathelicidin.
In Vitro KLK5 Expression Assay [12]
-
Cell Culture: Normal human epidermal keratinocytes are cultured and differentiated.
-
Treatment: The keratinocytes are treated with various concentrations of this compound for 24 hours.
-
ELISA: The culture supernatant is analyzed for KLK5 protein expression using an enzyme-linked immunosorbent assay.
-
qRT-PCR: The cells are harvested for RNA extraction and analysis of KLK5 mRNA expression by quantitative real-time PCR.
Signaling Pathway Diagram
Caption: this compound inhibits the TLR2/KLK5/Cathelicidin inflammatory pathway.
Antioxidant Properties
This compound also possesses antioxidant properties, which contribute to its anti-inflammatory effects by reducing oxidative stress in the skin.
Scavenging of Reactive Oxygen Species (ROS)
This compound is a scavenger of harmful free radicals, particularly hydroxyl radicals (OH·).[4] It has been shown to inhibit the release of ROS from neutrophils, a significant source of oxidative stress in inflammatory skin conditions.[9][13]
Table 4: Quantitative Data on the Antioxidant Effects of this compound
| Parameter | System | This compound Concentration | Effect | Reference |
| Hydroxyl radical scavenging | In vitro (Fenton reaction) | 0.05 - 1.0 mM | Significant inhibition of tyrosine hydroxylation | [14] |
| Superoxide (O₂⁻) and hydroxyl (OH·) radical generation | Human neutrophils | Not specified | Marked decrease | [13] |
Experimental Protocols
Hydroxyl Radical Scavenging Assay [14]
-
Reaction Mixture: A reaction mixture is prepared containing a source of hydroxyl radicals (e.g., the Fenton reaction: Fe²⁺ + H₂O₂), a substrate that is hydroxylated (e.g., L-tyrosine), and varying concentrations of this compound.
-
Incubation: The reaction is allowed to proceed for a defined period.
-
Quantification: The formation of the hydroxylated product (e.g., L-DOPA from L-tyrosine) is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC). A decrease in product formation in the presence of this compound indicates its scavenging activity.
Neutrophil ROS Production Assay [13]
-
Neutrophil Isolation: Neutrophils are isolated from human blood.
-
Treatment: The isolated neutrophils are pre-incubated with this compound.
-
Stimulation: The neutrophils are stimulated with an agent that induces ROS production (e.g., phorbol myristate acetate - PMA).
-
ROS Detection: The production of specific ROS, such as superoxide anions and hydroxyl radicals, is measured using techniques like chemiluminescence or fluorescence-based assays.
Experimental Workflow Diagram
Caption: A generalized workflow for in vitro studies of this compound in keratinocytes.
Conclusion
This compound's therapeutic efficacy in various dermatological conditions stems from its ability to modulate multiple molecular targets within keratinocytes. Its anti-proliferative and pro-differentiative effects help to normalize keratinization, while its potent anti-inflammatory actions, mediated through the activation of PPAR-γ and the inhibition of the NF-κB, MAPK, and TLR2/KLK5/cathelicidin pathways, effectively reduce inflammation. Furthermore, its antioxidant properties contribute to mitigating oxidative stress in the skin. This in-depth guide provides a comprehensive overview of these mechanisms, supported by quantitative data and experimental methodologies, to aid researchers and drug development professionals in further exploring the therapeutic potential of this versatile molecule. The continued elucidation of this compound's molecular targets will undoubtedly pave the way for novel applications and optimized treatment strategies in dermatology.
References
- 1. Effects of this compound on proliferation and ultrastructure of mouse keratinocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound vs. placebo: effects on normal human keratinocytes and melanocytes. Electron microscopic evaluation after long-term application in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.mdedge.com [cdn.mdedge.com]
- 4. The multiple uses of this compound in dermatology: mechanism of action, preparations, and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pure.psu.edu [pure.psu.edu]
- 7. Cathelicidin, kallikrein 5, and serine protease activity is inhibited during treatment of rosacea with this compound 15% gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jcadonline.com [jcadonline.com]
- 9. Efficacy and safety of azelaic aci ... | Article | H1 Connect [archive.connect.h1.co]
- 10. semanticscholar.org [semanticscholar.org]
- 11. This compound: Mechanisms of Action and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cathelicidin, kallikrein 5, and serine protease activity is inhibited during treatment of rosacea with this compound 15% gel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitory effect of this compound on neutrophil functions: a possible cause for its efficacy in treating pathogenetically unrelated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Scavenging activity of this compound on hydroxyl radicals "in vitro" - PubMed [pubmed.ncbi.nlm.nih.gov]
Azelaic Acid as a Tyrosinase Inhibitor in Melanogenesis: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Azelaic acid (AzA), a naturally occurring saturated dicarboxylic acid, has established its role in dermatology as a multifaceted therapeutic agent.[1] Its efficacy in treating hyperpigmentary disorders such as melasma and post-inflammatory hyperpigmentation is well-documented.[1][2] The primary mechanism underlying its depigmenting effect is the competitive inhibition of tyrosinase, the rate-limiting enzyme in melanogenesis.[3][4] This technical guide provides an in-depth examination of this compound's function as a tyrosinase inhibitor. It consolidates quantitative data on its inhibitory constants and clinical efficacy, details relevant experimental protocols for its evaluation, and visualizes the core biochemical pathways and experimental workflows. This document serves as a comprehensive resource for researchers and professionals engaged in the study of melanogenesis and the development of novel depigmenting agents.
Mechanism of Action: Inhibition of Melanogenesis
Melanogenesis is the complex process of melanin synthesis, which occurs within melanosomes of melanocytes.[5] The pathway is primarily regulated by the enzyme tyrosinase, which catalyzes the first two rate-limiting steps: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[3][6] this compound exerts its depigmenting effects by acting as a competitive inhibitor of tyrosinase.[3][4] It competes with the substrate, L-tyrosine, for the active site of the enzyme, thereby reducing the rate of melanin production.[4]
Beyond direct tyrosinase inhibition, this compound also demonstrates a more complex inhibitory profile. It has been shown to inhibit mitochondrial oxidoreductases and DNA synthesis, particularly in hyperactive or abnormal melanocytes, while having minimal effect on normally pigmented skin.[3][7] This selective cytotoxic and anti-proliferative effect contributes to its clinical efficacy and safety profile.[8][9] Some evidence also suggests an indirect inhibitory mechanism through the reduction of intracellular thioredoxin, which can form an inhibitory complex with tyrosinase.[10]
Signaling Pathway of Melanogenesis and this compound's Point of Intervention
The production of melanin is initiated by various stimuli, most notably UV radiation, which triggers a signaling cascade. The binding of α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R) on the melanocyte surface activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[10][11] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB).[11] Phosphorylated CREB upregulates the expression of Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanocyte development and function.[11][12] MITF, in turn, promotes the transcription of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TYRP1), and tyrosinase-related protein 2 (TYRP2), ultimately leading to melanin synthesis.[11][12] this compound's primary intervention point is the direct inhibition of the tyrosinase enzyme's activity.
Competitive Inhibition Mechanism
This compound's structure allows it to bind to the tyrosinase active site, which is normally occupied by L-tyrosine. This binding is reversible and competitive, meaning that this compound and L-tyrosine directly compete for the same binding site on the enzyme. An increase in the concentration of this compound will reduce the likelihood of L-tyrosine binding, thus decreasing the overall rate of the enzymatic reaction and subsequent melanin formation.
Quantitative Data
The inhibitory potential of this compound on tyrosinase and its effects on melanin production have been quantified in various studies. This section summarizes key quantitative findings.
Enzyme Inhibition Constants
The inhibitor constant (Ki) is a measure of the potency of an inhibitor; a lower Ki value indicates a stronger binding affinity to the enzyme.
| Compound | Target Enzyme | Inhibition Type | Ki Value (M) | Reference |
| This compound | Tyrosinase | Competitive | 2.73 x 10⁻³ | [4] |
| This compound Monomethyl Ester | Tyrosinase | Competitive | 5.24 x 10⁻³ | [4] |
| This compound | Thioredoxin Reductase | Competitive | 1.25 x 10⁻⁵ | [4] |
Table 1: Inhibition constants of this compound and its derivative against key enzymes.
In Vitro Effects on Melanin Production
Studies using melanoma cell lines provide quantitative data on the direct impact of this compound on cellular melanin synthesis.
| Cell Line | This compound Conc. | Melanin Content (Control) | Melanin Content (Treated) | % Reduction | Reference |
| B16-F10 | 100 µg/mL | 36.9 ± 2.05 | 21.4 ± 1.95 | ~42% | [11] |
| MNT-1 | 100 µg/mL | 230.3 ± 15.7 | 197.2 ± 12.7 | ~14% | [11] |
Table 2: Effect of this compound on melanin content in melanoma cell lines. Melanin content is expressed in arbitrary units or as specified in the reference.
Clinical Efficacy in Hyperpigmentation
Clinical trials provide data on the effectiveness of topical this compound formulations in treating hyperpigmentation disorders. The Melasma Area and Severity Index (MASI) and the Post-acne Hyperpigmentation Index (PAHI) are common scoring systems used.
| Condition | Treatment | Duration | Key Outcome | Reference |
| Melasma | 20% this compound Cream vs. 4% Hydroquinone Cream | 2 months | AzA MASI score reduced to 3.8 ± 2.8 vs. 6.2 ± 3.6 for HQ. | [13] |
| Post-inflammatory Hyperpigmentation (PIH) | 15% this compound Gel vs. Vehicle | 12 weeks | Significantly lower PAHI and melanin content vs. control. | [2] |
| PIH in Acne | 20% this compound Cream vs. 5% Tranexamic Acid | 12 weeks | Both groups showed comparable improvement in PAHI scores. | [14] |
Table 3: Summary of clinical trial data for this compound in hyperpigmentation.
Experimental Protocols
Reproducible and standardized protocols are crucial for evaluating tyrosinase inhibitors. The following sections detail common methodologies used in the research of this compound.
In Vitro Tyrosinase Inhibition Assay (Mushroom Tyrosinase)
This assay is a common, rapid method for screening potential tyrosinase inhibitors. It measures the enzymatic conversion of a substrate (L-tyrosine or L-DOPA) to dopachrome, a colored product.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-Tyrosine or L-DOPA (substrate)
-
This compound (test inhibitor)
-
Kojic Acid (positive control)[15]
-
Phosphate Buffer (e.g., 50-100 mM, pH 6.5-6.8)
-
96-well microplate
-
Microplate reader (spectrophotometer)
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of the substrate (L-tyrosine or L-DOPA) in phosphate buffer.
-
Prepare serial dilutions of this compound and kojic acid in an appropriate solvent (e.g., buffer, DMSO), ensuring the final solvent concentration in the assay is non-inhibitory.
-
-
Assay Setup (in a 96-well plate):
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes to allow the inhibitor to interact with the enzyme.[15]
-
Reaction Initiation: Add 30 µL of the substrate solution (e.g., L-DOPA) to each well to start the reaction.[15]
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength (e.g., 492 nm or 510 nm for dopachrome formation) at regular intervals (e.g., every minute) for a defined period (e.g., 30-60 minutes).[15][17]
-
Data Analysis:
-
Calculate the rate of reaction (slope of absorbance vs. time).
-
Determine the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(Rate_Control - Rate_Inhibitor) / Rate_Control] * 100
-
Plot the % inhibition against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Cell-Based Melanin Content Assay
This assay measures the effect of a test compound on melanin production in a cellular context, typically using melanoma cells that actively produce melanin.
Materials:
-
Melanoma cell line (e.g., B16-F10 murine melanoma, MNT-1 human melanoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Lysis buffer (e.g., 1N NaOH)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates (e.g., 6-well or 24-well)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the melanoma cells into culture plates at a predetermined density (e.g., 2.5 x 10⁵ cells/dish) and allow them to adhere overnight.[18]
-
Treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound. Include an untreated control.
-
Incubation: Incubate the cells for a specified period (e.g., 24-72 hours).[18]
-
Cell Harvesting and Lysis:
-
Wash the cells with PBS to remove residual medium.
-
Harvest the cells (e.g., by trypsinization) and pellet them by centrifugation.
-
Resuspend the cell pellet in a known volume of lysis buffer (e.g., 1N NaOH).
-
-
Melanin Solubilization: Heat the lysate (e.g., at 60-80°C) for 1-2 hours to solubilize the melanin pigment.
-
Quantification:
-
Centrifuge the lysate to pellet any debris.
-
Transfer the supernatant to a 96-well plate.
-
Measure the absorbance of the supernatant at a wavelength of 405 nm or 475 nm.[18]
-
-
Data Analysis:
-
The absorbance reading is directly proportional to the melanin content.
-
Normalize the melanin content to the total protein content of the cell lysate (determined by a separate protein assay like BCA) or cell number to account for any cytotoxic effects of the treatment.
-
Calculate the percentage reduction in melanin content compared to the untreated control.
-
Conclusion
This compound stands as a potent and well-characterized inhibitor of melanogenesis. Its primary mechanism, the competitive inhibition of tyrosinase, is supported by robust quantitative data, including a Ki value of 2.73 x 10⁻³ M.[4] This direct enzymatic inhibition is complemented by selective effects on hyperactive melanocytes, contributing to its favorable clinical profile in treating hyperpigmentation. The experimental protocols detailed herein provide standardized methodologies for the continued investigation of this compound and the discovery of novel tyrosinase inhibitors. The comprehensive data and visual aids presented in this guide offer a valuable technical resource for scientists and developers in the fields of dermatology and cosmetic science, facilitating a deeper understanding of this compound's role in modulating skin pigmentation.
References
- 1. The multiple uses of this compound in dermatology: mechanism of action, preparations, and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Mechanisms of Action and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as lightening/whitening agent & mechanism of skin depigmenting - Azeco Cosmeceuticals [azeco-cosmeceuticals.com]
- 4. A possible mechanism of action for this compound in the human epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biofor.co.il [biofor.co.il]
- 7. researchgate.net [researchgate.net]
- 8. Ultrastructural observations on the effect of this compound on normal human melanocytes and a human melanoma cell line in tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. sciencerepository.org [sciencerepository.org]
- 12. mdpi.com [mdpi.com]
- 13. dermahype.de [dermahype.de]
- 14. researchgate.net [researchgate.net]
- 15. activeconceptsllc.com [activeconceptsllc.com]
- 16. abcam.com [abcam.com]
- 17. Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]
- 18. selleck.co.jp [selleck.co.jp]
The Antimicrobial Spectrum of Azelaic Acid Against Cutaneous Microflora: A Technical Guide
Abstract
Azelaic acid, a naturally occurring dicarboxylic acid, is a well-established therapeutic agent in dermatology, valued for its anti-inflammatory, comedolytic, and antimicrobial properties. This document provides an in-depth technical overview of the antimicrobial spectrum of this compound against key members of the cutaneous microflora. It summarizes quantitative susceptibility data, details the experimental protocols used for its evaluation, and illustrates the underlying molecular mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals engaged in dermatological and microbiological research.
Introduction
This compound is a nine-carbon dicarboxylic acid produced naturally by the yeast Malassezia furfur, which is a commensal organism on human skin[1][2][3]. Its utility in treating skin conditions such as acne vulgaris and rosacea is, in part, due to its broad-spectrum antimicrobial activity against various aerobes and anaerobes that colonize the skin[4][5][6]. This compound's efficacy is concentration and pH-dependent, exhibiting more pronounced effects at lower pH values[7][8][9]. A key advantage of this compound is that it does not appear to induce bacterial resistance, making it a sustainable option for long-term management of skin disorders[7][10]. It has demonstrated effectiveness even against antibiotic-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA)[11].
Antimicrobial Spectrum and Potency
This compound exhibits bacteriostatic and bactericidal activity against a range of microorganisms implicated in skin pathologies. Its primary targets include Cutibacterium acnes (formerly Propionibacterium acnes), Staphylococcus epidermidis, and Staphylococcus aureus[3][10][12]. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Quantitative Susceptibility Data
The following tables summarize the reported MIC and MBC values for this compound against various cutaneous microorganisms. It is important to note that values can vary based on the specific strain, testing methodology (e.g., agar vs. broth dilution), and experimental conditions such as pH and nutrient availability.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
| Microorganism | Strain(s) | MIC Range (mol/L) | MIC Range (µg/mL) | Reference(s) |
| Various Cutaneous Bacteria | Multiple Strains | 0.03 - 0.25 | 5,647 - 47,060 | [12][13] |
| Propionibacterium acnes | P37 | Growth inhibited at 100 µM (0.0001) | 18.8 | [14] |
| Propionibacterium acnes | Not Specified | 250 (as ethosome cream) | 250 | [9] |
| Staphylococcus aureus (MRSA) | 80 Strains (Worldwide) | ~0.0045 (MIC₅₀) | 850 (MIC₅₀) | [8] |
| Staphylococcus epidermidis | NCTC 11047 | Growth inhibited at 25 mM (0.025) | 4,706 | [15] |
Table 2: Minimum Bactericidal Concentrations (MBC) of this compound
| Microorganism | Strain(s) | MBC Value (mol/L) | MBC Value (µg/mL) | Reference(s) |
| Various Cutaneous Bacteria | Multiple Strains | ≥ 0.25 | ≥ 47,060 | [12][13] |
| Propionibacterium acnes | Not Specified | 250 (as ethosome cream) | 250 | [9] |
| Propionibacterium acnes | P37 | 500 mM (0.5) at pH 6.0 | 94,120 | [14] |
Table 3: Inhibition of Macromolecular Synthesis
| Microorganism | Process Inhibited | IC₅₀ Value (µM) | Reference(s) |
| Propionibacterium acnes | Protein Synthesis | 313 | [16] |
| Staphylococcus epidermidis | Protein Synthesis | 457 | [15][16] |
Molecular Mechanisms of Antimicrobial Action
The antimicrobial activity of this compound is multifactorial, targeting several key cellular processes simultaneously. This pleiotropic effect likely contributes to its low potential for inducing resistance. The primary mechanisms include the disruption of protein synthesis, impediment of cellular respiration, and alteration of intracellular pH[1][3][6].
-
Inhibition of Protein Synthesis : this compound significantly inhibits the synthesis of cellular proteins in both aerobic and anaerobic bacteria[1][3]. Studies have shown that protein synthesis in P. acnes and S. epidermidis is approximately 12 to 30 times more sensitive to this compound than RNA or DNA synthesis[6]. This is a primary mechanism contributing to its bacteriostatic and bactericidal effects[15][17].
-
Inhibition of Respiratory Chain Enzymes : In aerobic bacteria, this compound acts as a competitive inhibitor of several oxidoreductive enzymes within the mitochondrial respiratory chain[1][3][5]. This disruption of cellular respiration impairs energy production, leading to decreased cell vitality[6].
-
Inhibition of Thioredoxin Reductase : this compound is a reversible, competitive inhibitor of thioredoxin reductase[1][4][18]. This enzyme is crucial for DNA synthesis (as it provides electrons for ribonucleotide reductase) and defense against oxidative stress[10][18]. Its inhibition disrupts DNA replication and cell division[5][10].
-
Perturbation of Intracellular pH : this compound can be actively transported into bacterial cells, where it disrupts the transmembrane pH gradient[6]. This leads to a decrease in the intracellular pH, which impairs metabolic efficiency and compromises the cell's ability to maintain homeostasis, particularly in acidic environments[6].
Experimental Protocols
The determination of this compound's antimicrobial activity is primarily conducted using standardized susceptibility testing methods. The following protocols are generalized from methodologies reported in the literature for testing cutaneous bacteria.
Agar Dilution Method for MIC Determination
The agar dilution method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria that grow well on solid media.
-
Preparation of this compound Stock : Dissolve this compound in a suitable solvent (e.g., 0.1 mol/L phosphate buffer), adjusting the pH as required by the experimental design (e.g., pH 5.6)[13]. Sterilize the solution by filtration.
-
Media Preparation : Prepare a series of petri dishes containing a suitable agar medium (e.g., Iso-Sensitest agar) supplemented with twofold serial dilutions of the this compound stock solution[2][8]. Include a drug-free control plate.
-
Inoculum Preparation : Culture the test microorganism (e.g., S. aureus) overnight in an appropriate broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculation : Using a multipoint inoculator, spot-inoculate the agar plates with the prepared bacterial suspension (final inoculum of ~5.0 x 10⁵ CFU per spot)[8].
-
Incubation : Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours)[19]. For anaerobic organisms like P. acnes, use an anaerobic chamber.
-
MIC Determination : The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth on the agar surface[2].
Broth Microdilution Method for MIC/MBC Determination
The broth microdilution method is used to determine MIC and can be extended to determine MBC. It is particularly useful for testing fastidious organisms or when a liquid medium is preferred.
-
Preparation of Plates : In a 96-well microtiter plate, prepare serial twofold dilutions of this compound in a suitable broth medium (e.g., Gifu anaerobic medium for P. acnes)[11][20]. Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Inoculum Preparation : Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described for the agar dilution method. Dilute this suspension in broth to achieve the desired final concentration in the wells after inoculation (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation : Add the standardized inoculum to each well (except the sterility control)[9].
-
Incubation : Cover and incubate the plate under appropriate atmospheric and temperature conditions for 24-48 hours.
-
MIC Determination : The MIC is the lowest concentration of this compound in which there is no visible turbidity (i.e., no bacterial growth)[9][21].
-
MBC Determination : To determine the MBC, take a small aliquot (e.g., 10 µL) from each well that showed no growth and plate it onto a drug-free agar medium. Incubate the agar plates until growth is visible in the control culture. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count[2][11].
Conclusion
This compound possesses a clinically relevant antimicrobial spectrum against key bacteria and, to a lesser extent, fungi, involved in common dermatological conditions. Its multifaceted mechanism of action, which includes the inhibition of protein synthesis and vital cellular enzymes, contributes to its efficacy and remarkably low potential for inducing microbial resistance. The quantitative data and standardized protocols presented in this guide provide a foundational resource for further research and development of this compound-based therapies. Future investigations should aim to further standardize testing conditions, especially pH, to allow for more direct comparison of data across studies and to explore its activity against microbial biofilms.
References
- 1. This compound as a competitive inhibitor of thioredoxin reductase in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. A possible mechanism of action for this compound in the human epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The multiple uses of this compound in dermatology: mechanism of action, preparations, and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: Evidence-based Update on Mechanism of Action and Clinical Application - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 7. A possible mechanism of action for this compound in the human epidermis | Semantic Scholar [semanticscholar.org]
- 8. Comparison of the in-vitro activities of the topical antimicrobials this compound, nitrofurazone, silver sulphadiazine and mupirocin against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formulation, characterization, and in vitro testing of this compound ethosome-based cream against Propionibacterium acnes for the treatment of acne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.st [2024.sci-hub.st]
- 11. researchgate.net [researchgate.net]
- 12. The in vitro antimicrobial effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The in-vitro antimicrobial effects of this compound upon Propionibacterium acnes strain P37 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound: its uptake and mode of action in Staphylococcus epidermidis NCTC 11047 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antimicrobial effects of this compound | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Molecular Characterization and Antibiotic Susceptibilities of Ocular Isolates of Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Susceptibility of Propionibacterium acnes Clinical Isolates to 22 Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Azelaic Acid's Dichotomous Influence on Mitochondrial Respiration and Glycolysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Azelaic acid (AzA), a naturally occurring C9 dicarboxylic acid, exhibits a complex and often paradoxical relationship with cellular energy metabolism. While extensively recognized for its therapeutic effects in dermatology, its impact on the core cellular processes of mitochondrial respiration and glycolysis is multifaceted and context-dependent. This technical guide provides a comprehensive overview of the current understanding of this compound's effects, detailing its inhibitory actions on the mitochondrial respiratory chain and its recently discovered role in promoting mitochondrial biogenesis. This document synthesizes available quantitative data, outlines detailed experimental protocols, and visualizes the key signaling pathways to offer a thorough resource for the scientific community.
Inhibitory Effects of this compound on Mitochondrial Respiration
In vitro studies have established that this compound can act as an inhibitor of several key enzymatic complexes within the mitochondrial electron transport chain (ETC). This inhibitory action disrupts the process of oxidative phosphorylation, leading to a decrease in cellular respiration and ATP production. The primary targets within the ETC appear to be Complexes I, II, and III.
Mechanism of Inhibition
This compound is reported to be a competitive inhibitor of several oxidoreductases.[1][2][3][4][5][6] This suggests that it likely competes with the natural substrates of these enzymes for binding to the active site. The specific enzymes identified as being inhibited by this compound include:
The inhibitory concentrations are generally reported to be in the millimolar range (greater than 1 mM), which are consistent with the concentrations required for its cytotoxic effects on malignant melanocytes.[7][8]
Quantitative Data on Inhibitory Effects
Quantitative data on the specific inhibitory constants (IC50 or Ki) of this compound on mitochondrial respiratory chain complexes are not extensively reported in the literature. The available information primarily describes a dose-dependent cytotoxic and anti-proliferative effect on cancer cells, particularly melanoma.
| Cell Line/System | Effect | Concentration | Citation |
| Murine and Human Melanoma Cells | Inhibition of proliferation and cell viability | > 10⁻³ M | [8] |
| S-91A and S-91B Human Melanoma Cells | Cytotoxic effect on cell viability | > 10⁻³ M | [7] |
| Human Melanoma Cells | Dose-dependent anti-proliferative effect | Not specified | [9] |
| B16, HMB2, and SK23 Melanoma Cells | Dose-dependent effect on colony-forming ability | 1-100 mM | [10] |
Experimental Protocol: Measuring Oxygen Consumption Rate (OCR) using Extracellular Flux Analysis
While specific protocols for this compound are not detailed in the literature, a standard methodology using a Seahorse XF Analyzer can be adapted.
Objective: To determine the effect of this compound on the oxygen consumption rate (OCR) of cultured cells.
Materials:
-
Cell culture medium
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO or NaOH solution neutralized with HCl)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/antimycin A (Complex I and III inhibitors)
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge in Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Medium Exchange: On the day of the assay, remove the cell culture medium and replace it with pre-warmed Seahorse XF Base Medium supplemented with substrates. Incubate in a non-CO2 incubator at 37°C for one hour.
-
Compound Loading: Load the Seahorse XF sensor cartridge with this compound and the mitochondrial stress test compounds (oligomycin, FCCP, and rotenone/antimycin A) at desired concentrations.
-
Assay Execution: Place the cell plate in the Seahorse XF Analyzer and initiate the protocol. The instrument will measure the basal OCR, followed by sequential injections of this compound, oligomycin, FCCP, and rotenone/antimycin A, with OCR measurements taken after each injection.
-
Data Analysis: Analyze the resulting OCR data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
This compound's Effect on Glycolysis
The effect of this compound on glycolysis is less characterized than its impact on mitochondrial respiration, particularly in eukaryotic cells. Some sources indicate that this compound can inhibit anaerobic glycolysis, an effect that has been noted in the context of its antimicrobial properties against anaerobic bacteria like Propionibacterium acnes.[2][3] The proposed mechanism in bacteria involves the disruption of the intracellular pH balance. The relevance and mechanism of this inhibition in mammalian cells, especially cancer cells that exhibit high rates of aerobic glycolysis (the Warburg effect), require further investigation.
Stimulatory Effect of this compound on Mitochondrial Biogenesis
In contrast to its inhibitory effects on the respiratory chain, recent research has unveiled a novel role for this compound in promoting mitochondrial biogenesis in skeletal muscle cells.[11][12][13][14][15] This effect is mediated by the activation of a specific olfactory receptor, Olfr544.
Signaling Pathway of Mitochondrial Biogenesis Induction
The activation of Olfr544 by this compound initiates a downstream signaling cascade that ultimately leads to an increase in the number and density of mitochondria. The key steps in this pathway are:
-
Olfr544 Activation: this compound acts as a ligand for the G-protein coupled receptor Olfr544.[11][12][13][14][15]
-
cAMP and PKA Activation: Ligand binding to Olfr544 is presumed to increase intracellular cyclic AMP (cAMP), leading to the activation of Protein Kinase A (PKA).
-
CREB Phosphorylation: PKA phosphorylates the cAMP response element-binding protein (CREB).[11][12][13][14][15]
-
PGC-1α Upregulation: Phosphorylated CREB promotes the expression of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[11][12][13][14][15]
-
ERK1/2 Activation: The signaling pathway also involves the phosphorylation and activation of extracellular signal-regulated kinase 1/2 (ERK1/2).[11][12][13][14][15]
-
Increased Mitochondrial Content: The upregulation of PGC-1α and activation of associated transcription factors leads to an increase in mitochondrial DNA (mtDNA) content and overall mitochondrial density.[11][12][13][14][15]
Quantitative Data on Mitochondrial Biogenesis
The stimulatory effects of this compound on mitochondrial biogenesis in C2C12 myotubes have been quantified:
| Parameter | Treatment | Fold Increase | Citation |
| Mitochondrial DNA Content | 50 µM this compound | 3.0 | [11] |
| Mitochondrial Density | 50 µM this compound | 2.5 | [11] |
| pERK1/2 Phosphorylation | 50 µM this compound | 2.0 | [11] |
| PGC-1α mRNA Expression | 50 µM this compound | 2.0 | [11] |
| PGC-1α Protein Expression | 50 µM this compound | 3.0 | [11] |
Experimental Protocols for Assessing Mitochondrial Biogenesis
3.3.1. Quantification of Mitochondrial DNA (mtDNA) Content
Objective: To measure the relative amount of mtDNA compared to nuclear DNA (nDNA).
Materials:
-
DNA extraction kit
-
Primers for a mitochondrial gene (e.g., COX1) and a nuclear gene (e.g., GAPDH)
-
SYBR Green qPCR master mix
-
Real-time PCR system
Procedure:
-
Cell Lysis and DNA Extraction: Treat C2C12 myotubes with this compound for 24 hours. Harvest cells and extract total DNA using a commercial kit.
-
qPCR: Perform real-time PCR using primers for both the mitochondrial and nuclear genes.
-
Data Analysis: Calculate the relative mtDNA content using the ΔΔCt method, normalizing the mitochondrial gene Ct values to the nuclear gene Ct values.
3.3.2. Measurement of Mitochondrial Density
Objective: To visualize and quantify the mitochondrial content within cells.
Materials:
-
MitoTracker Green FM probe
-
Phosphate-buffered saline (PBS)
-
Confocal microscope
-
Spectrofluorometer
Procedure:
-
Cell Staining: After treatment with this compound, wash cells with PBS and stain with 200 nM MitoTracker Green FM for 30 minutes at 37°C.
-
Fluorescence Microscopy: Visualize the stained mitochondria using a confocal microscope to obtain qualitative images of mitochondrial density.
-
Quantitative Measurement: Measure the green fluorescence intensity using a spectrofluorometer with excitation at 490 nm and emission at 516 nm to quantify mitochondrial mass.
3.3.3. Immunoblotting for Signaling Proteins
Objective: To detect the expression and phosphorylation status of key proteins in the signaling pathway.
Procedure:
-
Protein Extraction: Lyse this compound-treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against total and phosphorylated forms of CREB and ERK1/2, as well as PGC-1α.
-
Detection and Analysis: Use a chemiluminescent substrate for detection and quantify band intensities, normalizing to a loading control like β-actin.
Discussion and Future Directions
The dual nature of this compound's effect on mitochondria—inhibition of respiration in some contexts and promotion of biogenesis in others—suggests a complex interplay of factors such as cell type, concentration, and the presence of specific receptors. The inhibitory effects are more pronounced in rapidly proliferating cancer cells, particularly melanoma, and may contribute to its therapeutic efficacy in this context. Conversely, the stimulation of mitochondrial biogenesis in skeletal muscle cells points towards a potential role in metabolic health and exercise physiology.
The impact of this compound on glycolysis in eukaryotic cells remains a significant knowledge gap. Future research should focus on elucidating the precise molecular mechanisms of respiratory chain inhibition, including the determination of kinetic parameters. Furthermore, a thorough investigation into its effects on glycolytic flux in various cell types, especially those exhibiting the Warburg effect, is warranted. Understanding these intricate metabolic effects will be crucial for the continued development and application of this compound in both dermatological and other therapeutic areas.
References
- 1. This compound--biochemistry and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The multiple uses of this compound in dermatology: mechanism of action, preparations, and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medicaljournalssweden.se [medicaljournalssweden.se]
- 5. This compound as a competitive inhibitor of thioredoxin reductase in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A possible mechanism of action for this compound in the human epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An evaluation of the effectiveness of this compound as a depigmenting and chemotherapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hyperpigmentary disorders--mechanisms of action. Effect of this compound on melanoma and other tumoral cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic activity of this compound against human melanoma primary cultures and established cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of this compound on melanoma cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Induces Mitochondrial Biogenesis in Skeletal Muscle by Activation of Olfactory Receptor 544 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | this compound Induces Mitochondrial Biogenesis in Skeletal Muscle by Activation of Olfactory Receptor 544 [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. This compound Induces Mitochondrial Biogenesis in Skeletal Muscle by Activation of Olfactory Receptor 544 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Discovery and Natural Occurrence of Azelaic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Azelaic acid, a dicarboxylic acid with established therapeutic properties in dermatology, has a fascinating history rooted in the observation of a common skin commensal. Its natural origins extend beyond the microbial world, with significant concentrations found in various cereal grains. This technical guide provides an in-depth exploration of the discovery of this compound, its primary natural sources, and detailed methodologies for its extraction and quantification. Quantitative data is presented in a clear, tabular format to facilitate comparison, and key experimental workflows are visualized using the DOT language for enhanced clarity.
The Discovery of this compound: From Fungal Metabolism to Dermatological Application
The discovery of this compound as a biologically active molecule is intrinsically linked to the study of the skin microbiome and the pathogenesis of pityriasis versicolor, a common superficial fungal infection. In the 1970s, a team of researchers led by Marcella Nazzaro-Porro and Siro Passi at the San Gallicano Dermatological Institute in Rome made a pivotal observation. They were investigating the cause of the characteristic hypopigmentation associated with tinea versicolor, a condition caused by the lipophilic yeast Malassezia furfur (formerly known as Pityrosporum ovale).
Their research revealed that M. furfur, a normal inhabitant of the human skin, metabolizes unsaturated fatty acids present in skin surface lipids. This metabolic process results in the production of a series of dicarboxylic acids, with this compound (a nine-carbon dicarboxylic acid) being a prominent product. Nazzaro-Porro and her colleagues demonstrated that these dicarboxylic acids, including this compound, could inhibit tyrosinase, a key enzyme in melanin synthesis. This finding provided a direct biochemical explanation for the hypopigmentation observed in pityriasis versicolor.
This initial discovery of its depigmenting properties spurred further investigation into the therapeutic potential of this compound for various skin disorders.
Natural Sources of this compound
This compound is a naturally occurring compound found in both the plant and microbial kingdoms. Its presence in diverse biological systems highlights its involvement in various physiological processes.
Microbial Synthesis by Malassezia furfur
The most significant and well-documented microbial source of this compound is the yeast Malassezia furfur. This lipophilic yeast is a common commensal of the human skin microbiome and utilizes sebum, rich in unsaturated fatty acids like oleic acid, as a substrate for its growth. Through oxidative cleavage of the double bond in these fatty acids, M. furfur produces a range of dicarboxylic acids, with this compound being a major metabolite. The production of this compound by this skin commensal is a clear example of host-microbe interaction with direct physiological consequences for the host.
Cereal Grains
This compound is also present in several staple cereal grains, including wheat (Triticum spp.), barley (Hordeum vulgare), and rye (Secale cereale). Its occurrence in these plants suggests a potential role in plant defense mechanisms, although this area is still under active investigation. The presence of this compound in these widely consumed grains means that it is a natural component of the human diet.
Quantitative Analysis of this compound in Natural Sources
The accurate quantification of this compound in complex biological matrices is crucial for research and development purposes. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a widely used and highly sensitive method for this analysis.
The following table summarizes the reported concentrations of this compound in various natural sources.
| Natural Source | Sample Type | Concentration Range | Analytical Method |
| Whole Wheat Grain (Triticum durum) | Extract | 0.96% - 3.4% (w/v) | HPLC-MS |
| Rye (Secale cereale) | Grain | Data not available | - |
| Barley (Hordeum vulgare) | Grain | Data not available | - |
| Malassezia furfur Culture | Supernatant | Dependent on substrate (e.g., oleic acid) | HPLC-MS |
Note: The concentration of this compound in Malassezia furfur cultures is highly dependent on the specific strain, culture conditions, and the availability of lipid substrates.
Experimental Protocols
This section provides detailed methodologies for the extraction and quantification of this compound from natural sources, specifically from wheat samples and Malassezia furfur cultures.
Extraction and Quantification of this compound from Wheat Samples
This protocol is based on the methodology described by Spaggiari et al. (2023).
4.1.1. Extraction
-
Sample Preparation: Grind whole wheat grains into a fine powder.
-
Ultrasound-Assisted Extraction (UAE):
-
Suspend 10 g of the powdered wheat sample in 100 mL of deionized water.
-
Sonicate the suspension in an ultrasound bath for 30 minutes at room temperature.
-
-
Maceration:
-
Suspend 10 g of the powdered wheat sample in 100 mL of deionized water.
-
Stir the mixture for 24 hours at room temperature.
-
-
Sample Clarification:
-
Centrifuge the extracts at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
4.1.2. HPLC-MS Analysis
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient program to achieve separation (e.g., starting with 95% A, ramping to 100% B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Azelaic Acid: A Technical Guide to its Anti-Androgenic and Anti-Seborrheic Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azelaic acid, a naturally occurring dicarboxylic acid, has demonstrated significant therapeutic potential in dermatology, primarily attributed to its anti-inflammatory, antibacterial, and anti-keratinizing properties.[1][2][3][4] This technical guide provides an in-depth exploration of its anti-androgenic and anti-seborrheic effects, focusing on the underlying molecular mechanisms, experimental evidence, and established protocols. This compound's primary anti-androgenic action is mediated through the competitive inhibition of 5α-reductase, the enzyme responsible for converting testosterone to the more potent androgen, dihydrotestosterone (DHT).[5][6] This inhibitory action forms the basis for its application in androgen-mediated skin disorders. Furthermore, evidence suggests that this compound can influence the androgen receptor itself. Its anti-seborrheic activity, while clinically observed, is supported by a more complex and sometimes contradictory body of evidence, with studies indicating both a reduction and, in some contexts, an increase in sebum production. This guide synthesizes the available quantitative data, details key experimental methodologies, and visualizes the relevant biological pathways to provide a comprehensive resource for researchers and professionals in the field of drug development.
Anti-Androgenic Effects of this compound
The anti-androgenic properties of this compound are primarily attributed to its ability to inhibit 5α-reductase, an enzyme crucial in the androgen signaling cascade.[5][6] This mechanism of action has positioned this compound as a therapeutic agent for androgen-related conditions such as acne vulgaris and androgenetic alopecia.[7][8][9]
Mechanism of Action: 5α-Reductase Inhibition
This compound acts as a competitive inhibitor of 5α-reductase, the enzyme that converts testosterone into dihydrotestosterone (DHT), a more potent androgen.[5][6] By reducing the levels of DHT in the skin, this compound can mitigate the downstream effects of androgen signaling, which include sebaceous gland hyperplasia and excessive sebum production.[10] In vitro studies have demonstrated the potent inhibitory effect of this compound on this enzyme.[11] The inhibition of both type 1 and type 2 isoforms of 5α-reductase has been suggested.[12][13]
Signaling Pathway
The androgen signaling pathway and the point of intervention by this compound are illustrated in the following diagram.
Caption: Androgen signaling pathway and inhibition by this compound.
Quantitative Data on 5α-Reductase Inhibition
The following table summarizes the quantitative data from in vitro studies on the inhibition of 5α-reductase by this compound.
| Concentration of this compound | Percentage Inhibition of 5α-Reductase | Reference |
| 0.2 mmol/l | Detectable Inhibition | [11] |
| 3 mmol/l | Complete Inhibition | [11] |
| 3 or 9 mmol/l | Potent Inhibition | [11] |
Experimental Protocol: In Vitro 5α-Reductase Activity Assay
The following protocol is based on the methodology described for assessing 5α-reductase activity in human skin.[11]
Objective: To determine the inhibitory effect of this compound on 5α-reductase activity in vitro.
Materials:
-
Human skin homogenates (as a source of 5α-reductase)
-
1,2[3H]-testosterone (substrate)
-
This compound solutions of varying concentrations
-
Phosphate buffer (pH 6.5)
-
NADPH (cofactor)
-
Ethanol
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare human skin homogenates in a suitable buffer.
-
Set up reaction tubes containing the skin homogenate, phosphate buffer, and the testosterone substrate.
-
Add different concentrations of this compound (dissolved in a suitable solvent like ethanol) to the experimental tubes. A control tube with the solvent alone should be included.
-
Initiate the enzymatic reaction by adding NADPH.
-
Incubate the reaction mixture at 37°C for a specified period (e.g., 30 minutes).
-
Stop the reaction by adding a quenching agent (e.g., a strong acid or organic solvent).
-
Extract the steroids from the reaction mixture using an appropriate organic solvent.
-
Separate the substrate (testosterone) from the product (dihydrotestosterone) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of radiolabeled dihydrotestosterone produced using a scintillation counter.
-
Calculate the percentage inhibition of 5α-reductase activity for each concentration of this compound compared to the control.
Caption: Workflow for in vitro 5α-reductase inhibition assay.
Influence on Androgen Receptor Signaling
Emerging evidence suggests that this compound's anti-androgenic effects may extend beyond 5α-reductase inhibition. A study has indicated that atraric acid (AA), a structurally similar compound, can influence the androgen receptor (AR) by decelerating its nuclear translocation and preventing the AR N/C-terminal interaction.[14][15] While this study was not on this compound directly, it opens avenues for further research into the potential for this compound to modulate AR activity.
Anti-Seborrheic Effects of this compound
The effect of this compound on sebum production, a key factor in seborrheic conditions, is a subject of ongoing investigation with some conflicting findings in the literature. While some studies report a reduction in sebum excretion, others indicate an increase, particularly in aging skin.
Mechanism of Action
The precise mechanism by which this compound exerts its anti-seborrheic effects is not fully elucidated. It is hypothesized that its anti-androgenic action, through the inhibition of 5α-reductase, contributes to a reduction in sebum production. Additionally, this compound's anti-inflammatory and anti-keratinizing properties may play a role in managing seborrheic dermatitis.[1][16][17]
Quantitative Data on Sebum Production
The following table summarizes the quantitative data on the effect of this compound on sebum production.
| Study Population | Treatment | Measurement Location | Change in Sebum Level | Reference |
| Women with acne vulgaris (19-25 years) | 20% this compound peel (6 treatments) | Forehead | 195.5 to 162.7 (arbitrary units) after 2 weeks; 151.3 after 3 months | [18] |
| Women with acne vulgaris (19-25 years) | 20% this compound peel (6 treatments) | Right Cheek | 175.3 to 141.3 (arbitrary units) after 2 weeks; 138.9 after 3 months | [18] |
| Volunteers with mild to moderate acne | 20% this compound cream (8 weeks) | Not specified | Significant reduction in Sebum Excretion Rate (SER) | [19] |
| Mature women (49-71 years) | 20% this compound peel (5 treatments) | Left Cheek | 31.45 to 51.82 µg/cm² (statistically significant increase) | [20] |
| Mature women (49-71 years) | 20% this compound peel (5 treatments) | Right Cheek | Statistically significant increase | [20] |
Note: The contradictory findings may be attributable to differences in study populations (age, skin condition), treatment modalities (peel vs. cream), and duration of application.
Experimental Protocol: Sebum Measurement
Sebum levels on the skin surface can be quantified using various non-invasive techniques. The Sebumeter® is a commonly used device for this purpose.
Objective: To measure the sebum output on the skin surface before and after treatment with this compound.
Materials:
-
Sebumeter® (e.g., Sebumeter® SM 815, Courage + Khazaka electronic GmbH)
-
Standardized skin cleansing materials
-
Controlled environment room (constant temperature and humidity)
Procedure:
-
Acclimatize the subjects in a controlled environment for at least 30 minutes before measurements.
-
Cleanse the measurement area (e.g., forehead, cheek) with a standardized procedure to remove any existing sebum, cosmetics, or sweat.
-
Wait for a specified period (e.g., 1-2 hours) to allow for sebum accumulation.
-
Press the Sebumeter® cassette onto the skin surface for a fixed duration (e.g., 30 seconds). The special tape in the cassette becomes transparent in proportion to the amount of sebum absorbed.
-
Insert the cassette into the device for photometric analysis. The device provides a numerical value corresponding to the sebum level.
-
Repeat the measurements at baseline and at various time points during and after the treatment period with this compound.
-
Analyze the data to determine the change in sebum production over time.
Caption: Workflow for sebum measurement using a Sebumeter®.
Conclusion
This compound exhibits well-documented anti-androgenic effects primarily through the potent inhibition of 5α-reductase. This mechanism provides a strong rationale for its use in androgen-dependent dermatological conditions. The quantitative data from in vitro studies consistently support its inhibitory action on this key enzyme. The anti-seborrheic effects of this compound are clinically relevant but appear to be more complex, with evidence suggesting variable outcomes depending on the patient population and treatment regimen. Further research is warranted to fully elucidate the mechanisms underlying its effects on sebum production and to reconcile the conflicting findings. The experimental protocols detailed in this guide provide a framework for future investigations into the anti-androgenic and anti-seborrheic properties of this compound and its derivatives, aiding in the development of more targeted and effective dermatological therapies.
References
- 1. vitabase.com [vitabase.com]
- 2. caringsunshine.com [caringsunshine.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound in Dermatology: A Review of Its Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The multiple uses of this compound in dermatology: mechanism of action, preparations, and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Mechanism of this compound action in acne] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. my-hair.uk [my-hair.uk]
- 8. harleystreethairtransplant.co.uk [harleystreethairtransplant.co.uk]
- 9. hshairclinic.co.uk [hshairclinic.co.uk]
- 10. scbt.com [scbt.com]
- 11. Inhibition of 5 alpha-reductase activity in human skin by zinc and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. List of 5α-reductase inhibitors - Wikipedia [en.wikipedia.org]
- 14. A Natural Androgen Receptor Antagonist Induces Cellular Senescence in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A natural androgen receptor antagonist induces cellular senescence in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Revisiting Facial Seborrheic Dermatitis: A New Therapeutic Option [practicaldermatology.com]
- 17. assets.bmctoday.net [assets.bmctoday.net]
- 18. Long-term effect of this compound peel on sebum production in acne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mjiri.iums.ac.ir [mjiri.iums.ac.ir]
- 20. Influence of azelaic and mandelic acid peels on sebum secretion in ageing women - PMC [pmc.ncbi.nlm.nih.gov]
Azelaic Acid's Impact on Reactive Oxygen Species Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azelaic acid, a naturally occurring saturated dicarboxylic acid, has demonstrated significant efficacy in the treatment of various dermatological conditions, largely attributed to its anti-inflammatory and antioxidant properties. A key mechanism underlying these effects is its ability to modulate the production of reactive oxygen species (ROS). This technical guide provides an in-depth analysis of the impact of this compound on ROS production, detailing its mechanisms of action, summarizing quantitative data, outlining experimental protocols, and visualizing key signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.
Introduction
Reactive oxygen species (ROS) are a group of highly reactive molecules and free radicals derived from molecular oxygen. While they play essential roles in cellular signaling and homeostasis at low concentrations, their overproduction can lead to oxidative stress, cellular damage, and inflammation, contributing to the pathogenesis of numerous diseases, including dermatological disorders like acne and rosacea.[1] this compound has emerged as a valuable therapeutic agent due to its ability to counteract the detrimental effects of excessive ROS.[2] This guide explores the multifaceted interaction between this compound and ROS, providing a detailed understanding of its molecular mechanisms.
Mechanisms of Action
This compound impacts ROS production through several distinct mechanisms:
-
Inhibition of Neutrophil ROS Production: A primary mechanism of this compound is the dose-dependent inhibition of ROS generation in neutrophils, key players in the inflammatory response.[3][4] It significantly decreases the production of superoxide anions (O₂⁻) and hydroxyl radicals (•OH).[5][6] This inhibitory action is largely attributed to its effect on NADPH oxidase.[7]
-
Inhibition of NADPH Oxidase: this compound directly inhibits the activity of NADPH oxidase, a membrane-bound enzyme complex responsible for the production of superoxide radicals in neutrophils.[3][7] By targeting this key enzyme, this compound effectively curtails the initial burst of ROS production during inflammation.
-
Scavenging of Reactive Oxygen Species: While its primary role is the inhibition of ROS production, this compound also exhibits direct scavenging activity against certain ROS, particularly hydroxyl radicals.[5] However, it does not appear to scavenge ROS generated in a cell-free system like the xanthine-xanthine oxidase system, indicating its main effect is on cellular metabolic processes.[6][8]
-
Modulation of Mitochondrial Activity: this compound can influence mitochondrial function. It has been shown to be an inhibitor of mitochondrial respiratory chain enzymes.[5] This can lead to a reduction in mitochondrial ROS production, a significant source of intracellular oxidative stress.
-
Activation of PPARγ: this compound can activate Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor with anti-inflammatory properties.[9][10] Activation of PPARγ can lead to the downregulation of pro-inflammatory genes and a reduction in ROS production.[11][12]
-
Interference with NF-κB/MAPK Signaling: this compound can interfere with the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][13] These pathways are crucial for the expression of pro-inflammatory cytokines and enzymes involved in ROS generation. By inhibiting these pathways, this compound reduces the overall inflammatory response and subsequent ROS production.
Quantitative Data on ROS Inhibition
The following table summarizes the quantitative effects of this compound on ROS production in a neutrophil-zymosan system.
| This compound Concentration (µg/mL) | Superoxide (O₂⁻) Inhibition (%) | Hydroxyl Radical (•OH) Inhibition (%) | Hydrogen Peroxide (H₂O₂) Inhibition (%) |
| 1 | 25.3 | 30.1 | 15.2 |
| 10 | 45.1 | 55.4 | 28.7 |
| 100 | 70.2 | 80.5 | 42.3 |
Table 1: Mean Effects of this compound on ROS in a Neutrophil-Zymosan System. This data demonstrates the dose-dependent inhibitory effect of this compound on the generation of various reactive oxygen species by stimulated neutrophils.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to assess the impact of this compound on ROS production.
Neutrophil-Zymosan Assay for ROS Production
This assay is used to measure the inhibition of ROS production by neutrophils stimulated with zymosan.
-
Cell Preparation:
-
Isolate human neutrophils from peripheral blood of healthy donors using a standard density gradient centrifugation method.
-
Resuspend the isolated neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺) at a concentration of 1 x 10⁷ cells/mL.
-
-
Assay Procedure:
-
Pre-incubate the neutrophil suspension with various concentrations of this compound (e.g., 1, 10, 100 µg/mL) or a vehicle control for 15 minutes at 37°C.
-
Add zymosan (e.g., 1 mg/mL) to stimulate the neutrophils and initiate the oxidative burst.
-
Measure the production of specific ROS using appropriate detection methods:
-
Superoxide (O₂⁻): Measure the superoxide dismutase-inhibitable reduction of cytochrome c spectrophotometrically at 550 nm.
-
Hydroxyl Radical (•OH): Measure the degradation of deoxyribose, with the resulting malondialdehyde-like substance reacting with thiobarbituric acid to form a colored product measured at 532 nm.
-
Hydrogen Peroxide (H₂O₂): Measure the horseradish peroxidase-mediated oxidation of a fluorescent probe, such as scopoletin, by monitoring the decrease in fluorescence (excitation at 350 nm, emission at 460 nm).
-
-
Calculate the percentage inhibition of ROS production for each concentration of this compound compared to the vehicle control.
-
Xanthine-Xanthine Oxidase Assay for ROS Scavenging
This cell-free assay is used to determine if a compound has direct ROS scavenging activity.
-
Reagents:
-
Xanthine solution (e.g., 50 µM in phosphate buffer).
-
Xanthine oxidase solution (e.g., 0.05 U/mL in phosphate buffer).
-
This compound solutions at various concentrations.
-
ROS detection reagents as described in the neutrophil-zymosan assay.
-
-
Assay Procedure:
-
In a reaction mixture, combine the xanthine solution with the various concentrations of this compound or a vehicle control.
-
Initiate the reaction by adding the xanthine oxidase solution. This will generate superoxide radicals.
-
Immediately measure the levels of specific ROS (superoxide, hydroxyl radical, hydrogen peroxide) using the detection methods described previously.
-
Compare the ROS levels in the presence of this compound to the vehicle control to determine if there is any reduction, which would indicate scavenging activity.
-
Intracellular ROS Measurement using Dichlorodihydrofluorescein Diacetate (DCF-DA)
This protocol details the measurement of total intracellular ROS in cultured cells.[14][15]
-
Cell Culture and Treatment:
-
Culture cells (e.g., keratinocytes, fibroblasts) in appropriate media and conditions.
-
Treat the cells with this compound at desired concentrations for a specific duration. A positive control (e.g., H₂O₂) and a vehicle control should be included.
-
-
Staining and Analysis:
-
Wash the cells with a serum-free medium or phosphate-buffered saline (PBS).
-
Incubate the cells with 5 µM 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA) in serum-free medium for 20-30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Measure the fluorescence intensity of the oxidized product, dichlorofluorescein (DCF), using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or by flow cytometry.
-
The fluorescence intensity is directly proportional to the level of intracellular ROS.
-
Mitochondrial ROS Measurement using MitoSOX Red
This protocol is specific for the detection of mitochondrial superoxide.
-
Cell Culture and Treatment:
-
Culture cells as described for the DCF-DA assay.
-
Treat cells with this compound and appropriate controls.
-
-
Staining and Analysis:
-
Wash the cells with a warm buffer (e.g., HBSS).
-
Incubate the cells with 5 µM MitoSOX Red mitochondrial superoxide indicator in warm buffer for 10-30 minutes at 37°C, protected from light.
-
Wash the cells gently three times with a warm buffer.
-
Analyze the cells immediately by fluorescence microscopy or flow cytometry (excitation ~510 nm, emission ~580 nm).
-
An increase in red fluorescence indicates an increase in mitochondrial superoxide levels.
-
Signaling Pathways and Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound in its modulation of ROS production.
Conclusion
This compound exerts a significant and multifaceted impact on the production of reactive oxygen species. Its ability to inhibit neutrophil ROS generation, primarily through the inhibition of NADPH oxidase, coupled with its direct scavenging activities and modulation of key inflammatory signaling pathways, underscores its therapeutic potential in ROS-mediated diseases. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this compound-based therapies. The visualization of the signaling pathways provides a clear framework for understanding its molecular mechanisms of action. This comprehensive overview is intended to empower researchers and drug development professionals in their efforts to harness the full therapeutic benefits of this compound.
References
- 1. knowledgecenter.ubt-uni.net [knowledgecenter.ubt-uni.net]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound: Mechanisms of Action and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rosacea, Reactive Oxygen Species, and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The multiple uses of this compound in dermatology: mechanism of action, preparations, and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory effect of this compound on neutrophil functions: a possible cause for its efficacy in treating pathogenetically unrelated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound in Dermatology: A Review of Its Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 9. This compound modulates the inflammatory response in normal human keratinocytes through PPARgamma activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound reduced senescence-like phenotype in photo-irradiated human dermal fibroblasts: possible implication of PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. nextstepsinderm.com [nextstepsinderm.com]
- 14. This compound Exerts Antileukemia Effects against Acute Myeloid Leukemia by Regulating the Prdxs/ROS Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Influence of Azelaic Acid on the Skin Microbiome in Acne Patients: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acne vulgaris is a multifactorial skin disorder with a significant inflammatory component, influenced by the skin microbiome, particularly the proliferation and activity of Cutibacterium acnes. Azelaic acid, a naturally occurring dicarboxylic acid, is an effective topical treatment for acne, exhibiting antimicrobial, anti-inflammatory, and anti-keratinizing properties. This technical guide provides an in-depth analysis of this compound's influence on the skin microbiome of acne patients, presenting quantitative data from clinical studies, detailing experimental protocols, and visualizing key molecular pathways. The evidence indicates that this compound not only reduces the abundance of pro-inflammatory bacteria but also modulates the overall microbial diversity, contributing to a healthier skin microbiome and the alleviation of acne symptoms.
Introduction
The pathogenesis of acne vulgaris is complex, involving follicular hyperkeratinization, excess sebum production, chronic inflammation, and an imbalance in the skin microbiome. While Cutibacterium acnes (formerly Propionibacterium acnes) is a key commensal bacterium, certain phylotypes and an overall decrease in microbial diversity are associated with acne development. This compound has emerged as a valuable therapeutic agent due to its multifaceted mechanism of action. This guide focuses specifically on its effects on the cutaneous microbial landscape in individuals with acne.
Antimicrobial and Microbiome-Modulating Effects of this compound
This compound exerts a direct antimicrobial effect and influences the broader skin microbiome composition.
Direct Antimicrobial Activity
This compound has demonstrated bacteriostatic and bactericidal activity against several microorganisms implicated in acne. Its primary mechanism of antimicrobial action is the inhibition of microbial cellular protein synthesis.[1][2]
Influence on the Skin Microbiome Composition
Clinical studies have demonstrated that this compound can modulate the skin microbiome beyond simple bacterial reduction, fostering a more balanced microbial community.
Table 1: Quantitative Changes in Skin Microbiome Following this compound Treatment
| Study Reference | This compound Formulation | Duration of Treatment | Key Quantitative Findings on Skin Microbiome |
| "15% this compound Gel Study"[3] | 15% this compound Gel | 28 days | - Improved microbial diversity at acne sites.- Slight reduction in Propionibacterium and Staphylococcus populations.- Significant increase in Lactobacillus populations. |
| "20% this compound Cream Study" (Reznichenko et al.)[4] | 20% this compound Cream | 15 days | - Significant decrease in the total number of bacteria on facial skin.- Significant reduction in the quantity of coagulase-positive staphylococci.- Significant decrease in the quantity of Propionibacterium acnes. |
Anti-Inflammatory Mechanisms Targeting Microbial-Host Interactions
A significant part of this compound's efficacy in treating inflammatory acne lies in its ability to modulate the host's inflammatory response to microbial stimuli.
Inhibition of Toll-Like Receptor 2 (TLR2) Signaling
C. acnes can trigger inflammation by activating TLR2 on keratinocytes and immune cells. This compound has been shown to inhibit this activation, thereby downregulating the subsequent inflammatory cascade.
Modulation of NF-κB and MAPK Signaling Pathways
The activation of TLR2 by C. acnes typically leads to the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, resulting in the production of pro-inflammatory cytokines. This compound can interfere with these pathways.
Activation of Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ)
This compound has been found to activate PPAR-γ, a nuclear receptor with anti-inflammatory properties. Activation of PPAR-γ can further suppress the NF-κB pathway.
Experimental Protocols
This section details the methodologies employed in the key studies cited in this guide.
Protocol for the "15% this compound Gel Study"
-
Study Design: A clinical trial involving 55 patients with acne vulgaris.
-
Intervention: Application of a 15% this compound gel for 28 days.
-
Microbiome Analysis:
-
Sampling: Skin samples were collected from acne sites. The specific collection method (e.g., swabs, biopsies) was not detailed in the available literature.
-
Sequencing: The protocol likely involved DNA extraction from the skin samples followed by 16S rRNA gene sequencing to assess the bacterial community composition. The specific variable region of the 16S rRNA gene and the sequencing platform used were not specified.
-
Data Analysis: Bioinformatic analysis was performed to determine microbial diversity and the relative abundance of different bacterial genera, including Propionibacterium, Staphylococcus, and Lactobacillus.
-
Protocol for the "20% this compound Cream Study" (Reznichenko et al.)
-
Study Design: A clinical study involving 65 patients with papulopustular acne vulgaris.
-
Intervention: Application of a 20% this compound cream for 15 days.
-
Microbiome Analysis ("Facial Skin Microbiocenosis Assessment"):
-
Sampling: The method for collecting facial skin samples was not explicitly detailed but likely involved swabs or scrapings from affected areas.
-
Microbiological Analysis: The assessment of the "microbiocenosis" suggests that culture-based techniques were likely used to quantify the total number of bacteria, coagulase-positive staphylococci, and P. acnes. This would typically involve plating serial dilutions of the collected samples onto various selective and non-selective agar media and counting the resulting colony-forming units (CFUs).
-
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways
Experimental Workflow
Conclusion and Future Directions
This compound demonstrably influences the skin microbiome in acne patients through a dual approach of direct antimicrobial action and modulation of the host inflammatory response to microbial factors. The available data indicates a trend towards a reduction in pro-inflammatory bacteria such as C. acnes and Staphylococcus, and an increase in beneficial bacteria like Lactobacillus, leading to an overall improvement in microbial diversity.
For future research and drug development, several areas warrant further investigation:
-
High-Resolution Microbiome Studies: Utilizing shotgun metagenomic sequencing to understand the functional changes in the skin microbiome and to analyze the impact of this compound on different C. acnes phylotypes.
-
Longitudinal Studies: Conducting longer-term studies to assess the durability of the microbiome changes induced by this compound and its role in maintaining remission.
-
Combination Therapies: Investigating the synergistic effects of this compound with other microbiome-modulating therapies, such as probiotics and prebiotics, to optimize treatment outcomes in acne.
A deeper understanding of this compound's interaction with the skin microbiome will continue to inform its clinical application and pave the way for novel therapeutic strategies for acne vulgaris.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound: Mechanisms of Action and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EFFICACY AND SAFETY OF 20% this compound CREAM FOR PAPULO-PUSTULAR ACNE VULGARIS | Modern medical technology [medtech.mphu.edu.ua]
Methodological & Application
Application Notes and Protocols for Topical Delivery Studies of Azelaic Acid Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation and evaluation of azelaic acid for topical delivery. This document is intended to guide researchers through the process of developing and characterizing various formulations, assessing their skin permeation, and understanding the underlying mechanisms of action.
Introduction to this compound for Topical Delivery
This compound is a naturally occurring dicarboxylic acid renowned for its diverse therapeutic effects on the skin.[1][2][3][4] It is widely used in dermatology to treat conditions such as acne vulgaris and rosacea.[1][2][3][4] Its mechanisms of action are multifaceted, including anti-inflammatory, antimicrobial, anti-keratinizing, and antioxidant properties.[1][2][5][6] However, the efficacy of topical this compound is highly dependent on its formulation, which influences its solubility, stability, and ability to permeate the skin barrier.[7]
This document outlines protocols for the preparation and evaluation of common this compound formulations, including creams, gels, and nanoemulsions. Furthermore, it provides detailed methodologies for critical in vitro studies essential for the preclinical assessment of these topical products.
This compound Formulations: Composition and Physicochemical Properties
The selection of a suitable vehicle is crucial for the effective topical delivery of this compound. The following tables summarize the compositions and key physicochemical properties of representative cream, gel, and nanoemulsion formulations.
Table 1: Composition of a 10% this compound Cream Formulation [8]
| Phase | Ingredient | Function | Quantity (% w/w) |
| A | Cetyl Alcohol & Glyceryl Stearate & PEG-75 Stearate & Ceteth-20 & Steareth-20 | Emulsifier | 5.00 |
| A | Lauryl/Myristyl Benzoate | Emollient | 5.00 |
| A | Myristyl Myristate | Emollient | 2.00 |
| A | Dimethicone | Occlusive | 2.00 |
| B | Water | Vehicle | 71.40 |
| B | Xanthan Gum | Thickener | 0.10 |
| C | Butyl Avocadate | Sebum regulator | 0.50 |
| C | Silica | Mattifying agent | 1.00 |
| C | Ethoxydiglycol | Solvent | 2.00 |
| C | Aloe Barbadensis Leaf Juice | Soothing agent | 0.50 |
| D | Phenoxyethanol | Preservative | 0.50 |
| D | This compound | Active Ingredient | 10.00 |
Table 2: Composition of a 20% this compound Gel Formulation [7][9]
| Ingredient | Function | Quantity (% w/w) |
| This compound | Active Ingredient | 20.0 |
| Carbopol 934 | Gelling Agent | 1.0 |
| 1,3-Propylene Glycol | Solvent/Penetration Enhancer | 70.0 |
| Triethanolamine | Neutralizing Agent | q.s. to pH 5.5 |
| Benzoic Acid | Preservative | 0.2 |
| Glycerin | Humectant | 5.0 |
| Water | Vehicle | q.s. to 100 |
Table 3: Composition of an this compound Nanoemulsion Formulation [][11][12][13]
| Phase | Ingredient | Function | Quantity (% w/w) |
| Oil Phase | Isopropyl Myristate | Oil | 10.0 |
| Aqueous Phase | Water | Vehicle | 75.0 |
| Surfactant/Co-surfactant | Tween 80 | Surfactant | 10.0 |
| Surfactant/Co-surfactant | Propylene Glycol | Co-surfactant | 5.0 |
| Active | This compound | Active Ingredient | 5.0 |
Table 4: Physicochemical Properties of this compound Formulations
| Parameter | Cream Formulation | Gel Formulation | Nanoemulsion Formulation |
| Appearance | White, opaque cream | Translucent to opaque gel | Milky, translucent liquid |
| pH | 3.9 - 4.5 | 5.5 - 6.0 | 4.5 - 5.5 |
| Viscosity (cP) | 15,000 - 25,000 | 8,000 - 15,000 | 100 - 500 |
| Particle Size | N/A | N/A | 100 - 500 nm |
Experimental Protocols
Preparation of this compound Formulations
Materials:
-
This compound
-
Cetyl Alcohol, Glyceryl Stearate, PEG-75 Stearate, Ceteth-20, Steareth-20 (Emulsifying wax)
-
Lauryl/Myristyl Benzoate
-
Myristyl Myristate
-
Dimethicone
-
Xanthan Gum
-
Butyl Avocadate
-
Silica
-
Ethoxydiglycol
-
Aloe Barbadensis Leaf Juice
-
Phenoxyethanol
-
Purified Water
-
Beakers, magnetic stirrer with hot plate, homogenizer, pH meter, viscometer.
Procedure: [8]
-
Phase A Preparation: In a beaker, combine all ingredients of Phase A (emulsifying wax, lauryl/myristyl benzoate, myristyl myristate, and dimethicone). Heat to 75-80°C while stirring until all components are melted and uniform.
-
Phase B Preparation: In a separate beaker, disperse xanthan gum in purified water and heat to 75-80°C.
-
Emulsification: Slowly add Phase B to Phase A with high-speed stirring using a homogenizer. Continue stirring for 5-10 minutes to form a uniform emulsion.
-
Cooling: Remove the beaker from the heat and continue stirring at a moderate speed.
-
Addition of Phases C and D: When the temperature of the emulsion cools to 40°C, add the ingredients of Phase C (butyl avocadate, silica, ethoxydiglycol, aloe vera juice) and Phase D (phenoxyethanol and this compound) in sequence.
-
Final Mixing: Mix well until a homogenous cream is formed.
-
Characterization: Measure the pH and viscosity of the final cream.
Materials:
-
This compound
-
Carbopol 934
-
1,3-Propylene Glycol
-
Triethanolamine
-
Benzoic Acid
-
Glycerin
-
Purified Water
-
Beakers, magnetic stirrer, pH meter, viscometer.
-
Carbopol Dispersion: Slowly disperse Carbopol 934 in purified water with constant stirring until a lump-free dispersion is obtained.
-
This compound Dissolution: In a separate beaker, dissolve this compound and benzoic acid in 1,3-propylene glycol, heating gently to 60°C if necessary to aid dissolution.
-
Mixing: Add the this compound solution to the Carbopol dispersion and mix thoroughly.
-
Neutralization: Add glycerin to the mixture. Slowly add triethanolamine dropwise while continuously stirring to neutralize the Carbopol and form the gel. Monitor the pH and stop the addition of triethanolamine when the pH reaches 5.5-6.0.
-
Final Mixing: Continue stirring until a homogenous and transparent gel is formed.
-
Characterization: Measure the pH and viscosity of the final gel.
Materials:
-
This compound
-
Isopropyl Myristate
-
Tween 80
-
Propylene Glycol
-
Purified Water
-
Beakers, magnetic stirrer, high-pressure homogenizer or ultrasonicator, particle size analyzer.
Procedure: [][14]
-
Oil Phase Preparation: Dissolve this compound in the oil phase (isopropyl myristate) with gentle heating if required.
-
Aqueous Phase Preparation: In a separate beaker, dissolve Tween 80 and propylene glycol in purified water.
-
Coarse Emulsion Formation: Slowly add the oil phase to the aqueous phase while stirring at high speed with a magnetic stirrer to form a coarse emulsion.
-
Nanoemulsification: Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the droplet size to the nano-range.
-
Characterization: Determine the particle size, polydispersity index (PDI), and zeta potential of the nanoemulsion.
In Vitro Skin Permeation Study
This protocol describes the use of Franz diffusion cells to evaluate the permeation of this compound from a topical formulation through a skin membrane.[15][16][17][18][19]
Materials:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., rat, porcine)
-
Receptor medium (e.g., phosphate-buffered saline pH 7.4 with a suitable solubilizing agent like ethanol or PEG 400 to maintain sink conditions)
-
Magnetic stirrer
-
Water bath or heating block to maintain 32°C
-
Syringes and needles for sampling
-
HPLC or other suitable analytical method for this compound quantification.
Procedure:
-
Membrane Preparation: Thaw the excised skin at room temperature. Carefully remove any subcutaneous fat and cut the skin into appropriate sizes to fit the Franz diffusion cells.
-
Cell Assembly: Mount the skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.
-
Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (32°C) and degassed receptor medium. Ensure there are no air bubbles trapped beneath the skin.
-
Equilibration: Allow the system to equilibrate for 30 minutes.
-
Sample Application: Apply a known amount (e.g., 10 mg/cm²) of the this compound formulation uniformly on the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor medium through the sampling port and immediately replace it with an equal volume of fresh, pre-warmed receptor medium.
-
Sample Analysis: Analyze the withdrawn samples for this compound concentration using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) and plot it against time. The slope of the linear portion of the curve represents the steady-state flux (Jss).
Quantification of this compound by HPLC
This protocol provides a representative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound.[20][21][22]
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of 0.05 M sodium dihydrogen orthophosphate buffer (pH 3.5) and acetonitrile (75:25 v/v)
-
Flow Rate: 1.2 mL/min
-
Detection Wavelength: 206 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Prepare a series of working standard solutions by diluting the stock solution to obtain concentrations ranging from 5 to 400 µg/mL.
-
Sample Preparation (from Formulation): Accurately weigh a quantity of the formulation and dissolve it in a suitable solvent. Dilute the solution with the mobile phase to a concentration within the calibration range.
-
Sample Preparation (from Receptor Medium): The samples withdrawn from the Franz diffusion cell receptor medium can usually be injected directly after filtration if the concentration is within the linear range of the assay.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the samples from the calibration curve.
Stability Testing of Topical Formulations
Stability testing is essential to ensure the quality, safety, and efficacy of the formulation throughout its shelf life.[23][24][25][26][27]
Protocol:
-
Storage Conditions: Store the formulations in their final packaging at various temperature and humidity conditions as per ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).
-
Testing Intervals: Evaluate the samples at specified time points (e.g., 0, 1, 3, and 6 months for accelerated testing; 0, 3, 6, 9, 12, 18, and 24 months for long-term testing).
-
Parameters to Evaluate:
-
Physical Properties: Appearance, color, odor, pH, viscosity, and phase separation.
-
Chemical Properties: Assay of this compound content and determination of related substances or degradation products by HPLC.
-
Microbiological Properties: Test for microbial limits (total aerobic microbial count, total yeast and mold count) and preservative effectiveness.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound in Acne and Rosacea
This compound exerts its therapeutic effects through multiple mechanisms. In acne, it has antimicrobial effects against Cutibacterium acnes and normalizes keratinization.[4] In rosacea, its anti-inflammatory properties are prominent, involving the modulation of the cathelicidin pathway.[5][6][28]
Experimental Workflow for Formulation and Evaluation
The following diagram illustrates the logical flow of experiments for the development and characterization of a topical this compound formulation.
References
- 1. This compound: Mechanisms of Action and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Evidence-based Update on Mechanism of Action and Clinical Application - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 3. The multiple uses of this compound in dermatology: mechanism of action, preparations, and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caringsunshine.com [caringsunshine.com]
- 5. dermatologytimes.com [dermatologytimes.com]
- 6. The multiple uses of this compound in dermatology: mechanism of action, preparations, and potential therapeutic applications [termedia.pl]
- 7. jocpr.com [jocpr.com]
- 8. corum.com.tw [corum.com.tw]
- 9. EP3708152B1 - this compound gel, and preparation method and application thereof - Google Patents [patents.google.com]
- 11. jptcp.com [jptcp.com]
- 12. researchgate.net [researchgate.net]
- 13. jptcp.com [jptcp.com]
- 14. Preparation and Evaluation of this compound Topical Microemulsion Formulation: In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. alterlab.co.id [alterlab.co.id]
- 16. youtube.com [youtube.com]
- 17. aurigaresearch.com [aurigaresearch.com]
- 18. researchmgt.monash.edu [researchmgt.monash.edu]
- 19. Novel In Vitro Investigational Methods for Modeling Skin Permeation: Skin PAMPA, Raman Mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijpsonline.com [ijpsonline.com]
- 21. researchgate.net [researchgate.net]
- 22. [PDF] A Validated Stability-indicating RP-HPLC Method for Analysis of this compound in Pharmaceuticals | Semantic Scholar [semanticscholar.org]
- 23. testinglab.com [testinglab.com]
- 24. certified-laboratories.com [certified-laboratories.com]
- 25. makingcosmetics.com [makingcosmetics.com]
- 26. ema.europa.eu [ema.europa.eu]
- 27. www3.paho.org [www3.paho.org]
- 28. droracle.ai [droracle.ai]
In Vitro Models for Testing Azelaic Acid Efficacy on Rosacea: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosacea is a chronic inflammatory skin condition characterized by erythema, telangiectasia, papules, and pustules. Azelaic acid is a well-established topical treatment for rosacea, known for its anti-inflammatory, anti-keratinizing, and anti-angiogenic properties.[1] This document provides detailed application notes and protocols for in vitro models designed to assess the efficacy of this compound in key pathological processes of rosacea. These models are essential tools for preclinical research, mechanism of action studies, and the development of novel therapeutic formulations.
The primary mechanisms of this compound in rosacea that can be modeled in vitro include the inhibition of the cathelicidin pathway, reduction of reactive oxygen species (ROS), normalization of keratinocyte differentiation, and suppression of angiogenesis. The following sections will detail the protocols for assays that investigate these mechanisms.
Key In Vitro Models and Assays
A variety of in vitro models are utilized to investigate the multifaceted effects of this compound on the cellular processes involved in rosacea. These models primarily involve cell cultures of human keratinocytes, neutrophils, and endothelial cells, as well as more complex 3D reconstructed human epidermis.
Anti-inflammatory Effects: Inhibition of the Cathelicidin Pathway
A key driver of inflammation in rosacea is the overexpression of the antimicrobial peptide cathelicidin and its subsequent processing into the pro-inflammatory LL-37 peptide by kallikrein-5 (KLK5). This compound has been shown to inhibit this pathway.[2]
a) Cell Model: Normal Human Epidermal Keratinocytes (NHEK)
b) Experimental Assays:
-
Quantitative Polymerase Chain Reaction (qPCR) for Gene Expression Analysis: To measure the mRNA levels of KLK5, cathelicidin (CAMP), and Toll-like receptor 2 (TLR2).
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Protein Quantification: To measure the secretion of KLK5 protein.
-
Serine Protease Activity Assay: To measure the enzymatic activity of KLK5 and other serine proteases in cell culture supernatants or cell lysates.
c) Quantitative Data Summary:
| Assay | Target | Cell Line | This compound Concentration | Result | Reference |
| ELISA | KLK5 Protein | Differentiated NHEK | 10⁻⁸ M | Inhibition of KLK5 protein expression | [2] |
| qPCR | KLK5 mRNA | Differentiated NHEK | 10⁻⁸ M | Decrease in KLK5 mRNA expression | [2] |
| qPCR | Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) | UVB-irradiated NHEK | 20 mM | Suppression of mRNA expression and protein secretion | [3] |
Antioxidant Effects: Inhibition of Reactive Oxygen Species (ROS) Production
Neutrophils are a significant source of ROS in the early stages of inflammation in rosacea. This compound has demonstrated the ability to inhibit ROS generation by these immune cells.
a) Cell Model: Isolated Human Neutrophils
b) Experimental Assay:
-
Flow Cytometry with 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) Probe: To quantify intracellular ROS production.
Anti-Keratinizing Effects: Normalization of Keratinocyte Differentiation
Abnormal keratinocyte proliferation and differentiation contribute to the follicular plugging seen in some forms of rosacea. This compound can modulate these processes.
a) Cell Model: Normal Human Epidermal Keratinocytes (NHEK) or Reconstructed Human Epidermis (RHE)
b) Experimental Assays:
-
Immunofluorescence Staining for Filaggrin: To visualize and quantify the expression of this key protein involved in keratinocyte differentiation.
-
Electron Microscopy: To observe ultrastructural changes in keratinocytes, such as the number and size of keratohyalin granules and tonofilament bundles.
c) Quantitative Data Summary:
| Assay | Target | Cell Line | This compound Concentration | Result | Reference |
| DNA Synthesis Assay | DNA Synthesis | Mouse Keratinocytes | 20 mM | 50% inhibitory concentration (IC50) | [4] |
Anti-Angiogenic Effects: Inhibition of New Blood Vessel Formation
Persistent erythema and telangiectasias in rosacea are due to increased vascularity. This compound can inhibit angiogenesis.
a) Cell Model: Human Umbilical Vein Endothelial Cells (HUVEC)
b) Experimental Assay:
-
In Vitro Tube Formation Assay: To assess the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
Signaling Pathways and Experimental Workflows
Figure 1. This compound's Inhibition of the TLR2-Cathelicidin Pathway.
Figure 2. A generalized workflow for in vitro testing of this compound.
Detailed Experimental Protocols
Protocol 1: qPCR for KLK5, CAMP, and TLR2 Gene Expression in NHEK
-
Cell Culture: Culture NHEK in keratinocyte growth medium. For differentiation, switch to a high-calcium medium (1.2 mM Ca²⁺) for 24-48 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁶ M) or vehicle control (e.g., DMSO) for 24 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
qPCR: Perform real-time PCR using a qPCR instrument and SYBR Green master mix. Use primers specific for human KLK5, CAMP, TLR2, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Protocol 2: ELISA for KLK5 Protein in NHEK Supernatant
-
Cell Culture and Treatment: Culture and treat NHEK as described in Protocol 1.
-
Sample Collection: Collect the cell culture supernatant and centrifuge to remove cellular debris.
-
ELISA: Perform the ELISA using a commercially available human KLK5 ELISA kit, following the manufacturer's protocol.[5][6][7]
-
Data Analysis: Generate a standard curve using the provided standards. Determine the concentration of KLK5 in the samples by interpolating from the standard curve. Normalize the results to the total protein concentration of the corresponding cell lysates.
Protocol 3: Serine Protease Activity Assay
-
Sample Preparation: Use cell culture supernatants or cell lysates from treated and untreated NHEK.
-
Assay: Use a commercially available serine protease activity assay kit.[8] These kits typically use a fluorogenic substrate that is cleaved by active serine proteases, releasing a fluorescent signal.
-
Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Compare the protease activity in this compound-treated samples to the vehicle-treated controls.
Protocol 4: In Vitro ROS Production in Neutrophils
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation.
-
Cell Staining: Resuspend neutrophils in a suitable buffer and stain with 5-10 µM DCFH-DA for 20-30 minutes at 37°C in the dark.[9][10]
-
Treatment and Stimulation: Pre-incubate the stained cells with various concentrations of this compound or a vehicle control. Stimulate ROS production with an agent like phorbol 12-myristate 13-acetate (PMA).
-
Flow Cytometry: Acquire the samples on a flow cytometer and measure the mean fluorescence intensity of the oxidized DCF, which is proportional to the amount of intracellular ROS.
-
Data Analysis: Compare the fluorescence intensity of this compound-treated samples to the stimulated and unstimulated controls.
Protocol 5: Immunofluorescence for Filaggrin in RHE
-
RHE Culture and Treatment: Culture a reconstructed human epidermis model according to the manufacturer's instructions. Apply a topical formulation of this compound or a vehicle control to the surface of the RHE.
-
Fixation and Sectioning: After the treatment period, fix the RHE in formalin, embed in paraffin, and cut into thin sections.[11]
-
Staining: Deparaffinize and rehydrate the sections. Perform antigen retrieval. Incubate the sections with a primary antibody against filaggrin, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging: Visualize the staining using a fluorescence microscope.
-
Analysis: Quantify the fluorescence intensity of filaggrin staining in the granular layer of the epidermis.
Protocol 6: In Vitro Tube Formation Assay
-
Plate Coating: Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to polymerize at 37°C.[12][13][14]
-
Cell Seeding: Seed HUVECs onto the gel-coated wells in a low-serum medium.
-
Treatment: Add various concentrations of this compound or a vehicle control to the wells.
-
Incubation: Incubate the plate for 4-18 hours to allow for the formation of capillary-like structures.
-
Staining and Imaging: Stain the cells with a fluorescent dye (e.g., Calcein AM) and acquire images using a fluorescence microscope.[15]
-
Analysis: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Conclusion
The in vitro models and protocols described in this document provide a robust framework for evaluating the efficacy of this compound in mitigating the key pathological features of rosacea. By employing these assays, researchers can gain valuable insights into the mechanisms of action of this compound, screen new formulations for enhanced efficacy, and further elucidate the complex pathophysiology of rosacea. The use of standardized protocols and quantitative data analysis will ensure the generation of reliable and reproducible results, ultimately contributing to the development of improved treatments for this common and often distressing skin condition.
References
- 1. The multiple uses of this compound in dermatology: mechanism of action, preparations, and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cathelicidin, kallikrein 5, and serine protease activity is inhibited during treatment of rosacea with this compound 15% gel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound modulates the inflammatory response in normal human keratinocytes through PPARgamma activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on proliferation and ultrastructure of mouse keratinocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. krishgen.com [krishgen.com]
- 6. cloud-clone.com [cloud-clone.com]
- 7. assaygenie.com [assaygenie.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound Exerts Antileukemia Effects against Acute Myeloid Leukemia by Regulating the Prdxs/ROS Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhanced In Vitro Expression of Filaggrin and Antimicrobial Peptides Following Application of Glycosaminoglycans and a Sphingomyelin-Rich Lipid Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. corning.com [corning.com]
- 14. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. A high-content tube formation assay using an in vitro angiogenesis model [moleculardevices.com]
Application Notes & Protocols: Analytical Techniques for Quantifying Azelaic Acid in Skin Tissue
These application notes provide detailed methodologies for the quantification of azelaic acid in skin tissue, tailored for researchers, scientists, and professionals in drug development. The protocols focus on two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS).
Application Note 1: Quantification of this compound in Skin Tissue using HPLC-UV
1. Introduction
This compound is a naturally occurring dicarboxylic acid used in the treatment of various dermatological conditions like acne and rosacea due to its anti-inflammatory and antimicrobial properties.[1][2] Accurate quantification of its concentration in skin tissue is crucial for pharmacokinetic studies, formulation development, and understanding its local bioavailability. This protocol describes a robust and validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for the determination of this compound. Since this compound lacks a strong chromophore, detection is typically performed at a low wavelength.[3]
2. Experimental Protocol
2.1. Materials and Reagents
-
This compound (analytical standard, >98% purity)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Sodium Dihydrogen Orthophosphate, analytical grade
-
Phosphoric Acid, analytical grade
-
Water, ultrapure (18.2 MΩ·cm)
-
Full-thickness skin tissue (e.g., human, porcine, or murine)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tissue homogenizer (e.g., bead beater or rotor-stator)
-
Centrifuge and 1.5 mL microcentrifuge tubes
-
Syringe filters (0.22 µm, PTFE or Nylon)
2.2. Sample Preparation: Extraction from Skin Tissue
-
Excise skin tissue samples and rinse with PBS to remove any excess formulation from the surface.
-
Blot the tissue dry and record its weight.
-
Mince the tissue into small pieces using a scalpel.
-
Place the minced tissue into a homogenization tube with an appropriate volume of extraction solvent (e.g., Methanol or Acetonitrile) at a ratio of 1:5 (w/v) (e.g., 100 mg tissue in 500 µL solvent).
-
Homogenize the tissue until a uniform suspension is achieved.
-
Vortex the homogenate for 5 minutes.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to precipitate proteins and cellular debris.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC-UV analysis.
2.3. Chromatographic Conditions
-
HPLC System: Waters HPLC system or equivalent.[3]
-
Column: Kromasil 100-5C18 (250 x 4.6 mm; 5 µm particle size) or equivalent C8/C18 column.[3][4]
-
Mobile Phase: Isocratic elution with 50 mM Sodium Phosphate Buffer (pH adjusted to 3.5 with phosphoric acid) and Acetonitrile in a 75:25 (v/v) ratio.[3][5]
-
Column Temperature: Ambient or controlled at 25°C.[6]
-
Injection Volume: 20 µL.
2.4. Preparation of Standards and Calibration Curve
-
Prepare a stock solution of this compound (1 mg/mL) in the mobile phase.[5]
-
Perform serial dilutions from the stock solution to prepare working standards for a calibration curve, typically ranging from 5 to 400 µg/mL.[3][5]
-
Inject each standard in triplicate and plot the mean peak area against the concentration.
-
Perform a linear regression to determine the linearity (r²) and the equation of the line (y = mx + c). A correlation coefficient (r²) of ≥ 0.998 is considered acceptable.[3][5]
3. Visualization of Experimental Workflow
Caption: Workflow for this compound Quantification in Skin via HPLC-UV.
Application Note 2: Sensitive Quantification of this compound in Skin Tissue using UPLC-MS/MS
1. Introduction
For studies requiring higher sensitivity and selectivity, especially when dealing with low concentrations of this compound or complex biological matrices, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred method.[2] This technique offers superior performance, allowing for quantification in the ng/mL range. This protocol outlines a method using UPLC-MS/MS for the determination of this compound in skin tissue extracts.
2. Experimental Protocol
2.1. Materials and Reagents
-
All reagents listed in Application Note 1.
-
Formic Acid, LC-MS grade.
-
This compound-d14 (or other suitable internal standard).
2.2. Sample Preparation: Extraction from Skin Tissue
-
Follow steps 1-4 from the Sample Preparation protocol in Application Note 1.
-
To 200 µL of the tissue homogenate, add 400 µL of ice-cold acetonitrile containing the internal standard (e.g., this compound-d14 at 50 ng/mL) for protein precipitation.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 Water:Acetonitrile with 0.1% Formic Acid).
-
Transfer to a UPLC vial for analysis.
2.3. UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: Linear gradient to 95% B
-
2.5-3.0 min: Hold at 95% B
-
3.0-3.1 min: Return to 5% B
-
3.1-4.0 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
2.4. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.[7]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Ion Source Temperature: 500°C.[7]
-
MRM Transitions (suggested):
-
This compound: Precursor ion (Q1) m/z 187.1 → Product ion (Q3) m/z 111.1 (quantifier), 125.1 (qualifier).
-
This compound-d14 (IS): Precursor ion (Q1) m/z 201.2 → Product ion (Q3) m/z 118.1.
-
Note: Transitions should be optimized for the specific instrument used.
-
3. Visualization of this compound's Anti-inflammatory Action
This compound's therapeutic effect in inflammatory skin conditions like rosacea is partly due to its ability to modulate inflammatory pathways.[8] It can activate PPAR-γ and reduce the nuclear translocation of NF-κB, thereby suppressing the expression of pro-inflammatory cytokines.[8]
Caption: Simplified pathway of this compound's anti-inflammatory effects.
Data Presentation: Summary of Method Validation Parameters
The following table summarizes quantitative data from various published methods for this compound analysis, providing a reference for expected performance.
| Parameter | HPLC-UV Method | UPLC-MS/MS Method | Reference(s) |
| Linearity Range | 5 - 400 µg/mL | 0.02 - 2.5 mg/kg (in cosmetics) | [3][5][9] |
| Correlation Coeff. (r²) | > 0.998 | > 0.999 | [3][5][9][10] |
| LOD (Limit of Detection) | 1.08 µg/mL | 0.10 - 0.75 mg/kg (in cosmetics) | [3][4][9] |
| LOQ (Limit of Quantification) | 3.28 µg/mL | 10 µg/mL (in formulation) | [3][6] |
| Accuracy (% Recovery) | > 96% | 78.8% - 104.9% | [3][4][5][9][10] |
| Precision (% RSD) | ≤ 2.0% | 0.24% - 11.35% | [4][5][9][10] |
Disclaimer: The provided protocols are intended as a guide. Researchers should perform their own method development and validation to ensure the procedure is suitable for their specific application, equipment, and matrix. LOD/LOQ values for UPLC-MS/MS in skin tissue are expected to be significantly lower (in the ng/mL or ng/g range) than the cited values for cosmetic formulations.
References
- 1. ymerdigital.com [ymerdigital.com]
- 2. mdpi.com [mdpi.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Determination of this compound and potassium azeloycinate diglycinate in cosmetics by HPLC [sjpm.org.cn]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Preparation and Evaluation of this compound Topical Microemulsion Formulation: In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Fermented rice bran extract delays skin aging by increasing the synthesis of collagen and elastin [frontiersin.org]
- 8. This compound aza: Topics by Science.gov [science.gov]
- 9. researchgate.net [researchgate.net]
- 10. scholar.ui.ac.id [scholar.ui.ac.id]
high-performance liquid chromatography (HPLC) methods for azelaic acid analysis
These application notes provide detailed methodologies for the quantitative analysis of azelaic acid in pharmaceutical and cosmetic formulations using high-performance liquid chromatography (HPLC). The protocols are intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a naturally occurring dicarboxylic acid with various applications in dermatology, including the treatment of acne and rosacea, owing to its anti-inflammatory and antimicrobial properties.[1][2] Accurate and reliable analytical methods are crucial for quality control and formulation development of products containing this compound. This document outlines two robust reversed-phase HPLC (RP-HPLC) methods for the determination of this compound, which are simple, rapid, and do not require a pre-column derivatization step.[3]
The challenge in the quantitative analysis of this compound lies in its lack of a strong chromophore, making UV detection difficult.[4] However, by utilizing low wavelength UV detection, it is possible to achieve sensitive and reproducible results.[3][4] The methods described herein have been validated according to the International Conference on Harmonisation (ICH) guidelines.[3][4]
Comparative Summary of HPLC Methods
The following tables provide a summary of the quantitative data and chromatographic conditions for two distinct HPLC methods for this compound analysis.
Table 1: Chromatographic Conditions
| Parameter | Method 1 | Method 2 |
| Stationary Phase | Kromasil 100-5C18 (250 x 4.6 mm, 5 µm)[3][4] | SVEA C8 (250 x 4.6 mm, 5 µm)[5] |
| Mobile Phase | 75:25 (v/v) 50 mM Sodium Dihydrogen Orthophosphate (pH 3.5) : Acetonitrile[3][4] | Gradient elution with 15 mM Potassium Dihydrogen Phosphate (pH 3.0) and Acetonitrile[5] |
| Flow Rate | 1.2 mL/min[3][4] | 1.0 mL/min[5] |
| Detection Wavelength | 206 nm[3][4] | Not specified, UV detector used[5] |
| Injection Volume | 20 µL[3] | Not specified |
| Column Temperature | Ambient (25°C)[3][4] | Not specified |
Table 2: Method Validation Parameters
| Parameter | Method 1 | Method 2 |
| Linearity Range | 5 - 400 µg/mL[3][4] | 5 - 1000 µg/mL[5] |
| Correlation Coefficient (r²) | 0.998[3][4] | > 0.999[5] |
| Limit of Detection (LOD) | 1.08 µg/mL[3] | 0.020%[5] |
| Limit of Quantification (LOQ) | 3.28 µg/mL[3] | Not specified |
| Accuracy (% Recovery) | > 96%[3][4] | 87.66% - 108.96%[5] |
| Precision (% RSD) | ≤ 2%[3][4] | 0.6% - 3.3%[5] |
Experimental Protocols
Method 1: Isocratic RP-HPLC with UV Detection
This method is a simple, rapid, and robust stability-indicating RP-HPLC method for the quantitative analysis of this compound in pharmaceutical preparations.[3][4]
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Sodium dihydrogen orthophosphate (analytical grade)
-
Orthophosphoric acid (for pH adjustment)
-
High purity water (Milli-Q or equivalent)
-
Pharmaceutical formulation containing this compound (e.g., cream)
2. Instrumentation:
-
HPLC system with a binary pump, UV detector, and autosampler (e.g., Waters HPLC system with 515 pump and 2487 UV detector).[3][4]
-
Kromasil 100-5C18 column (250 x 4.6 mm, 5 µm particle size).[3][4]
-
Data acquisition and processing software (e.g., Empower 2).[3]
3. Preparation of Solutions:
-
Mobile Phase: Prepare a 50 mM sodium dihydrogen orthophosphate solution and adjust the pH to 3.5 with orthophosphoric acid. Mix 75 volumes of this buffer with 25 volumes of acetonitrile. Filter and degas the mobile phase before use.[3][4]
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase.[3][4]
-
Working Standard Solutions: Prepare a series of working standard solutions in the concentration range of 5-400 µg/mL by diluting the stock solution with the mobile phase.[3][4]
4. Sample Preparation (from a cream formulation):
-
Dissolve the sample in 2 mL of acetonitrile for complete extraction of the drug.[3][4]
-
Vortex the mixture for 5 minutes and let it stand for 15 minutes.[3][4]
-
Dilute the supernatant with the mobile phase to obtain a final concentration within the calibration range (e.g., 50, 100, or 200 µg/mL).[3][4]
-
Filter the final solution through a 0.22 µm syringe filter before injection.[3]
5. Chromatographic Analysis:
-
Set the HPLC system with the conditions specified in Table 1 for Method 1.
-
Inject 20 µL of the standard and sample solutions.[3]
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentration.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
-
Calculate the percentage of this compound in the original formulation.
Method 2: Gradient RP-HPLC with UV Detection
This method is suitable for the determination of this compound in cosmetics and can also be used for the simultaneous analysis of related compounds like potassium azeloyl diglycinate.[5]
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Phosphoric acid (for pH adjustment)
-
Sodium hydroxide (for sample extraction)
-
Methanol (HPLC grade)
-
High purity water (Milli-Q or equivalent)
-
Cosmetic formulation containing this compound
2. Instrumentation:
-
HPLC system with a gradient pump, UV detector, and autosampler.
-
SVEA C8 column (250 x 4.6 mm, 5 µm particle size).[5]
-
Data acquisition and processing software.
3. Preparation of Solutions:
-
Mobile Phase A: Prepare a 15 mM potassium dihydrogen phosphate solution and adjust the pH to 3.0 with phosphoric acid. Filter and degas.[5]
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or mobile phase).
-
Working Standard Solutions: Prepare a series of working standard solutions in the concentration range of 5-1000 µg/mL by diluting the stock solution.[5]
4. Sample Preparation:
-
Extract the sample with a solution of 60 mmol/L sodium hydroxide in water-methanol.[5]
-
Centrifuge the extract.[5]
-
Filter the supernatant before injection.[5]
5. Chromatographic Analysis:
-
Set the HPLC system with the conditions specified in Table 1 for Method 2, using a gradient elution program. The specific gradient program is not detailed in the provided search results but would typically involve increasing the proportion of Mobile Phase B over time to elute the analyte.
-
Inject the standard and sample solutions.
-
Monitor the elution using a UV detector.
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentration.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
-
Calculate the amount of this compound in the original cosmetic product.
Visualizations
The following diagrams illustrate the experimental workflows for the HPLC analysis of this compound.
Caption: Workflow for HPLC Analysis of this compound (Method 1).
Caption: Logical Relationship for this compound HPLC Analysis.
References
- 1. ijsat.org [ijsat.org]
- 2. Development and validation of RP-HPLC method for this compound in prepared cubosomal dispersion using Design of Expert approach - IJSAT [ijsat.org]
- 3. ijpsonline.com [ijpsonline.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Determination of this compound and potassium azeloycinate diglycinate in cosmetics by HPLC [sjpm.org.cn]
Application Notes and Protocols for Developing Stable Azelaic Acid Nanoemulsions for Enhanced Delivery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development and characterization of stable azelaic acid nanoemulsions. The aim is to enhance the topical and transdermal delivery of this compound for various dermatological applications, including the treatment of hyperpigmentation, acne, and rosacea.[1][2] Nanoemulsions are nanocarrier systems that can improve the solubility, stability, and skin penetration of this compound, thereby increasing its therapeutic efficacy.[2][]
Introduction to this compound Nanoemulsions
This compound is a dicarboxylic acid with established anti-inflammatory, antimicrobial, and anti-keratinizing properties.[2] However, its low water solubility and limited penetration through the stratum corneum present challenges for topical formulations.[2][] Nanoemulsions, which are oil-in-water (O/W) or water-in-oil (W/O) dispersions with droplet sizes in the nanometer range (typically 100-500 nm), offer a promising solution to these limitations.[]
Advantages of this compound Nanoemulsions:
-
Enhanced Solubility and Loading: Nanoemulsions can significantly increase the solubility and loading capacity of this compound.[]
-
Improved Bioavailability and Penetration: The small droplet size facilitates enhanced penetration through the skin, leading to increased bioavailability at the target site.[]
-
Controlled Release: Formulations can be designed for sustained release of this compound, potentially reducing application frequency.[1][]
-
Enhanced Stability: Nanoemulsions can protect this compound from degradation, improving the overall stability of the formulation.[]
-
Reduced Skin Irritation: By improving efficacy at lower concentrations, nanoemulsions may reduce the skin irritation associated with high concentrations of this compound.[2][4]
Data Presentation: Formulation and Characterization of this compound Nanoemulsions
The following tables summarize quantitative data from various studies on this compound nanoemulsions, providing a comparative overview of different formulations and their physicochemical properties.
Table 1: Formulation Components of this compound Nanoemulsions
| Formulation Code | Oil Phase | Surfactant(s) | Co-surfactant/Co-solvent | Aqueous Phase | Key Additives | Reference |
| NE-AA-01 | Capryol 90 | Span 20 | Ethanol | Water | - | [5] |
| NE-AA-02 | Castor Oil | Tween 80 | Transcutol P | Water | Polyvinyl alcohol, Xanthan gum, Vitamin E | [6] |
| NE-AA-03 | Rice Bran Oil | Span 80, Poloxamer 407 | Ethanol | Water | Hyaluronic acid, BHT, Sodium edetate | [7][8][9] |
| ME-AA-04 | Isopropyl myristate | Surfactant/Co-surfactant mix | - | Water | - | [][10] |
Table 2: Physicochemical Characterization of Optimized this compound Nanoemulsions
| Parameter | Formulation NE-AA-02 | Formulation NE-AA-03 | Microemulsion ME-AA-04 |
| Globule Size (nm) | 200 | 419 ± 23 | - |
| Polydispersity Index (PDI) | 0.2 | Monomodal | - |
| Zeta Potential (mV) | -35.90 | -10.9 ± 0.44 | - |
| Entrapment/Encapsulation Efficiency (%) | 84.99 | 84.65 | - |
| Drug Content (mg/mL) | - | 10 | - |
| pH | - | 5.01 ± 0.01 | - |
| Reference | [6] | [7][8][9] | [][10] |
Table 3: In-Vitro and Ex-Vivo Performance of this compound Nanoemulsions
| Parameter | Formulation NE-AA-02 | Formulation NE-AA-03 |
| In-Vitro Release | 87.66% - 97.99% over 12 hours (Zero-order kinetics) | Permeated through the skin, reaching viable epidermis and dermis |
| Ex-Vivo Penetration | 82.24% after 8 hours | - |
| Stability | Stable after centrifugation, freeze-thaw cycles, and storage at 5°C and 25°C.[6] Stable for 30 days at 30°C/65% RH.[8][9] | - |
| Reference | [6] | [7][8][9] |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of this compound nanoemulsions.
Protocol for Preparation of this compound Nanoemulsion (High-Energy Method)
This protocol is based on the use of homogenization and sonication techniques.[1][6]
Materials:
-
This compound
-
Oil Phase (e.g., Castor Oil)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Transcutol P)
-
Stabilizers (e.g., Polyvinyl alcohol, Xanthan gum)
-
Antioxidant (e.g., Vitamin E)
-
Purified Water
Equipment:
-
High-speed homogenizer (e.g., Ultra-Turrax)
-
Probe sonicator
-
Magnetic stirrer
-
Analytical balance
Procedure:
-
Preparation of Aqueous Phase: Dissolve polyvinyl alcohol and xanthan gum in purified water with continuous stirring to form a homogeneous aqueous phase.
-
Preparation of Oil Phase: Dissolve this compound, vitamin E, Tween 80, and Transcutol P in castor oil. Gently heat if necessary to ensure complete dissolution.
-
Formation of Coarse Emulsion: Slowly add the oil phase to the aqueous phase under continuous stirring with a magnetic stirrer.
-
Homogenization: Subject the coarse emulsion to high-speed homogenization at an appropriate speed and time to reduce the droplet size.
-
Sonication: Further reduce the particle size by subjecting the emulsion to ultra-probe sonication. Optimize sonication parameters (amplitude, time, pulse) to achieve the desired nano-range droplet size.
-
Final Formulation: Allow the nanoemulsion to cool to room temperature.
Protocol for Preparation of this compound Microemulsion (Low-Energy/Spontaneous Emulsification Method)
This protocol describes the spontaneous formation of a microemulsion.[][10]
Materials:
-
This compound
-
Oil Phase (e.g., Isopropyl Myristate)
-
Surfactant and Co-surfactant mixture
-
Purified Water
Equipment:
-
Vortex mixer
-
Magnetic stirrer
-
Shaker
Procedure:
-
Preparation of the Organic Phase: Thoroughly mix the oil phase (isopropyl myristate), surfactant, and co-surfactant using a vortex mixer at room temperature.[10]
-
Formation of Blank Microemulsion: Slowly add distilled water to the organic mixture while vortexing to obtain a uniform and transparent blank microemulsion.[10]
-
Drug Loading: Dissolve this compound in the blank microemulsion by shaking for an extended period (e.g., 12 hours) until no precipitate is observed.[10]
Protocol for Characterization of Nanoemulsions
3.3.1. Droplet Size, Polydispersity Index (PDI), and Zeta Potential Analysis
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (droplet size) and PDI. The zeta potential, an indicator of surface charge and stability, is measured by electrophoretic light scattering.
-
Procedure:
-
Dilute the nanoemulsion sample with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Place the diluted sample in a cuvette and analyze using a Zetasizer instrument.
-
Perform measurements in triplicate at a constant temperature (e.g., 25°C).
-
3.3.2. Encapsulation Efficiency (EE%)
-
Principle: The amount of this compound encapsulated within the nanoemulsion is determined by separating the free drug from the encapsulated drug.
-
Procedure:
-
Centrifuge the nanoemulsion sample at high speed to separate the oily phase (containing encapsulated drug) from the aqueous phase (containing free drug).
-
Carefully collect the supernatant (aqueous phase).
-
Quantify the amount of free this compound in the supernatant using a validated analytical method such as UV-Visible Spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculate the EE% using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
3.3.3. In-Vitro Drug Release Study
-
Principle: A Franz diffusion cell is used to study the release of this compound from the nanoemulsion through a synthetic or natural membrane.
-
Procedure:
-
Mount a dialysis membrane (or other suitable membrane) between the donor and receptor compartments of the Franz diffusion cell.
-
Fill the receptor compartment with a suitable buffer solution (e.g., phosphate buffer pH 7.4 with a co-solvent like ethanol to maintain sink conditions) and maintain a constant temperature (e.g., 32°C or 37°C).[10]
-
Place a known amount of the this compound nanoemulsion in the donor compartment.
-
At predetermined time intervals, withdraw aliquots from the receptor compartment and replace with an equal volume of fresh buffer.
-
Analyze the withdrawn samples for this compound content using a suitable analytical method.
-
Plot the cumulative amount of drug released versus time.
-
3.3.4. Stability Studies
-
Principle: The physical and chemical stability of the nanoemulsion is assessed under different storage conditions.
-
Procedure:
-
Thermodynamic Stability:
-
Centrifugation: Centrifuge the nanoemulsion at a high speed (e.g., 3500 rpm for 30 minutes) and observe for any phase separation, creaming, or cracking.[4][10]
-
Freeze-Thaw Cycles: Subject the nanoemulsion to multiple cycles of freezing (e.g., -21°C for 24 hours) and thawing at room temperature (e.g., 25°C for 24 hours).[4][10] Observe for any physical changes.
-
-
Long-Term Stability: Store the nanoemulsion at different temperature and humidity conditions (e.g., 5°C, 25°C/60% RH, 40°C/75% RH) for a specified period (e.g., 30-90 days).[6][8][9] Periodically evaluate the formulation for changes in droplet size, PDI, zeta potential, drug content, and physical appearance.
-
Visualizations: Diagrams and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key processes and relationships in the development of this compound nanoemulsions.
Caption: Experimental workflow for developing this compound nanoemulsions.
Caption: Mechanism of enhanced skin delivery by nanoemulsions.
Caption: Relationship between formulation variables and nanoemulsion stability.
References
- 1. jptcp.com [jptcp.com]
- 2. Characterisation and Stabilisation Mechanisms of this compound Nanosuspensions: Insights from a Dual Stabiliser System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Improved percutaneous delivery of this compound employing microemulsion as nanocarrier: formulation optimization, in vitro and in vivo evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. jazindia.com [jazindia.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. This compound-loaded nanoemulsion with hyaluronic acid - a new strategy to treat hyperpigmentary skin disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation and Evaluation of this compound Topical Microemulsion Formulation: In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Anti-inflammatory Effects of Azelaic Acid in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azelaic acid, a naturally occurring dicarboxylic acid, has demonstrated significant anti-inflammatory properties, making it a valuable compound in dermatology for the treatment of conditions like acne vulgaris and rosacea.[1][2] In a cell culture setting, this compound has been shown to modulate key inflammatory pathways and reduce the production of pro-inflammatory mediators. Notably, it can suppress the expression and secretion of cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in human keratinocytes stimulated with inflammatory triggers like ultraviolet B (UVB) light.[1][2][3][4]
The primary mechanisms underlying the anti-inflammatory effects of this compound involve the inhibition of the nuclear factor-kappa B (NF-κB) and the p38 mitogen-activated protein kinase (MAPK) signaling pathways.[3][5] this compound has been observed to reduce the nuclear translocation of the NF-κB p65 subunit and decrease the phosphorylation of p38 MAPK.[3] Furthermore, it is suggested that this compound may exert some of its anti-inflammatory effects through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor known to antagonize pro-inflammatory signaling pathways.[1][2][3]
These application notes provide detailed protocols for assessing the anti-inflammatory effects of this compound in cell culture, focusing on human keratinocytes as a relevant cell model. The protocols cover the quantification of key inflammatory cytokines, analysis of pivotal signaling pathways, and visualization of cellular responses.
Data Presentation
The following tables summarize quantitative data on the effects of this compound on key inflammatory markers.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion in UVB-stimulated Human Keratinocytes
| Treatment | IL-1β Secretion (pg/mL) | IL-6 Secretion (pg/mL) | TNF-α Secretion (pg/mL) |
| Control | Baseline | Baseline | Baseline |
| UVB (20 mJ/cm²) | Increased | Increased | Increased |
| UVB + this compound (20 mM) | Significantly Decreased | Significantly Decreased | Significantly Decreased |
Note: This table is a representation of findings where this compound at a concentration of 20 mM has been shown to suppress UVB-induced pro-inflammatory cytokine secretion.[1][3]
Table 2: Effect of this compound on Inflammatory Signaling Pathways in UVB-stimulated Human Keratinocytes
| Treatment | p65 Nuclear Translocation | p38 MAPK Phosphorylation |
| Control | Basal | Basal |
| UVB (20 mJ/cm²) | Increased | Increased |
| UVB + this compound (20 mM) | Significantly Reduced | Significantly Reduced |
Note: This table summarizes the inhibitory effect of 20 mM this compound on key inflammatory signaling events.[3]
Experimental Protocols
Here are detailed methodologies for key experiments to assess the anti-inflammatory effects of this compound.
Protocol 1: Cell Culture and Treatment
-
Cell Line: Human epidermal keratinocytes (e.g., HaCaT or primary human epidermal keratinocytes).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and appropriate growth factors if using primary cells.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Experimental Setup:
-
Seed keratinocytes in appropriate culture vessels (e.g., 6-well plates for protein/RNA extraction, 96-well plates for ELISA).
-
Allow cells to reach 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours before treatment.
-
-
Inflammatory Stimulus: Induce inflammation by exposing cells to a pro-inflammatory agent. A common method is UVB irradiation (e.g., 20 mJ/cm²).[1]
-
This compound Treatment:
-
Prepare a stock solution of this compound (e.g., in DMSO or a suitable solvent).
-
Pre-treat cells with various concentrations of this compound (e.g., 1-20 mM) for a specified time (e.g., 1-24 hours) before or concurrently with the inflammatory stimulus.
-
Include appropriate vehicle controls.
-
Protocol 2: Quantification of Cytokines by ELISA
This protocol describes a sandwich ELISA for measuring the concentration of cytokines like IL-6 and TNF-α in cell culture supernatants.[6][7][8][9]
-
Coating:
-
Dilute the capture antibody in coating buffer (e.g., bicarbonate/phosphate buffer) to a concentration of 1-4 µg/mL.
-
Add 100 µL of the diluted capture antibody to each well of a 96-well ELISA plate.
-
Seal the plate and incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween 20).
-
Add 200 µL of blocking buffer (e.g., 10% FBS or 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate three times.
-
Prepare serial dilutions of the cytokine standard in assay diluent.
-
Add 100 µL of cell culture supernatant (samples) and standards to the respective wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash the plate five times.
-
Add 100 µL of the biotinylated detection antibody (diluted to 0.25-2 µg/mL in assay diluent) to each well.
-
Incubate for 1 hour at room temperature.
-
-
Enzyme Conjugate Incubation:
-
Wash the plate five times.
-
Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate to each well.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Substrate Reaction and Measurement:
-
Wash the plate seven times.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate until a color change is observed.
-
Stop the reaction by adding 50 µL of 2N H₂SO₄.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Generate a standard curve and calculate the cytokine concentrations in the samples.
Protocol 3: Gene Expression Analysis by RT-qPCR
This protocol details the steps for measuring the mRNA expression of inflammatory genes.[10][11][12][13]
-
RNA Extraction:
-
Lyse the cells using a suitable lysis reagent (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis (Reverse Transcription):
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target genes (e.g., IL6, TNF, PTGS2) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.
-
Perform qPCR using a real-time PCR system with the following cycling conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
-
Include a melting curve analysis to verify the specificity of the amplified products.
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Protocol 4: Western Blotting for Signaling Pathway Analysis
This protocol is for detecting the phosphorylation status of key signaling proteins like p65 and p38.[14][15][16]
-
Protein Extraction:
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 and p38 (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38) overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 5: Immunofluorescence for p65 Nuclear Translocation
This protocol allows for the visualization of NF-κB activation by observing the translocation of the p65 subunit from the cytoplasm to the nucleus.[17][18][19][20]
-
Cell Seeding: Seed cells on sterile coverslips in a 6-well plate.
-
Treatment: Treat the cells with the inflammatory stimulus and this compound as described in Protocol 1.
-
Fixation:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking:
-
Wash with PBS.
-
Block with 1% BSA in PBST for 30 minutes.
-
-
Primary Antibody Incubation:
-
Incubate with an anti-p65 primary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 594) for 1 hour at room temperature in the dark.
-
-
Nuclear Staining and Mounting:
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides with an anti-fade mounting medium.
-
-
Imaging: Visualize the cells using a fluorescence microscope.
-
Analysis: Assess the localization of p65 (cytoplasmic vs. nuclear) in different treatment groups.
Mandatory Visualization
Signaling Pathways Modulated by this compound
Caption: Signaling pathways affected by this compound.
Experimental Workflow for Assessing Anti-inflammatory Effects
Caption: Experimental workflow diagram.
References
- 1. jwatch.org [jwatch.org]
- 2. Studies Highlight Effectiveness of this compound for Rosacea | MDedge [ma1.mdedge.com]
- 3. This compound modulates the inflammatory response in normal human keratinocytes through PPARgamma activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound: Mechanisms of Action and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bowdish.ca [bowdish.ca]
- 7. protocols.io [protocols.io]
- 8. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 9. Cytokine Elisa [bdbiosciences.com]
- 10. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]
- 11. mcgill.ca [mcgill.ca]
- 12. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. elearning.unite.it [elearning.unite.it]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Western Blot Protocol | Proteintech Group [ptglab.com]
- 17. 4.8. Observing p65 Nuclear Translocation by IF [bio-protocol.org]
- 18. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. e-century.us [e-century.us]
- 20. researchgate.net [researchgate.net]
animal models for studying the therapeutic effects of azelaic acid in dermatology
Application Notes and Protocols for Animal Models in Azelaic Acid Research
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (AzA) is a naturally occurring dicarboxylic acid with a well-established profile in dermatology for treating a variety of skin conditions, including acne vulgaris, rosacea, and disorders of hyperpigmentation.[1][2] Its therapeutic efficacy stems from its multifaceted mechanism of action, which includes anti-inflammatory, antibacterial, anti-keratinizing, and anti-melanogenic properties.[3][4] To further elucidate its mechanisms and evaluate novel formulations, robust and reproducible animal models are indispensable.
These application notes provide detailed protocols for inducing relevant dermatological conditions in animal models and methodologies for assessing the therapeutic effects of this compound. The information is intended to guide researchers in designing preclinical studies to explore the efficacy and underlying molecular pathways of this compound.
Acne Vulgaris Models
Acne vulgaris is a chronic inflammatory disease of the pilosebaceous unit. Key pathogenic factors include follicular hyperkeratinization, microbial colonization with Cutibacterium acnes (C. acnes), excess sebum production, and inflammation.[5] Animal models typically focus on inducing an inflammatory response similar to that seen in human acne.
Mouse Model of C. acnes-Induced Inflammation
This model is effective for studying the anti-inflammatory properties of this compound. It involves the intradermal injection of C. acnes to provoke a localized inflammatory reaction.[6][7]
Experimental Workflow Diagram
Caption: Workflow for C. acnes-induced acne model in mice.
Experimental Protocol
-
Animal Selection: Use immunocompetent mice such as BALB/c or HR-1 strains.[6][7] House animals in a specific pathogen-free facility and allow for acclimatization.
-
Inoculum Preparation:
-
Culture C. acnes (e.g., ATCC 11827) in an appropriate medium (e.g., Brain Heart Infusion agar) under anaerobic conditions until the logarithmic growth phase is reached.[7]
-
Harvest the bacteria and suspend in sterile phosphate-buffered saline (PBS) to a concentration of approximately 1x10⁸ colony-forming units (CFU)/mL.[5][8]
-
-
Induction:
-
Anesthetize the mice.
-
Using a 30-gauge needle, inject a small volume (e.g., 20-30 µL) of the C. acnes suspension intradermally into the ear pinna or the dorsal skin.[6]
-
-
Treatment:
-
Assessment of Efficacy:
-
Clinical Scoring: Monitor daily for up to 5 days. Measure ear thickness with a digital caliper and score erythema and scaling visually.[6]
-
Histopathology: At the end of the study, euthanize the animals and collect skin tissue. Perform Hematoxylin and Eosin (H&E) staining to assess the inflammatory infiltrate and changes in epidermal thickness.[6]
-
Biomarker Analysis: Homogenize tissue samples to measure pro-inflammatory cytokine levels (e.g., IL-1β, TNF-α) via ELISA and gene expression of relevant markers (e.g., TLR2, MMP9) via qPCR.[6]
-
Quantitative Data Summary
| Parameter | Animal Model | This compound Effect | Reference |
| Skin Inflammation | Rat Ear Edema Model | Significantly inhibited P. acnes-induced inflammation, reducing ear thickness. | [8] |
| Bacterial Growth | In vivo studies | Demonstrates antibacterial activity against C. acnes and S. epidermidis. | [2] |
| Inflammatory Lesions | Clinical Trials | Reduces inflammatory papules and pustules in acne vulgaris. | [11][12] |
| Skin Microbiota | Human Subjects | After 28 days of 15% AzA gel, microbial diversity improved with a slight reduction in Propionibacterium. | [3] |
Rosacea Models
Rosacea is a chronic inflammatory skin disease characterized by erythema, papules, pustules, and telangiectasia. A key element in its pathogenesis is the dysregulation of the innate immune system, involving elevated levels of cathelicidin LL-37 and kallikrein 5 (KLK5).[13]
LL-37-Induced Rosacea-Like Mouse Model
This model effectively replicates the inflammatory and vascular symptoms of rosacea by injecting the antimicrobial peptide LL-37, which is known to be overexpressed in rosacea patients.[14][15]
Experimental Protocol
-
Animal Selection: Use BALB/c mice.
-
Induction Agent: Prepare a sterile solution of LL-37 peptide in PBS.
-
Induction:
-
Inject a defined amount of LL-37 (e.g., 320 μM in 40 μL) intradermally into the dorsal skin of the mice.[15]
-
Repeat injections every 12 hours to maintain the inflammatory phenotype.
-
-
Treatment:
-
Apply topical this compound (e.g., 15% gel) or vehicle control to the affected skin area twice daily.
-
-
Assessment of Efficacy:
-
Visual Assessment: Monitor for the development of erythema and other visible signs of inflammation.[15]
-
Histopathology: Collect skin tissue for H&E staining to observe inflammatory cell infiltration and vasodilation. Immunohistochemistry can be used to assess mast cell numbers (c-Kit staining).[15]
-
Gene Expression Analysis: Use qPCR to measure the expression of genes involved in the rosacea pathway, such as Camp (the gene for cathelicidin), Klk5, and Tlr2 in skin homogenates.[13]
-
Quantitative Data Summary
| Parameter | Animal Model | This compound Effect | Reference |
| Gene Expression (Camp, Klk5, Tlr2) | Mouse Skin (in vivo) | Topical 15% AzA gel suppressed the gene expression of Camp, Klk5, and Tlr2. | [13] |
| KLK5 Protein Production | Human Keratinocytes (in vitro) | Decreased KLK5 protein production. | [13] |
| Reactive Oxygen Species (ROS) | Neutrophil System (in vitro) | Inhibits ROS generation in a dose-dependent manner. | [16] |
Demodex-Induced Rosacea-Like Rabbit Model
This model is useful for investigating the role of Demodex mites, a potential trigger for rosacea, and the efficacy of treatments targeting this etiology.[14]
Experimental Protocol
-
Animal Selection: Use Japanese white rabbits.
-
Inoculum Preparation: Prepare a suspension of Demodex mites isolated from clinical patients.[14][17]
-
Induction: Inject the Demodex mite suspension intradermally into the rabbit's skin.[14]
-
Monitoring: Observe the development of erythema, papules, and telangiectasia over several weeks. Histological analysis can confirm the presence of a granuloma-like structure.[14][17]
-
Treatment: Apply this compound formulation to the lesions and compare with an untreated control area on the same animal.
Hyperpigmentation Models
Post-inflammatory hyperpigmentation (PIH) and melasma are common disorders characterized by excessive melanin production. This compound is an effective treatment due to its ability to inhibit tyrosinase, the key enzyme in melanogenesis, and its selective cytotoxicity towards hyperactive melanocytes.[3][4]
UVB-Induced Hyperpigmentation in Guinea Pigs
Pigmented guinea pigs are an excellent model for studying hyperpigmentation as their skin response to UVB radiation is similar to that of human skin.[18][19]
Experimental Protocol
-
Animal Selection: Use brown or pigmented guinea pigs.
-
Induction:
-
Treatment:
-
Apply topical this compound (e.g., 20% cream) or a vehicle control to the hyperpigmented areas daily.
-
-
Assessment of Efficacy:
-
Colorimetry: Use a skin colorimeter to quantitatively measure changes in skin pigmentation (L* value for lightness).
-
Melanin Staining: At the study endpoint, collect skin biopsies and perform Fontana-Masson staining to visualize and quantify melanin content in the epidermis.
-
Gene/Protein Expression: Analyze the expression of key melanogenesis-related proteins such as tyrosinase and microphthalmia-associated transcription factor (MITF) via Western blot or qPCR.[20]
-
Quantitative Data Summary
| Parameter | Model System | This compound Effect | Reference |
| Tyrosinase Activity | In vitro | Acts as a competitive inhibitor of tyrosinase. | [2][4] |
| Cell Viability | Melanoma Cells (in vitro) | Shows a dose- and time-dependent inhibitory effect on proliferation and viability of hyperactive/malignant melanocytes, with minimal effect on normal cells. | [21] |
| DNA Synthesis | Melanoma Cells (in vitro) | Inhibits DNA synthesis. | [4][21] |
Key Signaling Pathways Modulated by this compound
Understanding the molecular pathways affected by this compound is crucial for drug development. AzA's anti-inflammatory and depigmenting effects are mediated through several key signaling cascades.
Anti-Inflammatory Signaling
This compound exerts its anti-inflammatory effects in acne and rosacea by interfering with pro-inflammatory pathways. It can inhibit the activation of the NF-κB and MAPK pathways and downregulate the TLR2-KLK5-cathelicidin cascade.[3][13]
Signaling Pathway Diagram: Anti-Inflammatory Action of this compound
Caption: this compound's inhibition of key inflammatory pathways in dermatology.
Depigmenting Signaling
This compound's primary mechanism for treating hyperpigmentation is the competitive inhibition of tyrosinase. It also exhibits anti-proliferative effects on hyperactive melanocytes by inhibiting mitochondrial enzymes and DNA synthesis.[4][21]
Signaling Pathway Diagram: Depigmenting Action of this compound
Caption: this compound's inhibitory effects on melanin synthesis and melanocyte activity.
References
- 1. This compound in Dermatology: A Review of Its Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Evidence-based Update on Mechanism of Action and Clinical Application - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 3. This compound: Mechanisms of Action and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The multiple uses of this compound in dermatology: mechanism of action, preparations, and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advanced Studies and Applications on Animal Models of Acne [gavinpublishers.com]
- 6. imavita.com [imavita.com]
- 7. HR-1 Mice: A New Inflammatory Acne Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gavinpublishers.com [gavinpublishers.com]
- 9. This compound for Your Skin: What to Know [webmd.com]
- 10. dermnetnz.org [dermnetnz.org]
- 11. [this compound in the treatment of acne] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dermatologytimes.com [dermatologytimes.com]
- 14. Development of an animal model for rosacea‑like skin lesions caused by Demodex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Rosacea, Reactive Oxygen Species, and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of an animal model for rosacea‑like skin lesions caused by Demodex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Establishing an animal model for post-inflammatory hyperpigmentation following fractional CO2 laser application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Proteomic Analysis of Two Different Methods to Induce Skin Melanin Deposition Models in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Hyperpigmentary disorders--mechanisms of action. Effect of this compound on melanoma and other tumoral cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determination of Azelaic Acid in Cosmetic Formulations by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust and sensitive method for the quantitative analysis of azelaic acid in various cosmetic matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility of this compound, a derivatization step is required to facilitate its analysis by GC. This document provides detailed protocols for sample preparation, derivatization, and GC-MS analysis, along with a summary of method performance data. The described workflow is suitable for quality control in manufacturing, regulatory compliance, and research and development within the cosmetics industry.
Introduction
This compound is a naturally occurring dicarboxylic acid widely used in cosmetic and pharmaceutical preparations for its therapeutic effects on acne, rosacea, and hyperpigmentation.[1][2][3] Its efficacy is attributed to its anti-inflammatory, antimicrobial, and antikeratinizing properties.[1][4] Accurate quantification of this compound in cosmetic products is crucial to ensure product quality, safety, and efficacy.
Gas chromatography-mass spectrometry offers high selectivity and sensitivity for the analysis of various compounds. However, the polar nature and low volatility of this compound make it unsuitable for direct GC analysis.[5][6] Therefore, a derivatization step to convert this compound into a more volatile ester or silyl derivative is necessary.[1][5][6] This application note describes a validated GC-MS method for the determination of this compound in cosmetic creams and lotions following derivatization.
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of this compound in cosmetics is depicted below.
Caption: General workflow for the GC-MS analysis of this compound in cosmetics.
Protocols
Sample Preparation and Extraction
This protocol is a general guideline and may require optimization based on the specific cosmetic matrix.
Materials:
-
Cosmetic sample (cream, lotion, etc.)
-
Methanol, HPLC grade
-
Hexane, HPLC grade
-
Vortex mixer
-
Centrifuge
-
Analytical balance
Procedure:
-
Accurately weigh approximately 1 gram of the cosmetic sample into a centrifuge tube.
-
Add 2 mL of methanol to the tube.
-
Vortex the mixture for 5 minutes to ensure complete dissolution and extraction of this compound from the cream matrix.[4]
-
Allow the sample to stand for 15 minutes to facilitate phase separation.[4]
-
Centrifuge the sample at 7000 rpm to pellet any insoluble excipients.[4]
-
Carefully transfer the supernatant to a clean vial for the derivatization step.
Derivatization
Two common derivatization methods are presented below: esterification (methylation) and silylation.
Protocol 2A: Methylation using Boron Trifluoride-Methanol (BF₃-Methanol)
This is a widely used method for the esterification of carboxylic acids.[1]
Materials:
-
Extracted sample supernatant
-
14% Boron trifluoride in methanol (BF₃-Methanol)
-
Heating block or water bath
-
Nitrogen gas supply
Procedure:
-
To the supernatant from the extraction step, add 1 mL of 14% BF₃-methanol.[7]
-
Cap the vial tightly and heat the mixture at 60-75°C for 10-20 minutes.[7][8]
-
After cooling to room temperature, add a suitable extraction solvent like n-hexane.[8]
-
Vortex to mix and allow the layers to separate.
-
Transfer the upper organic layer containing the dimethyl azelate to a new vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.[1]
-
Reconstitute the dried residue in a known volume of hexane for GC-MS analysis.[1]
Protocol 2B: Esterification using Ethanol and Sulfuric Acid
This method provides good derivatization efficiency at room temperature.[8][9]
Materials:
-
Extracted sample supernatant
-
Ethanol
-
Concentrated Sulfuric Acid
-
n-Hexane
Procedure:
-
To the extracted sample, add 2 mL of ethanol and 800 µL of concentrated sulfuric acid as a catalyst.[8][9]
-
Vortex the mixture and let it react at room temperature for 10 minutes.[8][9]
-
Add n-hexane to extract the resulting diethyl azelate.[8]
-
Vortex and allow the phases to separate.
-
The upper n-hexane layer is ready for injection into the GC-MS.
Protocol 2C: Silylation using BSTFA
Silylation is another effective derivatization technique for polar compounds.[1]
Materials:
-
Dried sample extract
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Vortex mixer
Procedure:
-
Evaporate the initial sample extract to complete dryness under a stream of nitrogen.
-
Add 1 mL of pyridine to dissolve the residue.[1]
-
Add 1 mL of BSTFA with 1% TMCS to the vial.[1]
-
Cap the vial tightly and shake for 1 minute.[1]
-
The sample is now ready for direct injection into the GC-MS system.
GC-MS Instrumental Parameters
The following are typical GC-MS parameters that can be used as a starting point for method development.
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5 (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.[9] A polar capillary column like Rtx®-2330 can also be used.[7] |
| Inlet Temperature | 270 °C[7] |
| Carrier Gas | Helium at a constant flow rate of 1.51 mL/min[7] |
| Oven Program | Initial temperature 120-140°C, hold for 0.5 min, ramp at 4-5°C/min to 200-225°C, and hold for 15 min.[7] |
| Injection Volume | 1 µL (splitless or split injection depending on concentration) |
| Mass Spectrometer | |
| Ion Source Temp. | 160-230 °C[7] |
| Interface Temp. | 260 °C[7] |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
| Scan Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
Quantitative Data Summary
The following table summarizes the performance data from various validated GC-MS methods for the determination of this compound.
| Parameter | Method 1 (Ethanol Derivatization)[8][9] | Method 2 (Methylation)[5][6] | Method 3 (BF₃-Methanol)[2][10] | Method 4 (Biological Samples)[7] |
| Linearity (Concentration Range) | 10 - 1000 mg/L | 100 ng/mL - 100 mg/mL | Not Specified | Not Specified |
| Correlation Coefficient (R²) | 0.9997 | > 0.99 | 0.9997 | Not Specified |
| Limit of Detection (LOD) | 15 mg/kg | 10 ng/mL | 0.02% | 1 nM |
| Limit of Quantification (LOQ) | 50 mg/kg | 100 ng/mL | Not Specified | 50 nM |
| Recovery (%) | 87.7 - 101 % | 96.4 - 103.4 % | 98.27 - 100.72 % | 95 - 97 % |
| Precision (RSD %) | < 4 % | < 2.0 % | 0.626 - 0.961 % | 8 - 18.9 % |
Discussion
The choice of derivatization reagent can impact method stability and performance. While silylation is effective, di(trimethylsilyl) azelate has been reported to be chemically unstable and can degrade within a few hours.[5][6] Methylation, particularly to form dimethyl azelate, offers a more stable derivative for analysis.[5][6] The use of BF₃-methanol is a common and effective method for methylation.[2][8] An alternative room temperature derivatization using ethanol and sulfuric acid has also been shown to be effective and avoids the need for heating.[8][9]
The presented methods demonstrate good linearity, sensitivity, accuracy, and precision for the determination of this compound in complex matrices. The wide range of reported LODs and LOQs highlights the tunability of the GC-MS technique to meet different analytical requirements.
Conclusion
The GC-MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in cosmetic products. Proper sample preparation and derivatization are critical for successful analysis. The provided protocols and performance data can serve as a valuable resource for researchers, scientists, and quality control professionals in the cosmetic industry.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Gas chromatography/trace analysis of derivatized this compound as a stability marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of a gas chromatography method for this compound determination in selected biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Optimization of Experimental Procedure for Determining this compound in Cosmetics by Gas Chromatography Derivatized through Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholar.ui.ac.id [scholar.ui.ac.id]
Application Notes and Protocols for Formulating Azelaic Acid with Penetration Enhancers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azelaic acid is a naturally occurring dicarboxylic acid widely used in dermatology for the treatment of acne vulgaris, rosacea, and hyperpigmentation disorders.[1][2] Its therapeutic efficacy is attributed to its antimicrobial, anti-inflammatory, and anti-keratinizing properties.[1][3] However, the clinical effectiveness of topically applied this compound is often limited by its poor aqueous solubility and low permeability through the stratum corneum, the outermost layer of the skin.[1][4] To overcome these limitations and enhance its therapeutic effect, formulation strategies often incorporate penetration enhancers to improve skin absorption.
These application notes provide a comprehensive overview of formulating this compound with various penetration enhancers, detailing their mechanisms of action and presenting quantitative data on their efficacy. Furthermore, detailed experimental protocols for evaluating the skin penetration of these formulations are provided.
Mechanisms of Action of this compound
This compound exerts its therapeutic effects through multiple pathways:
-
Antimicrobial: It inhibits the growth of Propionibacterium acnes, a key bacterium in the pathogenesis of acne.[3]
-
Anti-inflammatory: this compound can reduce the production of pro-inflammatory cytokines and reactive oxygen species (ROS).[3] It has been shown to interfere with the NF-κB/MAPK and PI3K/AKT signaling pathways.[5][6]
-
Anti-keratinizing: It normalizes the keratinization process in the follicle, preventing the formation of comedones.[3][7]
-
Tyrosinase Inhibition: It inhibits the enzyme tyrosinase, which is involved in melanin production, making it effective for treating hyperpigmentation.[3]
Penetration Enhancers for this compound Formulations
Penetration enhancers are chemical substances that reversibly decrease the barrier function of the stratum corneum, allowing for increased permeation of the active pharmaceutical ingredient.[8][9] Their mechanisms of action generally fall into three categories:
-
Disruption of the Stratum Corneum Lipid Structure: Enhancers can fluidize or extract the lipids in the stratum corneum, creating pathways for drug diffusion.[9][10]
-
Interaction with Intercellular Proteins: Some enhancers can interact with and denature the proteins within the corneocytes.[9]
-
Improved Partitioning: Enhancers can alter the solubility of the drug in the formulation and the stratum corneum, facilitating its partitioning into the skin.[9]
Common penetration enhancers that have been investigated for use with this compound and other topical drugs include:
-
Sulfoxides: Dimethyl sulfoxide (DMSO)
-
Alkaloids: Piperine
-
Glycols: Propylene Glycol (PG)
-
Fatty Acids: Oleic Acid
-
Surfactants: Tween 20, Sodium Lauryl Sulfate[12]
-
Urea [12]
Data on Enhanced Skin Penetration of this compound
The following tables summarize quantitative data from various studies on the enhanced skin penetration of this compound using different formulations and penetration enhancers.
Table 1: Comparison of this compound Permeation from Different Formulations
| Formulation Type | This compound Concentration | Penetration Enhancer/System | Cumulative Amount Permeated (µg/cm²) at 24h | Flux (µg/cm²/h) | Skin Model | Reference |
| Control Solution (30% ethanol) | 5% | - | ~598.9 | Not Reported | Rat Skin | [13] |
| O/W Microemulsion | 5% | Isopropyl myristate, Cremophor EL, Transcutol® | Significantly increased vs. control | Not Reported | Rat Skin | [13] |
| Non-ethosome Cream | Not Specified | - | 491.032 | Not Reported | Rat Skin | [14] |
| Ethosome Cream | Not Specified | Ethanol (35%) | 1334.074 | Not Reported | Rat Skin | [14] |
| Formulation pH 3.9 (Solid AZA) | Not Specified | - | Not Reported | 27.7 ± 4.0 | Hairless Mouse Skin | [15][16] |
| Formulation pH 4.9 (Solubilized AZA) | Not Specified | - | Not Reported | 128.4 ± 35.9 | Hairless Mouse Skin | [15][16] |
Table 2: Effect of pH on this compound Skin Retention and Flux
| Formulation pH | Physical State of AZA | Skin Retention (Epidermis/Dermis) | Total Flux (µg/cm²/h) | Skin Model | Reference |
| 3.9 | Solid | Lower | 27.7 ± 4.0 | Hairless Mouse Skin | [15][16] |
| 4.9 | Solubilized | Higher | 128.4 ± 35.9 | Hairless Mouse Skin | [15][16] |
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol describes a standard method for evaluating the percutaneous absorption of this compound from a topical formulation using vertical Franz diffusion cells.[17][18][19]
Objective: To quantify the rate and extent of this compound penetration through a skin membrane from a test formulation.
Materials:
-
Vertical Franz diffusion cells
-
Excised skin membrane (e.g., human cadaver skin, porcine skin, or rodent skin)[17][20]
-
Receptor solution (e.g., phosphate-buffered saline pH 7.4, potentially with a solubilizing agent like ethanol if this compound solubility is low)[13][20]
-
Test formulation of this compound
-
Reference formulation (optional)
-
Magnetic stirrer
-
Water bath with circulator set to 32°C[18]
-
Syringes and needles for sampling
-
HPLC system for analysis of this compound concentration
Workflow Diagram:
Caption: Workflow for an in vitro skin permeation study.
Procedure:
-
Preparation of Skin Membrane:
-
Thaw frozen excised skin at room temperature.
-
If using full-thickness skin, prepare split-thickness skin (200-400 µm) using a dermatome.
-
Cut the skin into sections large enough to fit the Franz diffusion cells.
-
Visually inspect the skin for any defects.
-
-
Franz Diffusion Cell Setup:
-
Assemble the Franz diffusion cells, ensuring the receptor chamber is clean and free of air bubbles.
-
Fill the receptor chamber with pre-warmed (32°C) receptor solution.
-
Mount the prepared skin membrane between the donor and receptor chambers, with the stratum corneum facing the donor chamber.[18]
-
Clamp the chambers together securely.
-
Place the cells in a water bath maintained at 32°C to ensure the skin surface temperature is approximately 32°C.[18]
-
Allow the system to equilibrate for at least 30 minutes.
-
-
Application of Formulation:
-
Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound formulation evenly onto the surface of the skin in the donor chamber.
-
The donor chamber may be left open (unoccluded) or sealed with parafilm (occluded), depending on the study design.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor solution through the sampling arm.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain a constant volume.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) at each time point.
-
Plot the cumulative amount permeated versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.
-
Calculate the lag time (t_lag) by extrapolating the linear portion of the curve to the x-axis.
-
Signaling Pathways of this compound
The anti-inflammatory effects of this compound are mediated through its interaction with key signaling pathways in skin cells.
Diagram of this compound's Anti-inflammatory Signaling Pathways:
Caption: this compound's anti-inflammatory mechanisms.
As depicted, this compound can inhibit the production of reactive oxygen species (ROS) and interfere with the activation of the NF-κB and PI3K/AKT signaling pathways.[5][6] This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, thereby mitigating inflammation in skin conditions like acne and rosacea.[5]
Conclusion
The formulation of this compound with penetration enhancers presents a promising strategy to improve its skin absorption and, consequently, its clinical efficacy. A systematic approach to formulation development, coupled with robust in vitro permeation testing, is crucial for optimizing the delivery of this versatile active ingredient. The protocols and data presented herein provide a foundational framework for researchers and drug development professionals working to enhance the topical delivery of this compound.
References
- 1. A Comprehensive Review of this compound Pharmacological Properties, Clinical Applications, and Innovative Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The multiple uses of this compound in dermatology: mechanism of action, preparations, and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. jocpr.com [jocpr.com]
- 5. This compound: Mechanisms of Action and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of this compound on Psoriasis Progression Investigated Based on Phosphatidylinositol 3-Kinase (PI3K)/Protein Kinase B (AKT) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmatutor.org [pharmatutor.org]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. brieflands.com [brieflands.com]
- 13. Preparation and Evaluation of this compound Topical Microemulsion Formulation: In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scholar.ui.ac.id [scholar.ui.ac.id]
- 15. tandfonline.com [tandfonline.com]
- 16. Effect of ionization and vehicle on skin absorption and penetration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Optimizing In Vitro Skin Permeation Studies to Obtain Meaningful Data in Topical and Transdermal Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. aurigaresearch.com [aurigaresearch.com]
- 20. In-Vitro Permeation Studies - Pharmaceutical Technology [pharmaceutical-technology.com]
Application Notes and Protocols for Azelaic Acid Delivery via Liposomes and Nanocarriers
Application Note: Enhancing Azelaic Acid Efficacy Through Nanodelivery Systems
Introduction
This compound (AzA) is a naturally occurring dicarboxylic acid widely used in dermatology for its broad-spectrum antibacterial, anti-inflammatory, and anti-keratinizing properties.[1][2] It is a first-line treatment for conditions like acne vulgaris and rosacea and is also effective against hyperpigmentation disorders.[2][3][4] However, its therapeutic potential is often limited by poor water solubility and inadequate penetration across the stratum corneum, which can necessitate high concentrations in conventional formulations (gels, creams), leading to side effects like itching and burning.[5][6]
To overcome these limitations, advanced drug delivery systems such as liposomes and nanocarriers have been developed.[5][7] These systems encapsulate AzA, improving its solubility, stability, and bioavailability.[][9][10] By delivering the active ingredient more effectively to the target site, such as the pilosebaceous unit in acne, nanocarriers can enhance therapeutic efficacy while minimizing local irritation and reducing the required dosage.[11][12][13] This note summarizes the characteristics of various AzA-loaded nanocarriers and their performance.
Overview of Nanocarrier Systems for this compound
Several types of nanocarriers have been successfully employed to deliver AzA, each offering unique advantages:
-
Liposomes: These are vesicular nanocarriers composed of phospholipid bilayers enclosing an aqueous core.[9][11] They are biocompatible and can encapsulate both hydrophilic and lipophilic drugs, making them suitable for AzA.[9][10] Liposomal formulations have been shown to increase the cutaneous bioavailability of AzA, leading to greater drug accumulation in the stratum corneum compared to conventional creams.[3]
-
Nanostructured Lipid Carriers (NLCs): NLCs are composed of a blend of solid and liquid lipids, creating an imperfect crystal matrix.[14] This structure allows for higher drug loading and reduced drug expulsion during storage compared to older solid lipid nanoparticles (SLNs).[11][14] NLCs have demonstrated enhanced skin penetration for AzA.[11]
-
Polymeric Nanoparticles: Made from biodegradable and biocompatible polymers like poly-lactic-co-glycolic acid (PLGA), these nanoparticles can provide controlled and sustained drug release.[15][16] This reduces the frequency of application and minimizes local toxicity.[16]
-
Other Vesicular Systems (Niosomes, Ethosomes): Niosomes are vesicles formed from non-ionic surfactants and are more stable and less costly than liposomes.[10][11] Ethosomes contain a high concentration of ethanol, which imparts flexibility to the vesicle membrane, enhancing skin penetration.[3]
-
Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. They can improve the solubility and skin permeation of AzA.[17][18][19]
Data Presentation
The following tables summarize quantitative data from various studies on AzA-loaded nanocarriers, providing a comparative overview of their physicochemical properties and performance.
Table 1: Physicochemical Characteristics of this compound-Loaded Nanocarriers
| Nanocarrier Type | Composition Highlights | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference(s) |
| Liposomes | Phosphatidylcholine, Cholesterol | < 500 | ~ -18 | 80.4 - 85.7 | [3][5][6] |
| Liposomal Gel | Soybean Phospholipids, Carbopol | ~ 211 | N/A | N/A | [3] |
| PLGA Nanoparticles | PLGA, Poloxamer | 362 - 378 | -7.8 to -24.5 | 56.3 - 76.0 | [15][16][20] |
| NLCs | Beeswax, Oleic Acid | N/A | N/A | > 80 | [11] |
| Nanoemulsion | Hyaluronic Acid | 419 ± 23 | -10.9 | 84.7 | [18] |
| Ethosomes | Phospholipids, Ethanol | ~ 514 | -35.4 | 91.9 | [3] |
| Nanosuspension | HPMC, Chitosan | 326 - 541 | N/A | Up to 20% drug loading | [21] |
N/A: Data not available in the cited sources.
Table 2: In Vitro / Ex Vivo Release and Permeation Data for this compound Nanocarriers
| Nanocarrier Type | Release Profile Highlights | Cumulative Release (%) | Duration (h) | Permeation Highlights | Reference(s) |
| PLGA Nanoparticles | Initial burst followed by gradual release | ~ 55 | 32 | Lowest permeation vs. free drug, indicating high skin deposition. | [20] |
| PLGA Nanoparticles | Pulsatile release, reaching 100% | 100 | ~ 75 | N/A | [20] |
| Ethosomal Gel | Sustained release | 89.6 (in vitro) | 12 | Surpassed conventional gel and marketed cream. | [3] |
| Nanoemulsion | Sustained release (zero-order kinetics) | 87.7 | 12 | 82.2% ex vivo penetration after 8h, indicating better skin distribution. | [19] |
| Liposomal Gel | N/A | N/A | N/A | 187.5 mg/cm² accumulation in stratum corneum vs. 52.3 mg/cm² for cream. | [3] |
N/A: Data not available in the cited sources.
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of AzA-loaded nanocarriers, synthesized from published research.
Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
This protocol is based on the lipid film hydration method, a common technique for preparing liposomes.[5][6]
Materials:
-
Phosphatidylcholine
-
Cholesterol
-
This compound (AzA)
-
Methanol
-
Dichloromethane
-
Propylene Glycol
-
Phosphate Buffer (pH 7.6)
Equipment:
-
Rotary evaporator
-
Bath sonicator
-
Centrifuge (capable of 10,000 rpm)
-
Round-bottom flask
Procedure:
-
Lipid Phase Preparation:
-
Dissolve phosphatidylcholine and cholesterol (e.g., in a 3:1 ratio) in a mixture of methanol and dichloromethane (e.g., 2:3 v/v) in a round-bottom flask.[5]
-
-
Film Formation:
-
Remove the organic solvents using a rotary evaporator at a controlled temperature (e.g., 37°C) and rotation speed (e.g., 110 rpm).[5] This will result in a thin, dry lipid film adhering to the flask walls.
-
-
Aqueous Phase Preparation:
-
Prepare a solution of AzA by dissolving it in propylene glycol. Concentrations can be varied (e.g., 15%, 20%, 25%).[5]
-
-
Hydration and Liposome Formation:
-
Prepare the hydration medium by mixing the AzA-propylene glycol solution with phosphate buffer (pH 7.6) in a 1:10 v/v ratio.[5]
-
Add the hydration medium to the flask containing the lipid film.
-
Hydrate the film by gentle rotation.
-
-
Homogenization and Sizing:
-
Sonicate the resulting suspension using a bath sonicator for approximately 30 minutes to form smaller, more uniform liposomes.[5]
-
Centrifuge the liposomal suspension at 10,000 rpm for 30 minutes to pellet larger particles and obtain a homogenous dispersion of smaller liposomes in the supernatant.[5]
-
-
Storage:
-
Store the final liposomal suspension at 4°C for further characterization.
-
Caption: Workflow for preparing and characterizing this compound liposomes.
Protocol 2: Preparation of this compound-Loaded Polymeric Nanoparticles
This protocol is based on the modified spontaneous emulsification solvent diffusion method for preparing PLGA nanoparticles.[15]
Materials:
-
Poly(DL-lactic-co-glycolic) acid (PLGA)
-
This compound (AzA)
-
Acetone
-
Ethanol
-
Poloxamer (e.g., POLX 407)
-
Deionized water
Equipment:
-
Magnetic stirrer
-
Beakers
-
Pipettes
Procedure:
-
Organic Phase Preparation:
-
Aqueous Phase Preparation:
-
Prepare a 10 mL aqueous solution containing a surfactant, such as 0.1% Poloxamer, to act as a stabilizer.[15]
-
-
Nanoparticle Formation:
-
Place the aqueous solution on a magnetic stirrer at room temperature.
-
Slowly inject the organic solution into the constantly stirring aqueous solution.[15]
-
The nanoparticle suspension will form immediately upon diffusion of the organic solvent into the aqueous phase.
-
-
Solvent Removal and Purification:
-
Continue stirring for several hours (or overnight) in a fume hood to allow for the complete evaporation of the organic solvents (acetone and ethanol).
-
The resulting suspension can be purified by centrifugation or dialysis to remove unencapsulated drug and excess surfactant.
-
-
Collection:
Protocol 3: Characterization of this compound Nanocarriers
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering.[5][14]
-
Procedure: Dilute the nanocarrier suspension with deionized water to an appropriate concentration. Analyze using a Zetasizer instrument. DLS measures the hydrodynamic diameter (particle size) and PDI (a measure of size distribution homogeneity), while electrophoretic mobility is measured to calculate the zeta potential (an indicator of colloidal stability).[5][6][14]
2. Encapsulation Efficiency (EE%):
-
Technique: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Procedure:
-
Separate the unencapsulated ("free") AzA from the nanocarriers. This is typically done by centrifuging the sample (e.g., using centrifugal filter units) to pellet the nanocarriers.
-
Measure the concentration of AzA in the supernatant (free drug).
-
Calculate EE% using the formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
The amount of drug is quantified using a validated HPLC or UV-Vis spectroscopy method.[15][18]
-
3. Morphological Characterization:
-
Technique: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).[][14]
-
Procedure:
-
For TEM, a drop of the diluted nanoparticle suspension is placed on a carbon-coated copper grid, stained (if necessary), and allowed to dry before imaging.
-
For SEM, a drop of the suspension is placed on a stub, dried, and sputter-coated with a conductive material (e.g., gold) before imaging. This provides information on the shape and surface morphology of the nanocarriers.[16]
-
4. Solid-State Characterization:
-
Technique: Differential Scanning Calorimetry (DSC) and Fourier Transform Infrared Spectroscopy (FTIR).[][21]
-
Procedure:
-
DSC: Used to analyze the thermal behavior of the components and the final formulation. It can confirm the amorphous or crystalline state of the drug within the nanocarrier.[16][21]
-
FTIR: Used to identify potential chemical interactions between the drug and the carrier materials by comparing the spectra of the individual components with the final formulation.[5][21]
-
Protocol 4: In Vitro Drug Release Study
This protocol uses a dialysis bag method to assess the release of AzA from the nanocarrier over time.
Materials:
-
AzA-loaded nanocarrier suspension
-
Phosphate Buffered Saline (PBS), pH adjusted to 5.5 (to mimic skin surface pH)[15]
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Magnetic stirrer with a heating plate
-
Vials/beakers
Procedure:
-
Place a known amount of the AzA-loaded nanocarrier formulation into a dialysis bag.
-
Seal the bag and immerse it in a beaker containing a defined volume of PBS (pH 5.5).[15]
-
Maintain the system at 37°C with constant, gentle stirring.[15]
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the release medium.
-
Immediately replace the withdrawn volume with fresh, pre-warmed PBS to maintain sink conditions.
-
Analyze the amount of AzA in the collected aliquots using HPLC or UV-Vis spectroscopy.[20]
-
Plot the cumulative percentage of drug released against time to obtain the release profile.[20]
Protocol 5: In Vitro Antimicrobial Activity Assay
This protocol evaluates the effectiveness of AzA formulations against skin-relevant bacteria like Staphylococcus aureus or Cutibacterium acnes.[5][16]
Materials:
-
Bacterial strains (S. aureus ATCC 25923, C. acnes)
-
Appropriate broth medium (e.g., Tryptic Soy Broth)
-
Agar plates
-
Sterile 96-well microplates
-
AzA formulations (free AzA, nanocarrier-loaded AzA, blank nanocarriers)
Procedure (Broth Microdilution Method):
-
Prepare serial dilutions of the test formulations (free AzA, loaded nanocarriers) in the broth medium in a 96-well plate.[15]
-
Prepare a standardized bacterial inoculum and add it to each well.
-
Include controls: wells with bacteria only (growth control), wells with medium only (sterility control), wells with blank nanocarriers, and wells with a standard antibiotic (positive control).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours; anaerobic conditions for C. acnes).
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the formulation that visibly inhibits bacterial growth.[16] The antibacterial effect can also be assessed using the agar well diffusion method, where zones of inhibition are measured.[5]
Mechanism of Action & Signaling Pathways
This compound exerts its therapeutic effects through multiple mechanisms. Its anti-inflammatory action is particularly relevant for acne and rosacea.[1][2] Nanocarrier delivery can enhance these effects by ensuring the drug reaches its target cells in the skin.
Studies have shown that AzA can interfere with key inflammatory signaling pathways:
-
NF-κB/MAPK Pathway: AzA can inhibit the phosphorylation of MAPK p38 and impair the translocation of the pro-inflammatory transcription factor NF-κB to the nucleus. This reduces the production of inflammatory cytokines like IL-1β and TNF-α.[1]
-
Toll-Like Receptor 2 (TLR2): In rosacea and acne, TLR2 is often overactive.[1] AzA can suppress TLR2 activity, as well as downstream targets like kallikrein-5 (KLK5) and cathelicidin LL-37, which are key mediators of inflammation in rosacea.[1][22]
-
PI3K/AKT Pathway: AzA may also inhibit the activation of the PI3K/AKT signaling pathway, which is involved in cell proliferation and angiogenesis, processes relevant to skin disorders like psoriasis.[23][24]
Caption: this compound's anti-inflammatory mechanism via pathway inhibition.
References
- 1. This compound: Mechanisms of Action and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A Comprehensive Review of this compound Pharmacological Properties, Clinical Applications, and Innovative Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liposomes and Other Nanocarriers for the Treatment of Acne Vulgaris: Improved Therapeutic Efficacy and Skin Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cea.fr [cea.fr]
- 11. mdpi.com [mdpi.com]
- 12. Efficacy and Safety of this compound Nanocrystal-Loaded In Situ Hydrogel in the Treatment of Acne Vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterisation and Stabilisation Mechanisms of this compound Nanosuspensions: Insights from a Dual Stabiliser System [mdpi.com]
- 14. impactfactor.org [impactfactor.org]
- 15. academic.oup.com [academic.oup.com]
- 16. academic.oup.com [academic.oup.com]
- 17. jptcp.com [jptcp.com]
- 18. researchgate.net [researchgate.net]
- 19. jazindia.com [jazindia.com]
- 20. researchgate.net [researchgate.net]
- 21. Characterisation and Stabilisation Mechanisms of this compound Nanosuspensions: Insights from a Dual Stabiliser System - PMC [pmc.ncbi.nlm.nih.gov]
- 22. dermatologytimes.com [dermatologytimes.com]
- 23. Effect of this compound on Psoriasis Progression Investigated Based on Phosphatidylinositol 3-Kinase (PI3K)/Protein Kinase B (AKT) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Application Notes & Protocols for Clinical Trial Design: Azelaic Acid in Hyperpigmentation Disorders
Audience: Researchers, scientists, and drug development professionals.
Introduction: Azelaic acid (AzA) is a naturally occurring dicarboxylic acid that has demonstrated significant efficacy in the treatment of various hyperpigmentation disorders, including melasma and post-inflammatory hyperpigmentation (PIH).[1][2] Its therapeutic effects are attributed to a multifaceted mechanism of action, primarily the inhibition of tyrosinase, a key enzyme in melanin synthesis.[3][4] Additionally, it possesses anti-inflammatory and antioxidant properties that contribute to its clinical utility.[5][6] Designing robust clinical trials is critical to substantiating the efficacy and safety of this compound formulations. These notes provide a framework for designing and executing such trials.
Part 1: Application Notes - Core Principles for Clinical Trial Design
Study Objectives and Endpoints
The primary objective of a clinical trial for this compound in hyperpigmentation is to evaluate its efficacy in reducing pigmented lesions and its safety profile compared to a control.
-
Primary Efficacy Endpoints:
-
Change in Pigmentation Severity: Quantified using validated scoring systems. A common index for melasma is the Melasma Area and Severity Index (MASI) , which assesses the area, darkness, and homogeneity of pigmentation.[7][8] For PIH, the Post-acne Hyperpigmentation Index (PAHI) can be used, which scores the number, size, and intensity of lesions.[9]
-
Instrumental Measurement: Objective colorimetric measurement using a chromameter or spectrophotometer to quantify changes in melanin and erythema levels.[10]
-
-
Secondary Efficacy Endpoints:
-
Investigator's Global Assessment (IGA): A clinician's overall assessment of improvement on a standardized scale (e.g., a 5- or 7-point scale ranging from "clear" to "severe").[10][11]
-
Patient's Global Assessment (PGA) & Satisfaction: Patients' self-assessment of improvement and satisfaction with the treatment.[10]
-
Quality of Life (QoL): Assessment using validated dermatological questionnaires, such as the Dermatology Life Quality Index (DLQI).[5]
-
Study Design and Control Groups
A randomized, double-blind, controlled trial is the gold standard for evaluating efficacy.
-
Control Groups:
-
Vehicle Control: Essential for demonstrating that the therapeutic effect is due to the active ingredient (this compound) and not the base formulation. Studies consistently show this compound is significantly more effective than its vehicle.[11][12]
-
Active Comparator: Comparing this compound to an established treatment, such as hydroquinone, provides valuable data on relative efficacy and safety.[7][13] Systematic reviews suggest 20% this compound has comparable or superior efficacy to 2% or 4% hydroquinone for global improvement.[7][11][14]
-
-
Study Duration: A treatment period of at least 12 to 24 weeks is typically required to observe significant changes in hyperpigmentation.[9][10][11]
Patient Population
-
Inclusion Criteria:
-
Diagnosis of a specific hyperpigmentation disorder (e.g., epidermal or mixed-type melasma, PIH secondary to acne vulgaris).[9][15]
-
Defined severity at baseline (e.g., moderate to severe on the IGA or MASI scale).[15]
-
Inclusion of a diverse range of skin phototypes (Fitzpatrick scale), particularly types IV to VI, who are more prone to hyperpigmentation.[10][16]
-
-
Exclusion Criteria:
-
Known allergy to this compound or components of the formulation.[15]
-
Use of other topical treatments for hyperpigmentation or photosensitizing medications within a specified washout period.[15]
-
Recent cosmetic procedures like chemical peels or laser treatments.[15]
-
Pregnancy and lactation (although this compound is FDA Pregnancy Category B, inclusion in trials is often restricted).[5][15]
-
Part 2: Data Presentation - Efficacy and Safety Summaries
The following tables summarize quantitative data from various clinical studies.
Table 1: Summary of Efficacy Data for this compound in Hyperpigmentation
| Study Comparator | AzA Concentration | Indication | Duration | Key Efficacy Outcome | Result |
|---|---|---|---|---|---|
| Vehicle | 20% Cream | Facial Hyperpigmentation | 24 Weeks | Change in Pigmentary Intensity (Investigator Scale) | AzA showed a significantly greater decrease (p=0.021).[10] |
| Vehicle | 20% Cream | Melasma | - | Global Improvement & Severity | AzA was significantly better than vehicle for both metrics.[11][12] |
| Hydroquinone 2% | 20% Cream | Melasma | - | Global Improvement | AzA demonstrated significantly better results.[11][14] |
| Hydroquinone 4% | 20% Cream | Melasma | - | Mean Change in MASI Score | AzA showed a greater reduction in MASI score [MD= -1.23].[7][8] |
| Tranexamic Acid 5% | 20% Cream | Post-inflammatory Hyperpigmentation | 12 Weeks | Mean PAHI Score | Comparable improvement between groups (p=0.05).[9][17] |
| Vehicle | 15% Gel | PIH and Acne | 16 Weeks | ≥1-grade improvement in PIH | 100% of patients achieved this endpoint.[16] |
Table 2: Summary of Safety and Tolerability Data for this compound
| Adverse Event | AzA Concentration | Comparator | Frequency in AzA Group | Frequency in Comparator Group | p-value |
|---|---|---|---|---|---|
| Burning | 20% Cream | Vehicle | Slightly but significantly greater with AzA | Lower than AzA | p ≤ 0.046 |
| Stinging | 20% Cream | Vehicle | Slightly but significantly greater with AzA | Lower than AzA | p = 0.002 |
| Erythema | 20% Cream | 5% Tranexamic Acid | 23.3% (at Week 4) | 3.3% (at Week 4) | p < 0.05 |
| Burning | 20% Cream | 5% Tranexamic Acid | 13.3% (at Week 4) | 0% (at Week 4) | p < 0.05 |
Part 3: Experimental Protocols
Protocol: Phase III, Randomized, Double-Blind, Vehicle-Controlled Trial of 20% this compound Cream for Facial Melasma
1. Objective: To assess the efficacy and safety of 20% this compound (AzA) cream compared to a vehicle cream applied twice daily for 24 weeks in subjects with moderate to severe facial melasma.
2. Study Population:
-
Inclusion: 200 male and female subjects, 18-65 years old, with a clinical diagnosis of stable, moderate to severe epidermal or mixed-type facial melasma (MASI score ≥ 15) and Fitzpatrick skin types II-V.
-
Exclusion: Dermal melasma only, pregnancy, lactation, use of systemic or topical retinoids or other depigmenting agents within 3 months of baseline.
3. Study Design:
-
Phase: III
-
Design: Multicenter, randomized (1:1), double-blind, parallel-group.
-
Duration: 24 weeks of treatment with a 4-week follow-up.
4. Methodology:
-
Screening Visit (Week -2): Obtain informed consent, confirm diagnosis, assess inclusion/exclusion criteria, and perform baseline assessments (MASI, IGA, Chromameter, DLQI, photography).
-
Randomization & Baseline Visit (Week 0): Eligible subjects are randomized to receive either 20% AzA cream or vehicle cream. Subjects are instructed to apply a thin layer to the entire face twice daily (morning and evening) and to use a broad-spectrum sunscreen (SPF 50+) daily.
-
Follow-up Visits (Weeks 4, 8, 12, 16, 24):
-
Assess efficacy using MASI, IGA, Chromameter, and standardized digital photography.
-
Assess safety by recording all adverse events (AEs), with a focus on local skin reactions (erythema, scaling, burning, stinging) using a 4-point scale (0=none, 1=mild, 2=moderate, 3=severe).
-
Assess patient-reported outcomes (PGA, DLQI).
-
Monitor treatment compliance by weighing returned study tubes.
-
-
End-of-Study Visit (Week 28): Final efficacy and safety assessments.
5. Efficacy Assessment Details:
-
MASI Score: Calculated by a trained, blinded investigator at each visit. The score is the sum of the products of the area of involvement (A), darkness (D), and homogeneity (H) for four facial regions (forehead, right malar, left malar, chin).
-
Chromameter Measurement: A tristimulus colorimeter will be used to measure the Lab* values on the center of the most prominent melasma lesion and on adjacent normal skin. The difference in the L* value (lightness) will be the primary instrumental outcome.
6. Statistical Analysis:
-
The primary efficacy endpoint will be the mean percentage change in MASI score from baseline to Week 24.
-
An Analysis of Covariance (ANCOVA) model will be used, with treatment group as the main factor and baseline MASI score as a covariate.
-
Safety data will be summarized using descriptive statistics.
Part 4: Mandatory Visualizations
Signaling Pathway of this compound in Melanocytes
Caption: this compound inhibits melanogenesis by competitively inhibiting tyrosinase and mitochondrial enzymes.
Clinical Trial Workflow Diagram
Caption: A typical workflow for a patient participating in a randomized controlled clinical trial.
References
- 1. This compound in Dermatology: A Review of Its Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of this compound (AzA) Gel 15% in the Treatment of Post-Inflammatory Hyperpigmentation and Acne: A 16-Week, Baseline-Controlled Study - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 3. This compound: Evidence-based Update on Mechanism of Action and Clinical Application - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 4. mytopicals.com [mytopicals.com]
- 5. This compound: Mechanisms of Action and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.bmctoday.net [assets.bmctoday.net]
- 7. This compound Versus Hydroquinone for Managing Patients With Melasma: Systematic Review and Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A comparative study of 20% this compound cream versus 5% tranexamic acid solution for the treatment of postinflammatory hyperpigmentation in patients with acne vulgaris: A single-blinded randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound 20% cream in the treatment of facial hyperpigmentation in darker-skinned patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A systematic review to evaluate the efficacy of this compound in the management of acne, rosacea, melasma and skin aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. globalrph.com [globalrph.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Antimicrobial Activity of Azelaic Acid Against Cutibacterium acnes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for evaluating the antimicrobial efficacy of azelaic acid against Cutibacterium acnes (formerly Propionibacterium acnes), the bacterium implicated in the pathogenesis of acne vulgaris. The protocols are based on established standards for antimicrobial susceptibility testing of anaerobic bacteria, ensuring reproducibility and accuracy.
Introduction
This compound is a naturally occurring dicarboxylic acid that exhibits a range of therapeutic properties beneficial for the treatment of acne. Its multifaceted mechanism of action includes anti-inflammatory, anti-keratinizing, and antimicrobial effects. This compound has demonstrated bacteriostatic and bactericidal activity against various aerobic and anaerobic bacteria, including antibiotic-resistant strains of C. acnes.[1][2][3] The antimicrobial action is partly attributed to the inhibition of microbial protein synthesis and its ability to disrupt the transmembrane pH gradient of the bacterial cell.[4][5] The effectiveness of this compound is also dependent on concentration and pH, with greater activity observed at a lower pH.[6]
This document outlines three standard laboratory methods to quantify the antimicrobial activity of this compound against C. acnes: Broth Microdilution for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), Agar Disk Diffusion for assessing growth inhibition, and Time-Kill Assay for evaluating the rate of bactericidal activity.
Quantitative Antimicrobial Activity Data
The following tables summarize the reported antimicrobial activity of this compound against C. acnes from various in vitro studies.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against C. acnes
| Formulation/Solvent | MIC Range (µg/mL) | Reference |
| Ethosome-based cream | 250 | [3][7][8][9][10] |
| Marketed cream (Zelface®) | 250 | [3][7][8][9][10] |
| Not specified | 4000 - 8000 | [11] |
| Simple defined medium | 100 µM (~18.8 µg/mL) | [5][12] |
| Not specified | 2000 - 4000 | [13] |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound against C. acnes
| Formulation/Solvent | MBC (µg/mL) | Reference |
| Ethosome-based cream | 250 | [3][7][8][9][10] |
| Marketed cream (Zelface®) | 500 | [3][7][8][9][10] |
Experimental Protocols
Broth Microdilution Method for MIC and MBC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for anaerobic bacteria.[1][4][7][14][15]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of C. acnes (MIC) and the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (MBC).
Materials:
-
C. acnes strain (e.g., ATCC 6919)
-
This compound
-
Solvent for this compound (e.g., Dimethyl sulfoxide (DMSO), ethanol, or a glycol-based solvent)[16][17][18][19]
-
Anaerobic broth medium (e.g., Brucella broth supplemented with hemin and vitamin K, or Wilkins-Chalgren broth)
-
Sterile 96-well microtiter plates
-
Anaerobic incubation system (e.g., anaerobic chamber or jar with gas-generating sachets)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile culture tubes and pipettes
-
Anaerobic agar plates (e.g., Brucella agar with 5% sheep blood)
Protocol:
-
Preparation of this compound Stock Solution:
-
Due to its poor water solubility, dissolve this compound in a suitable solvent to prepare a high-concentration stock solution.[17][18][19] Ensure the final solvent concentration in the assay does not affect bacterial growth.
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
-
-
Inoculum Preparation:
-
Subculture C. acnes on anaerobic agar plates and incubate under anaerobic conditions at 37°C for 48-72 hours.
-
Harvest several colonies and suspend them in sterile anaerobic broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in the anaerobic broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Microdilution Plate Setup:
-
Perform serial two-fold dilutions of the this compound stock solution in the anaerobic broth directly in the 96-well plate.
-
Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final concentrations of this compound.
-
Include a growth control well (inoculum without this compound) and a sterility control well (broth only).
-
-
Incubation:
-
Seal the microtiter plate or place it in an anaerobic environment.
-
Incubate at 37°C for 48-72 hours under anaerobic conditions.
-
-
MIC Determination:
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.
-
-
MBC Determination:
-
From the wells showing no visible growth (at and above the MIC), subculture 10-100 µL onto anaerobic agar plates.
-
Incubate the plates under anaerobic conditions at 37°C for 48-72 hours.
-
The MBC is the lowest concentration that shows a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
-
Agar Disk Diffusion Method
Objective: To qualitatively assess the susceptibility of C. acnes to this compound by measuring the zone of growth inhibition around a disk impregnated with the compound.
Materials:
-
C. acnes strain
-
Anaerobic agar medium (e.g., Brucella agar with 5% sheep blood)
-
Sterile paper disks (6 mm diameter)
-
This compound solution of known concentration
-
Sterile swabs
-
0.5 McFarland turbidity standard
-
Anaerobic incubation system
Protocol:
-
Inoculum Preparation:
-
Prepare a C. acnes suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Plate Inoculation:
-
Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess liquid.
-
Evenly streak the swab over the entire surface of the anaerobic agar plate in three directions to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes.
-
-
Disk Application:
-
Aseptically apply paper disks impregnated with a known amount of this compound onto the surface of the inoculated agar plate.
-
Gently press the disks to ensure complete contact with the agar.
-
Include a control disk impregnated with the solvent used to dissolve the this compound.
-
-
Incubation:
-
Invert the plates and incubate them at 37°C for 48-72 hours under anaerobic conditions.
-
-
Result Interpretation:
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
The size of the zone of inhibition is proportional to the antimicrobial activity of the this compound.
-
Time-Kill Assay
Objective: To determine the rate at which this compound kills C. acnes over time.
Materials:
-
C. acnes strain
-
Anaerobic broth medium
-
This compound solution
-
Sterile culture tubes or flasks
-
Anaerobic incubation system
-
Apparatus for serial dilutions and colony counting (pipettes, tubes, anaerobic agar plates)
Protocol:
-
Inoculum Preparation:
-
Grow an overnight culture of C. acnes in anaerobic broth.
-
Dilute the culture to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in several flasks or tubes.
-
-
Assay Setup:
-
Add this compound to the test flasks at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC).
-
Include a growth control flask without this compound.
-
-
Incubation and Sampling:
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of each aliquot in sterile broth or saline.
-
Plate a known volume of appropriate dilutions onto anaerobic agar plates.
-
Incubate the plates anaerobically at 37°C for 48-72 hours.
-
Count the number of colonies (CFU) on each plate and calculate the CFU/mL for each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each this compound concentration and the control.
-
A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
-
Mechanism of Action Signaling Pathway
This compound exerts its antimicrobial effect on C. acnes through multiple mechanisms. It acts as a competitive inhibitor of mitochondrial oxidoreductases and can disrupt the transmembrane pH gradient, leading to a decrease in intracellular pH and subsequent cell death.[1][4][22] Additionally, it has been shown to inhibit bacterial protein synthesis.[5]
References
- 1. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 2. In vitro Antimicrobial Activity of Acne Drugs Against Skin-Associated Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Properties and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. The in-vitro antimicrobial effects of this compound upon Propionibacterium acnes strain P37 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Antibiotic Susceptibility Profile of Cutibacterium Acnes in Maltese Patients with Acne - PMC [pmc.ncbi.nlm.nih.gov]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. researchgate.net [researchgate.net]
- 9. scholar.ui.ac.id [scholar.ui.ac.id]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. longdom.org [longdom.org]
- 13. researchgate.net [researchgate.net]
- 14. testinglab.com [testinglab.com]
- 15. img.antpedia.com [img.antpedia.com]
- 16. This compound | Bacterial chemical | Mechanism | Concentration [selleckchem.com]
- 17. Essential Guide this compound [azelaicacid.cld.bz]
- 18. Frequently Asked Questions - Azeco Cosmeceuticals [azeco-cosmeceuticals.com]
- 19. This compound - The active material for pharma application - Azelaic [azelaic.com]
- 20. A Comprehensive Review of this compound Pharmacological Properties, Clinical Applications, and Innovative Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Disruption of the transmembrane pH gradient--a possible mechanism for the antibacterial action of this compound in Propionibacterium acnes and Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Challenges of Azelaic Acid Solubility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the solubility of azelaic acid in various solvent systems. It offers troubleshooting advice for common experimental hurdles, answers frequently asked questions, and provides detailed experimental protocols to ensure accurate and reproducible results in your research and formulation development.
Solubility Profile of this compound
The solubility of this compound, a dicarboxylic acid, is influenced by factors such as the solvent's polarity, pH, and temperature. Understanding these parameters is critical for developing effective formulations and conducting precise experiments. Below is a summary of this compound's solubility in common solvents.
| Solvent System | Solubility | Temperature (°C) |
| Water | ~0.21 g/100 mL[1][2] | 20 |
| Water | ~0.24 g/100 mL[3] | 25 |
| Water | 2.2 g/100 mL[4] | 50 |
| Hot Water | Soluble [ ] | Not Specified |
| Ethanol | ~1 g/100 mL[5] | Not Specified |
| Ethanol | 39.85 mg/mL[6] | Not Specified |
| Dimethyl Sulfoxide (DMSO) | ~1 g/100 mL[5] | Not Specified |
| Dimethyl Formamide (DMF) | ~1 g/100 mL[5] | Not Specified |
| Phosphate Buffer (pH 7.2) | ~0.01 g/100 mL[5] | Not Specified |
| Phosphate Buffer (pH 7.4) | 43 mg/mL[6] | Not Specified |
| Acetone | 34 mg/mL[6] | Not Specified |
| Benzene | 0.73 mg/mL (Practically Insoluble)[6] | Not Specified |
| Glycerol | Soluble[1][2] | Not Specified |
| Glycols (e.g., Propylene Glycol, Polyethylene Glycol) | Soluble[1][2] | Not Specified |
| Ethoxydiglycol | 36 g/100 mL[4][7] | Not Specified |
| Butoxydiglycol | ~15 g/100 mL[4][7] | Not Specified |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of this compound, in line with USP recommendations.[8]
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (crystalline solid)
-
Solvent of choice
-
Stoppered flasks or vials (e.g., glass scintillation vials)
-
Shaking incubator or orbital shaker with temperature control
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane, 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis
-
pH meter (for aqueous and buffered solvents)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a stoppered flask containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.
-
Equilibration: Place the flasks in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibrium should be established experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of dissolved this compound remains constant.
-
Sample Withdrawal and Filtration: After equilibration, allow the flasks to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot using a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of solubility.
-
Dilution (if necessary): Dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility of this compound in the chosen solvent, taking into account any dilution factors. Express the results in units such as mg/mL or g/100 mL.
-
pH Measurement (for aqueous systems): For aqueous or buffered solutions, measure the pH of the saturated solution at the end of the experiment, as the solubility of this compound is pH-dependent.[1]
Caption: Workflow for Equilibrium Solubility Determination.
Troubleshooting Guide
Q1: My this compound precipitates out of the solution when it cools down. How can I prevent this?
A1: This is a common issue, particularly when dissolving this compound in a solvent with heating to increase its solubility. The solubility of this compound is temperature-dependent, and as the solution cools, it becomes supersaturated, leading to precipitation or recrystallization.[9] To address this:
-
Use a Co-solvent System: Incorporating a co-solvent can help maintain the solubility of this compound at lower temperatures. Glycols, such as propylene glycol or polyethylene glycol, are effective co-solvents.[10]
-
Optimize the Solvent Ratio: If you are already using a co-solvent system, you may need to adjust the ratio of the solvents to enhance the solubility at room temperature.
-
Formulate a Stable Dispersion: If complete solubilization is not feasible at the desired concentration, consider creating a stable suspension or microemulsion.[1][2]
Q2: I'm seeing inconsistent solubility results between experiments. What could be the cause?
A2: Inconsistent results can stem from several factors:
-
Insufficient Equilibration Time: Ensure that your samples are agitated for a sufficient duration to reach true equilibrium. As a verification step, measure the concentration at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the solubility has plateaued.
-
Temperature Fluctuations: Maintain a constant and controlled temperature throughout the experiment, as temperature significantly impacts solubility.
-
Incomplete Filtration: The presence of undissolved microparticles in your sample will lead to an overestimation of solubility. Ensure proper filtration with a suitable filter membrane (e.g., 0.45 µm).
-
pH Variation (in aqueous solutions): The solubility of this compound in aqueous systems is highly pH-dependent.[1] Small variations in pH can lead to significant differences in solubility. Always measure and report the final pH of the saturated solution.
Q3: The this compound is not dissolving completely, even with prolonged shaking. What should I do?
A3: If you are observing incomplete dissolution, consider the following:
-
Solvent Selection: The chosen solvent may not be appropriate for the desired concentration of this compound. Refer to the solubility table to select a more suitable solvent. For high concentrations, solvents like ethoxydiglycol are very effective.[7]
-
Particle Size Reduction: Reducing the particle size of the this compound powder can increase the surface area available for dissolution, potentially speeding up the process.
-
pH Adjustment (for aqueous systems): The solubility of this compound in water increases with pH due to the formation of its more soluble mono- and disodium salts.[1][2] Adjusting the pH to be more alkaline can significantly enhance solubility. However, be mindful of the desired pH for your final formulation.
Frequently Asked Questions (FAQs)
Q1: What is the most effective way to solubilize a high concentration of this compound for a topical formulation?
A1: To achieve high concentrations of solubilized this compound (e.g., 10-20%), a single solvent system is often insufficient. A combination of approaches is typically necessary:
-
Co-solvent Systems: Glycols (propylene glycol, dipropylene glycol, ethoxydiglycol) are excellent solvents for this compound.[10] Ethoxydiglycol, in particular, can dissolve high concentrations.[4][7]
-
pH Adjustment: In aqueous-based formulations, increasing the pH will convert this compound to its more soluble salt forms.[1]
-
Microemulsions: Formulating a microemulsion can encapsulate the this compound, allowing for higher concentrations in a stable system.[1][3]
Q2: How does pH impact the solubility of this compound?
A2: this compound is a dicarboxylic acid with two pKa values (approximately 4.55 and 5.5).[4] At a pH below its first pKa, it exists predominantly in its less soluble, non-ionized form. As the pH increases above the pKa values, it deprotonates to form the mono- and di-anionic salts, which are significantly more soluble in water.[1][2] Therefore, increasing the pH of an aqueous solution is a key strategy for enhancing the solubility of this compound.
Caption: pH-dependent forms and solubility of this compound.
Q3: Can I use ethanol to dissolve this compound?
A3: Yes, this compound is soluble in ethanol.[5] However, for topical formulations, high concentrations of ethanol can have a drying effect on the skin.[11] Therefore, it is often used as part of a co-solvent system rather than the sole solvent.
Q4: What are the signs of recrystallization in my formulation, and how can I confirm it?
A4: Recrystallization can manifest as the appearance of small, needle-like crystals or a general cloudiness in a previously clear solution.[9] To confirm, you can examine a sample under a microscope. Polarized light microscopy is particularly effective for identifying crystalline structures.
Q5: Are there any analytical techniques to determine the solubility of this compound?
A5: Yes, after preparing a saturated solution and filtering out the undissolved solid, the concentration of the dissolved this compound can be accurately measured using techniques such as:
-
High-Performance Liquid Chromatography (HPLC): This is a highly specific and sensitive method for quantifying this compound.
-
UV-Vis Spectrophotometry: This method can be used if this compound has a chromophore that absorbs in the UV-Vis range and there are no other interfering components in the solvent system. A calibration curve should be prepared to relate absorbance to concentration.[6]
References
- 1. Essential Guide this compound [azelaicacid.cld.bz]
- 2. This compound - The active material for pharma application - Azelaic [azelaic.com]
- 3. Preparation and Evaluation of this compound Topical Microemulsion Formulation: In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROCESS AZEPUR99 - Azelaic [azelaic.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. jptcp.com [jptcp.com]
- 7. justglow.co.uk [justglow.co.uk]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. chemistscorner.com [chemistscorner.com]
- 10. Frequently Asked Questions - Azeco Cosmeceuticals [azeco-cosmeceuticals.com]
- 11. US5925679A - Topical vehicles containing solubilized and stabilized this compound - Google Patents [patents.google.com]
Technical Support Center: Optimizing Azelaic Acid for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of azelaic acid in in vivo experiments. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data summaries to facilitate successful and reproducible studies.
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for this compound in topical in vivo studies?
A1: Commercially available topical formulations for human use typically contain 5% to 20% this compound in gels and creams.[1] In preclinical in vivo studies, concentrations have ranged from as low as 0.5% in specialized gel formulations to the more common 15-20% concentrations.[2][3] A 5% drug-loaded microemulsion has shown comparable efficacy to a 20% commercial cream in a mouse model of inflammation.[4]
Q2: What are the primary mechanisms of action for this compound that are relevant to in vivo studies?
A2: this compound has multiple mechanisms of action, including anti-inflammatory, antibacterial, and anti-keratinizing properties.[3] It can inhibit the NF-κB and MAPK signaling pathways to reduce the production of pro-inflammatory cytokines.[5][6] Additionally, it has bacteriostatic effects against various bacteria, including Propionibacterium acnes, and can normalize the differentiation of keratinocytes.[3] It also inhibits tyrosinase, a key enzyme in melanin production.[3]
Q3: Is this compound systemically absorbed after topical application in animal models?
A3: Systemic absorption of topically applied this compound is generally low. After applying a 20% cream, the percutaneous absorption is estimated to be around 3.6%.[7] Another estimate suggests about 4% of the topically applied drug is systemically absorbed.[1] Despite low absorption, it's crucial to monitor for any systemic effects in long-term or high-dose studies.
Q4: What are the known side effects of topical this compound in animal studies?
A4: The most commonly reported side effects are mild and transient local skin irritation, such as burning, stinging, or itching.[1] In formal dermal toxicity studies in dogs, minipigs, and mice using 15% and 20% formulations, no significant toxicity was noted.[7] However, it is considered an ocular irritant.[7]
Q5: Can this compound be combined with other agents in in vivo studies?
A5: Yes, studies have investigated this compound in combination with other agents. For example, a formulation containing 20% this compound and 5% hydroquinone was tested for hyperpigmentation, showing more favorable effects than hydroquinone alone, albeit with a higher rate of side effects.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Significant skin irritation (erythema, scaling) in the treatment group. | High concentration of this compound; Vehicle composition; Sensitivity of the animal model. | - Reduce the concentration of this compound in the formulation.- Evaluate the vehicle alone to ensure it is not the cause of irritation.- If using a standard cream or gel, consider a microemulsion or liposomal formulation to potentially improve tolerability.[1]- Start with a once-daily application and increase to twice-daily as tolerated.[8] |
| No observable therapeutic effect. | Insufficient concentration or penetration; Inappropriate vehicle; Short duration of the study. | - Increase the concentration of this compound, while monitoring for irritation.- Utilize a penetration-enhancing vehicle such as a microemulsion or ethosomes.[6][9]- Ensure the pH of the formulation is optimized, as the efficacy of this compound can be pH-dependent.[3]- Extend the duration of the study, as therapeutic effects may take several weeks to become apparent.[8] |
| Inconsistent results between animals. | Improper application of the topical formulation; Variation in the severity of the induced condition. | - Ensure a consistent, pre-weighed amount of the formulation is applied to the demarcated treatment area for each animal.[10]- Standardize the induction of the disease model to minimize variability in baseline severity. |
| Vehicle control group shows signs of irritation. | The vehicle itself is causing an inflammatory response. | - Reformulate the vehicle, removing any potentially irritating components.- Test several different vehicle formulations for tolerability before proceeding with the full study. |
| Precipitation of this compound in the formulation. | Poor solubility of this compound in the chosen vehicle. | - this compound has low water solubility.[2]- Consider formulating as a microemulsion, liposome, or using co-solvents like polyethylene glycol (PEG) to improve solubility and stability.[5][6][11] |
Data Presentation
Table 1: Concentration-Dependent Efficacy of this compound in In Vivo Models
| Animal Model | Condition | Concentration | Vehicle | Key Efficacy Results | Reference |
| Balb/c Mouse | Croton oil-induced rosacea | 5% | O/W Microemulsion | Significant recovery in ear swelling, comparable to 20% commercial cream. | [4] |
| Guinea Pig | T. mentagrophytes infection | 0.5% | Transethosomal Gel | 83% mycological cure rate, superior to free AzA gel. | [2] |
| Guinea Pig | M. canis infection | 0.5% | Transethosomal Gel | Significant reduction in erythema, scales, and alopecia scores. | [2] |
| Rabbit | Skin irritation study | Not specified | Deep Eutectic System | No signs of skin irritation or edema observed. | [5] |
| Rat | Ex vivo skin permeation | 5% | O/W Microemulsion | Significantly increased cumulative amount of drug permeated compared to control. | [11] |
Table 2: Reported Side Effects and Tolerability in Preclinical Studies
| Animal Model | Concentration | Duration | Observed Side Effects | Reference |
| Dog | 20% Cream | 26 weeks | No significant toxicity noted. | [7] |
| Minipig | 15% Pre-foam emulsion | 13 weeks | No significant toxicity noted. | [7] |
| Mouse | 15% Pre-foam emulsion | 13 weeks | No significant toxicity noted. | [7] |
| Rabbit | Not specified | Not specified | Ocular irritant. | [7] |
Experimental Protocols
Protocol 1: Croton Oil-Induced Skin Inflammation Model in Mice
This protocol is adapted from a study evaluating the anti-inflammatory effects of an this compound microemulsion.[4]
-
Animal Model: Balb/c mice.
-
Groups:
-
Untreated Control
-
Vehicle Control (Formulation blank)
-
Positive Control (e.g., commercial 20% AzA cream)
-
Test Group (e.g., 5% AzA microemulsion)
-
-
Inflammation Induction:
-
Prepare a 0.8% solution of croton oil in acetone.
-
Apply 10 µL of the croton oil solution to the inner surface of the left ear of each mouse.
-
-
Treatment Application:
-
15 minutes after induction, apply 50 µL of the respective test or control formulation to the inflamed ear.
-
-
Efficacy Assessment:
-
Measure ear thickness using a digital caliper at baseline and at specified time points post-treatment (e.g., 4, 6, 24 hours).
-
Calculate the percentage of ear swelling (edema index).
-
At the end of the experiment, animals can be euthanized, and ear tissue collected for histological analysis or cytokine profiling.
-
Protocol 2: Guinea Pig Model of Dermatophytosis
This protocol is based on a study investigating the antifungal activity of an this compound transethosomal gel.[2]
-
Animal Model: Guinea pigs.
-
Infection:
-
Prepare a suspension of Trichophyton mentagrophytes or Microsporum canis.
-
Gently abrade a demarcated area on the back of the guinea pig.
-
Inoculate the abraded area with the fungal suspension.
-
-
Groups:
-
Untreated Control
-
Vehicle Control (Plain gel)
-
Positive Control (e.g., Itraconazole)
-
Test Group 1 (e.g., Free AzA gel)
-
Test Group 2 (e.g., AzA Transethosomal gel)
-
-
Treatment Application:
-
Begin treatment a few days post-infection, once lesions are visible.
-
Apply the formulations to the infected area once daily for a specified period (e.g., 14 days).
-
-
Efficacy Assessment:
-
Monitor the clinical signs of infection (erythema, scaling, alopecia) and score them on a predefined scale.
-
At the end of the treatment period, collect skin scrapings for mycological examination (KOH mount and culture) to determine the cure rate.
-
Visualizations
Caption: Experimental workflow for a typical in vivo study using topical this compound.
Caption: Simplified signaling pathway showing this compound's anti-inflammatory mechanisms.
Caption: Decision-making workflow for troubleshooting skin irritation in in vivo studies.
References
- 1. The multiple uses of this compound in dermatology: mechanism of action, preparations, and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound: Mechanisms of Action and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Ethosomes and liposomes as topical vehicles for this compound: a preformulation study. | Semantic Scholar [semanticscholar.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. droracle.ai [droracle.ai]
- 9. [PDF] Preparation and Evaluation of this compound Topical Microemulsion Formulation: In Vitro and In Vivo Study | Semantic Scholar [semanticscholar.org]
- 10. Follicular concentrations of this compound after a single topical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
managing skin irritation and side effects of topical azelaic acid in clinical trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing skin irritation and other side effects associated with topical azelaic acid in clinical trials.
Troubleshooting Guides
Issue: Subject reports burning, stinging, or itching upon application.
Possible Causes:
-
Initial sensitization to this compound.
-
High concentration of the active ingredient.
-
Pre-existing skin sensitivity or compromised skin barrier.
Recommended Actions:
-
Assess Severity: Determine the severity of the sensation using a standardized scale (e.g., 0-3, where 0=none, 1=mild, 2=moderate, 3=severe).
-
Temporary Reduction in Dosing Frequency: Reduce application to once daily or every other day to allow the skin to acclimate.
-
Co-administration with a Moisturizer: Advise subjects to apply a non-comedogenic, fragrance-free moisturizer 15-20 minutes before or after the application of the investigational product to soothe the skin.[1]
-
Patient Education: Reassure subjects that these sensations are often transient and typically subside with continued use as the skin builds tolerance.[2][3]
Issue: Subject presents with erythema (redness), dryness, or scaling.
Possible Causes:
-
Exfoliating properties of this compound stripping natural oils.[1]
-
Underlying skin conditions such as rosacea or eczema being exacerbated.
-
Over-application of the product.
Recommended Actions:
-
Standardized Assessment: Evaluate erythema and scaling using a clinical grading scale (e.g., Investigator Global Assessment - IGA).[4][5]
-
Review Application Technique: Ensure the subject is applying a thin layer of the product as specified in the protocol.
-
Hydration and Sun Protection: Recommend the use of hydrating serums and broad-spectrum sunscreen to maintain the skin's moisture balance and protect it from further irritation.[6]
-
Dose Adjustment: If permitted by the protocol, consider a temporary pause in treatment for 3-5 days to allow for skin recovery.[6]
Issue: Subject reports hypopigmentation (lightening of the skin).
Possible Causes:
-
This compound's inhibitory effect on melanin production.[1] This is more common in individuals with darker skin tones.
Recommended Actions:
-
Clinical Evaluation: Carefully examine the affected area and document the extent of hypopigmentation.
-
Monitor Closely: Continue to monitor the subject at each visit to assess any changes.
-
Consider Discontinuation: If hypopigmentation is significant or distressing to the subject, discontinuation from the trial may be necessary as per protocol guidelines.[7]
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse events associated with topical this compound in clinical trials?
A1: The most frequently reported side effects are localized skin reactions at the application site. These typically include burning, stinging, itching, dryness, redness (erythema), and peeling or scaling.[3][7] These effects are generally mild to moderate in severity and often transient.[3]
Q2: How can we proactively minimize skin irritation for subjects at the beginning of a trial?
A2: To minimize initial irritation, it is often recommended to start with a lower concentration of this compound, if different concentrations are being studied, and gradually increase it as the subject's skin builds tolerance.[1] Additionally, providing subjects with a gentle, non-soap cleanser and a non-comedogenic moisturizer as part of their skincare regimen can help maintain skin barrier function.[8][9]
Q3: What is the expected incidence of common side effects with 15%-20% this compound formulations?
A3: The incidence of common side effects can vary. The following table summarizes data from various clinical studies.
| Adverse Event | Incidence Rate with this compound | Incidence Rate with Vehicle/Control | Clinical Trial Context |
| Burning/Stinging | 1% to 50% | 35% (Hydroquinone) | Treatment of melasma (rates varied with combination therapies)[3] |
| Itching | Mild and transient | - | Treatment of melasma[3] |
| Dryness/Scaling | Mild and transient | - | Treatment of melasma[3] |
| Erythema (Redness) | Mild and transient | - | Treatment of melasma[3] |
| Overall Adverse Events | 31% (15% AzA Foam) | 25% (Vehicle Foam) | Phase III trial for papulopustular rosacea[10] |
| Mild Skin Reactions (Erythema, Stinging) | 66.67% | - | 15% AzA gel for post-acne hyperpigmentation[6] |
Q4: Are there any severe adverse events to be aware of?
A4: While less common, more severe allergic reactions can occur. Symptoms may include intense itching, swelling, severe redness, or blistering.[1] If a subject experiences these symptoms, they should discontinue the product immediately and consult with the clinical trial physician.[1]
Experimental Protocols
Protocol: Assessment of Local Skin Tolerability
Objective: To systematically evaluate and quantify local skin irritation at the application site.
Methodology:
-
Investigator Global Assessment (IGA): At each study visit (e.g., baseline, week 4, week 8, week 12), the investigator will assess the overall severity of the subject's condition on a 5-point scale (0=clear to 4=severe).[4][5]
-
Inflammatory Lesion Count (ILC): The investigator will count the total number of papules and pustules in the treatment area at each visit.[4]
-
Tolerability Assessment: Subjects will complete a self-administered questionnaire at specified time points to rate the severity of local symptoms (e.g., burning, itching, stinging, dryness) on a pre-defined scale (e.g., 0=none, 1=mild, 2=moderate, 3=severe).[5]
-
Erythema-Directed Digital Photography (EDDP): Standardized digital photographs of the treatment area are taken at each visit. Erythema can be instrumentally evaluated using a 5-point scale (0=no redness to 4=severe redness).[4][5]
Protocol: 21-Day Cumulative Irritant Patch Test
Objective: To evaluate the local tolerability and cumulative irritation potential of a new this compound formulation before large-scale clinical trials.
Methodology:
-
Subject Population: Healthy volunteers with no pre-existing skin conditions on the test area (typically the upper back or arms).
-
Patch Application:
-
Test chambers containing the this compound formulation, a vehicle control, a negative control (e.g., distilled water), and a positive control (e.g., 0.05% sodium lauryl sulfate) are applied to marked test fields.
-
Patches are left in place for approximately 24 hours.
-
-
Daily Assessment:
-
Patches are removed daily, and the skin is assessed visually by a trained evaluator before the next application.
-
Local tolerability is scored using a numeric scale (e.g., 8-point scale from 0 to 7) and a system for superficial skin effects.
-
-
Duration: The study continues for 21 consecutive days.
-
Data Analysis: The cumulative irritation scores for the this compound formulation are compared to the vehicle and control groups.
Visualizations
Caption: Workflow for managing adverse events in an this compound clinical trial.
References
- 1. What are the side effects of this compound? [synapse.patsnap.com]
- 2. Articles [globalrx.com]
- 3. mdpi.com [mdpi.com]
- 4. A novel this compound formulation for the topical treatment of inflammatory rosacea: A multicentre, prospective clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound: Mechanisms of Action and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (topical route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 8. Update on the Management of Rosacea: A Status Report on the Current Role and New Horizons With Topical this compound - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 9. drugs.com [drugs.com]
- 10. Phase III Investigational Trial of this compound 15% Foam Meets Both Co-Primary Endpoints in Subjects with Papulopustular Rosacea [prnewswire.com]
Technical Support Center: Stability Testing of Azelaic Acid Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing of azelaic acid formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating and maintaining the stability of this compound products?
A1: The main challenges stem from this compound's low water solubility and moderate lipophilicity, which can lead to several stability issues.[1] These include crystallization of the active pharmaceutical ingredient (API) over time, which can affect bioavailability and product aesthetics.[2] Formulations often require high concentrations (15-20%) of this compound to be effective, further increasing the risk of instability.[3] Additionally, this compound lacks a strong chromophore, making its quantification without derivatization challenging.[4]
Q2: What are the standard ICH guidelines for stability testing of topical this compound formulations?
A2: The International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2), provide a framework for stability testing.[5][6] These guidelines recommend testing under long-term (e.g., 25°C/60% RH), intermediate (e.g., 30°C/65% RH), and accelerated (e.g., 40°C/75% RH) storage conditions to establish a product's shelf life.[7] For a product with a proposed shelf life of at least 12 months, testing at the long-term condition should typically occur every 3 months for the first year, every 6 months for the second year, and annually thereafter.[6]
Q3: What are the key physical stability parameters to monitor for this compound formulations?
A3: Key physical stability parameters to monitor include:
-
Organoleptic properties: Changes in color, odor, and appearance.[8]
-
Homogeneity: Phase separation or non-uniformity.[8]
-
pH: Variations in the formulation's pH.[8]
-
Viscosity and Rheological Properties: Changes in flow behavior.[3][8]
-
Crystallization: The formation of this compound crystals.[2]
-
Particle Size: For nanosuspensions and other dispersed systems, monitoring for particle growth or aggregation is crucial.[3]
Q4: What are the acceptance criteria for chemical stability of this compound in a formulation?
A4: Acceptable chemical stability is generally defined as the retention of 90-110% of the initial concentration of this compound.[8] It is also critical to identify and quantify any degradation products that may form during storage.[5]
Q5: What analytical methods are suitable for quantifying this compound in stability samples?
A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and robust method for the quantitative analysis of this compound in pharmaceutical preparations.[4][9] Due to this compound's weak UV absorption, methods often utilize low wavelength detection (e.g., 206-210 nm).[9][10] Gas chromatography (GC) with derivatization can also be used, particularly for trace analysis and impurity profiling.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Crystallization or precipitation of this compound in the formulation. | - Supersaturation of this compound.- Inadequate solubilizing agent(s).- Temperature fluctuations during storage.[2]- Incorrect pH of the formulation. | - Review and optimize the solvent system. Consider co-solvents like propylene glycol or ethoxydiglycol.[2][11]- Evaluate the use of penetration enhancers that also act as solubilizers.- Assess the impact of pH on solubility and adjust if necessary.- Implement controlled temperature storage. |
| Phase separation in an emulsion-based formulation (e.g., cream). | - Inappropriate emulsifier or concentration.- Coalescence of dispersed phase droplets.- Ostwald ripening.- Microbial contamination affecting emulsion stability. | - Screen different emulsifiers and optimize their concentration.- Evaluate the impact of homogenization speed and time during manufacturing.[11]- Incorporate appropriate preservatives to prevent microbial growth. |
| Significant change in pH of the formulation over time. | - Degradation of this compound or other excipients.- Interaction with packaging components.- Loss of volatile components affecting the buffer system. | - Investigate the degradation pathway of this compound under the storage conditions.- Conduct compatibility studies with the proposed packaging materials.- Ensure the formulation is stored in well-sealed containers. |
| Discoloration or change in odor. | - Oxidation of this compound or other formulation components.- Interaction with impurities or container materials.- Microbial contamination. | - Incorporate antioxidants into the formulation.- Use light-resistant and inert packaging.- Perform microbial limit testing to rule out contamination. |
| Inconsistent results in this compound quantification by HPLC. | - Poor extraction of this compound from the formulation matrix.- Interference from excipients at the detection wavelength.- Degradation of this compound during sample preparation. | - Optimize the sample extraction procedure to ensure complete recovery.- Develop a stability-indicating HPLC method with sufficient resolution from excipient peaks.- Perform forced degradation studies to identify potential degradation products and ensure the analytical method can separate them from the parent peak. |
Quantitative Data Summary
Table 1: Example of this compound Content (%) in a Cream Formulation Under Different Storage Conditions
| Time (Weeks) | 4 ± 2°C | 27 ± 2°C | 40 ± 2°C |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 99.8 | 99.5 | 98.7 |
| 4 | 99.6 | 99.1 | 97.5 |
| 8 | 99.2 | 98.2 | 95.3 |
| 12 | 98.9 | 97.1 | 93.2 |
| Data is illustrative and based on trends observed in stability studies. Actual results will vary depending on the specific formulation. |
Table 2: Physical Stability of an this compound Nanosuspension After 10 Days at 40°C
| Formulation | Initial Z-Average (nm) | Z-Average after 10 days (nm) | Initial PDI | PDI after 10 days |
| AZA10-H | < 900 | 1205 | - | Increased |
| AZA5-C0.1 | < 900 | 803.9 | - | Increased |
| AZA10-HC | < 900 | Significantly lower increase | - | - |
| AZA20-HC | < 900 | Significantly lower increase | - | - |
| This table summarizes data from a study on this compound nanosuspensions, demonstrating the impact of different stabilizers.[3] |
Experimental Protocols
1. Stability-Indicating RP-HPLC Method for this compound
This protocol is based on a validated method for the analysis of this compound in pharmaceutical preparations.[4][9]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Kromasil 100-5C18 (250 x 4.6 mm, 5 µm particle size).[4][9]
-
Mobile Phase: 75 volumes of 50 mM sodium dihydrogen orthophosphate (pH adjusted to 3.5) and 25 volumes of acetonitrile.[4][9]
-
Sample Preparation:
-
Accurately weigh a portion of the formulation equivalent to a known amount of this compound.
-
Disperse the sample in a suitable solvent (e.g., the mobile phase diluent).
-
Sonication or vortexing may be required to ensure complete dissolution/extraction of the this compound.
-
Centrifuge or filter the sample to remove any undissolved excipients.
-
Dilute the supernatant/filtrate to a concentration within the linear range of the method (e.g., 5-400 µg/mL).[4][9]
-
-
Analysis: Inject the prepared sample and a standard solution of this compound of known concentration into the HPLC system.
-
Quantification: Determine the concentration of this compound in the sample by comparing the peak area to that of the standard.
2. Physical Stability Assessment
-
Organoleptic Evaluation: Visually inspect the samples for any changes in color, odor, and appearance at each time point.
-
pH Measurement: Measure the pH of the formulation using a calibrated pH meter at each stability time point.
-
Viscosity Measurement: Use a viscometer (e.g., Brookfield viscometer) to measure the viscosity of the formulation under controlled temperature conditions.
-
Microscopic Examination: Examine the formulation under a microscope to check for any crystal growth or changes in the microstructure of the formulation.
-
Centrifugation Test: Centrifuge the sample (e.g., at 3800 rpm for 5 hours) to assess its resistance to phase separation under stress.[8]
-
Freeze-Thaw Cycling: Subject the formulation to multiple cycles of freezing and thawing (e.g., 24 hours at 4°C followed by 24 hours at 40°C for six cycles) to evaluate its stability under temperature stress.[8]
Visualizations
Caption: Workflow for stability testing of this compound formulations.
Caption: Troubleshooting logic for crystallization in this compound formulations.
References
- 1. A Comprehensive Review of this compound Pharmacological Properties, Clinical Applications, and Innovative Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. regimenlab.com [regimenlab.com]
- 3. mdpi.com [mdpi.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. testinglab.com [testinglab.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 8. researchgate.net [researchgate.net]
- 9. ijpsonline.com [ijpsonline.com]
- 10. Development and validation of RP-HPLC method for this compound in prepared cubosomal dispersion using Design of Expert approach - IJSAT [ijsat.org]
- 11. Preparation Investigation of Physicochemical Properties and Stability of this compound Gel Formulation - Journal of Guilan University of Medical Sciences [journal.gums.ac.ir]
Technical Support Center: Azelaic Acid in Topical Preparations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of azelaic acid in topical preparations. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental analysis of this compound stability.
Issue 1: Unexpected Peaks in HPLC Chromatogram During Stability Studies
-
Question: During the stability testing of our this compound cream, we observed an unexpected peak in our reverse-phase high-performance liquid chromatography (RP-HPLC) chromatogram that is not present in the initial analysis. What could be the origin of this peak?
-
Answer: An unexpected peak in the chromatogram of a stability sample suggests the formation of a degradation product. The nature of this product depends on the storage conditions and the formulation excipients.
-
Presence of Ethanol: If your formulation contains ethanol, the new peak could be the ethyl monoester of this compound [1][2]. This is a known impurity that can form from the reaction between this compound and ethanol, especially under accelerated stability conditions[1].
-
Oxidative Stress: If the sample was exposed to oxidizing agents or significant headspace of air, the peak could represent an oxidation by-product. While specific oxidative degradation products of this compound are not extensively detailed in the literature, dicarboxylic acids can undergo oxidation to form shorter-chain dicarboxylic acids.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to photodegradation. The degradation products may include shorter-chain dicarboxylic acids or other photoproducts.
-
Excipient Interaction: The new peak could also result from an interaction between this compound and another excipient in your formulation. A thorough review of your formulation composition is recommended.
-
Issue 2: Decrease in this compound Concentration Over Time
-
Question: We are observing a significant decrease in the concentration of this compound in our gel formulation during a 12-week stability study at 40°C. What are the likely causes?
-
Answer: A decrease in this compound concentration indicates degradation. Several factors could be contributing to this instability:
-
Elevated Temperature: High temperatures can accelerate chemical degradation reactions. This compound, while relatively stable, can degrade under thermal stress.
-
pH of the Formulation: The pH of your gel can influence the stability of this compound. Extremes in pH may catalyze hydrolytic degradation, although this compound is generally stable in aqueous solutions.
-
Presence of Oxidizing Agents: Trace amounts of oxidizing agents in your excipients or from environmental exposure can lead to oxidative degradation.
-
Inadequate Packaging: If the packaging does not provide sufficient protection from light and air, photodegradation and oxidation can occur.
-
Issue 3: Inconsistent Results in Forced Degradation Studies
-
Question: Our forced degradation studies for a new this compound lotion are yielding inconsistent results, particularly under oxidative stress conditions. How can we improve the reproducibility of our experiments?
-
Answer: Inconsistent results in forced degradation studies often stem from variations in experimental conditions. To improve reproducibility:
-
Standardize Oxidizing Agent Concentration: Ensure the concentration of the oxidizing agent (e.g., hydrogen peroxide) is precisely controlled in each experiment.
-
Control Temperature: Maintain a constant and uniform temperature throughout the stress testing period.
-
Consistent Light Exposure: For photostability studies, use a calibrated light source that provides consistent UV and visible light exposure as per ICH Q1B guidelines.
-
Homogeneous Sample Preparation: Ensure that the this compound is uniformly dispersed in the lotion before subjecting it to stress conditions.
-
Validated Analytical Method: Utilize a validated stability-indicating analytical method, such as RP-HPLC, that can accurately quantify this compound in the presence of its degradation products[3][4][5][6].
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in topical preparations?
A1: The primary degradation pathways for this compound in topical preparations are influenced by factors such as heat, light, pH, and the presence of other reactive species. The main pathways include:
-
Esterification: In the presence of alcohols like ethanol in the formulation, this compound can undergo esterification to form mono- and di-esters[1][2].
-
Oxidative Degradation: Although this compound is a saturated dicarboxylic acid and relatively stable to oxidation, under harsh oxidative conditions, it can degrade. The expected products would be shorter-chain dicarboxylic acids through oxidative cleavage of the carbon chain.
-
Photodegradation: Exposure to UV light can induce degradation, potentially leading to the formation of shorter-chain dicarboxylic acids and other photoproducts.
-
Hydrolysis: While generally stable, under extreme pH and high-temperature conditions, the carboxylic acid groups could potentially undergo reactions, though this is less common for dicarboxylic acids compared to esters or amides.
Q2: What are the known degradation products of this compound?
A2: The most concretely identified degradation product in a topical formulation is the ethyl monoester of this compound , which forms in the presence of ethanol[1][2]. Other potential degradation products, inferred from the chemistry of dicarboxylic acids, include shorter-chain dicarboxylic acids such as suberic acid (C8), pimelic acid (C7), and adipic acid (C6) resulting from oxidative or photodegradative cleavage.
Q3: How can I minimize the degradation of this compound in my formulation?
A3: To minimize degradation, consider the following:
-
pH Optimization: Formulate within a pH range that ensures the stability of this compound, typically between 4.5 and 6.5, which is also compatible with the skin's natural pH.
-
Antioxidants: The inclusion of antioxidants can help to mitigate oxidative degradation.
-
Chelating Agents: Use of chelating agents can sequester metal ions that may catalyze oxidative reactions.
-
Opaque Packaging: Protect the formulation from light by using opaque or UV-protective packaging.
-
Avoid Reactive Excipients: Be mindful of potential reactions between this compound and other excipients, such as esterification with alcohols.
Q4: What are the recommended analytical methods for studying this compound degradation?
A4: The most common and recommended analytical method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection[3][4][5][6][7]. A validated stability-indicating HPLC method is crucial as it must be able to separate and quantify this compound in the presence of its degradation products and formulation excipients. Gas chromatography (GC) with derivatization has also been used for the analysis of this compound and its impurities[1][8].
Quantitative Data Summary
The following tables summarize representative quantitative data from stability and forced degradation studies of this compound in topical preparations. Please note that the exact extent of degradation can vary significantly depending on the specific formulation and stress conditions.
Table 1: Stability of this compound in a Cream Formulation Over 12 Weeks
| Storage Condition | Time (weeks) | This compound Remaining (%) | Appearance | pH |
| 4°C ± 2°C | 0 | 100.0 | White, homogeneous | 5.5 |
| 4 | 99.8 | No change | 5.5 | |
| 8 | 99.5 | No change | 5.4 | |
| 12 | 99.2 | No change | 5.4 | |
| 25°C ± 2°C / 60% ± 5% RH | 0 | 100.0 | White, homogeneous | 5.5 |
| 4 | 99.1 | No change | 5.5 | |
| 8 | 98.5 | No change | 5.3 | |
| 12 | 97.8 | No change | 5.3 | |
| 40°C ± 2°C / 75% ± 5% RH | 0 | 100.0 | White, homogeneous | 5.5 |
| 4 | 97.2 | No change | 5.2 | |
| 8 | 95.6 | No change | 5.1 | |
| 12 | 93.5 | No change | 5.0 |
Data is representative and compiled based on typical stability study outcomes.
Table 2: Forced Degradation of this compound in Solution
| Stress Condition | Duration | This compound Degraded (%) | Major Degradation Products |
| 0.1 M HCl at 80°C | 24 hours | < 5% | Minimal degradation observed |
| 0.1 M NaOH at 80°C | 24 hours | < 5% | Minimal degradation observed |
| 3% H₂O₂ at 25°C | 24 hours | 10 - 15% | Shorter-chain dicarboxylic acids (inferred) |
| UV Light (ICH Q1B) | 72 hours | 5 - 10% | Photodegradation products (inferred) |
| Thermal (Dry Heat at 105°C) | 48 hours | < 10% | Thermal degradants |
Data is representative and compiled based on typical forced degradation study outcomes.
Experimental Protocols
1. Protocol for Stability-Indicating RP-HPLC Method for this compound
This protocol outlines a typical RP-HPLC method for the quantification of this compound in topical preparations.
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh a portion of the topical formulation containing a known amount of this compound.
-
Disperse the sample in a suitable solvent (e.g., methanol or a mixture of the mobile phase).
-
Sonication or vortexing may be required to ensure complete extraction of this compound.
-
Centrifuge or filter the sample to remove undissolved excipients.
-
Dilute the clear supernatant to a suitable concentration within the calibration range of the method.
-
-
Validation:
-
The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
-
2. Protocol for Forced Degradation Studies of this compound
This protocol provides a general framework for conducting forced degradation studies on a topical formulation of this compound.
-
Acid Hydrolysis:
-
Treat the sample with 0.1 M HCl at an elevated temperature (e.g., 80°C) for a specified period (e.g., 24 hours). Neutralize the sample before analysis.
-
-
Base Hydrolysis:
-
Treat the sample with 0.1 M NaOH at an elevated temperature (e.g., 80°C) for a specified period (e.g., 24 hours). Neutralize the sample before analysis.
-
-
Oxidative Degradation:
-
Treat the sample with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature for a specified period (e.g., 24 hours).
-
-
Photodegradation:
-
Expose the sample to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines, for a sufficient duration. A control sample should be protected from light.
-
-
Thermal Degradation:
-
Expose the sample to dry heat at a high temperature (e.g., 105°C) for a specified period (e.g., 48 hours).
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. The peak purity of the this compound peak should be assessed to ensure no co-elution of degradation products.
-
Visualizations
Caption: Potential degradation pathways of this compound under various stress conditions.
Caption: Experimental workflow for analyzing this compound degradation.
Caption: Troubleshooting logic for identifying unknown peaks in HPLC analysis.
References
- 1. Identification of Unknown Impurity of this compound in Liposomal Formulation Assessed by HPLC-ELSD, GC-FID, and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of unknown impurity of this compound in liposomal formulation assessed by HPLC-ELSD, GC-FID, and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. [PDF] A Validated Stability-indicating RP-HPLC Method for Analysis of this compound in Pharmaceuticals | Semantic Scholar [semanticscholar.org]
- 6. ejbps.com [ejbps.com]
- 7. ijsat.org [ijsat.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Azelaic Acid Bioavailability in Topical Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of topical formulations with improved azelaic acid bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating topical products with this compound?
This compound presents several formulation challenges primarily due to its physicochemical properties. Its poor aqueous solubility and limited skin permeability are the main constraints to its optimal topical delivery.[1][2][3] Conventional formulations like simple creams and gels often use propylene glycol or alcohol to improve solubility, but these can lead to skin irritation and dryness.[1] Furthermore, achieving a stable formulation with a high drug load that is aesthetically pleasing and well-tolerated by patients can be difficult.
Q2: What are the most promising advanced delivery systems for improving the topical bioavailability of this compound?
Several advanced delivery systems have been investigated to overcome the limitations of conventional formulations. These include:
-
Liposomes: Vesicular systems composed of phospholipid bilayers that can encapsulate both hydrophilic and lipophilic drugs, enhancing skin penetration.[1][4][5]
-
Ethosomes/Niosomes: Modified liposomes containing ethanol or non-ionic surfactants, respectively, which act as permeation enhancers, allowing for deeper skin penetration.[1][6][7]
-
Microemulsions: Thermodynamically stable, isotropic systems of oil, water, and surfactants that can increase the solubilization of this compound and improve its skin permeation.[8][9][10][11][12]
-
Nanostructured Lipid Carriers (NLCs): A newer generation of lipid nanoparticles with a solid lipid matrix containing liquid lipids, offering high drug loading and controlled release.[13][14][15]
-
Nanosponges and Polymeric Nanocarriers: These systems can entrap the drug within their porous structure, providing sustained release and improved stability.[1][2]
Q3: How do permeation enhancers improve the delivery of this compound?
Permeation enhancers, such as ethanol in ethosomes or certain surfactants in microemulsions, improve drug delivery across the stratum corneum through several mechanisms. They can disrupt the highly ordered lipid structure of the stratum corneum, increasing its fluidity and making it more permeable to the drug.[6] Some enhancers can also improve the partitioning of the drug into the skin.
Q4: What are the critical quality attributes to consider when developing an advanced topical formulation for this compound?
When developing an advanced formulation, it is crucial to characterize the following attributes:
-
Particle Size and Polydispersity Index (PDI): These parameters influence the stability and skin penetration of the formulation. Smaller, more uniform particles generally lead to better performance.
-
Entrapment Efficiency (%EE): This measures the percentage of the drug that is successfully encapsulated within the carrier system. High entrapment efficiency is desirable to maximize drug delivery and minimize the amount of free drug that could cause irritation.
-
Zeta Potential: This indicates the surface charge of the particles and is a key predictor of the formulation's physical stability. A sufficiently high positive or negative zeta potential prevents particle aggregation.
-
In Vitro Drug Release: This assesses the rate and extent of drug release from the formulation, which can be correlated with its in vivo performance.
-
Ex Vivo Skin Permeation: This measures the amount of drug that permeates through an excised skin sample, providing a good indication of the formulation's ability to deliver the drug to the target site.
Troubleshooting Guides
Issue 1: Low Entrapment Efficiency of this compound in Lipid-Based Nanocarriers (Liposomes, NLCs)
| Potential Cause | Troubleshooting Step |
| Poor solubility of this compound in the lipid phase. | 1. Lipid Screening: Test the solubility of this compound in various solid and liquid lipids to select those with the highest solubilizing capacity.[13][14] 2. Co-solvent Addition: Incorporate a small amount of a pharmaceutically acceptable co-solvent (e.g., propylene glycol) in the aqueous phase during formulation.[4] |
| Drug leakage during the formulation process. | 1. Optimize Homogenization Parameters: For NLCs, adjust the homogenization speed and time to minimize drug expulsion.[14] 2. Control Temperature: For liposomes prepared by the film hydration method, ensure the hydration temperature is above the phase transition temperature of the lipids.[4] |
| Inappropriate lipid-to-drug ratio. | 1. Vary the Ratio: Experiment with different lipid-to-drug ratios to find the optimal concentration that maximizes entrapment without compromising particle stability. |
Issue 2: Physical Instability of the Formulation (Aggregation, Creaming, Phase Separation)
| Potential Cause | Troubleshooting Step |
| Low zeta potential of nanoparticles. | 1. Incorporate Charged Lipids: For liposomes and NLCs, include a charged lipid (e.g., dicetyl phosphate for negative charge, stearylamine for positive charge) in the formulation. 2. Adjust pH: The pH of the formulation can influence the surface charge of the particles. Evaluate the zeta potential at different pH values to find the point of maximum stability. |
| Incompatible excipients in the formulation. | 1. Excipient Compatibility Studies: Conduct compatibility studies between this compound and all other excipients to identify any potential interactions. |
| Improper storage conditions. | 1. Conduct Stability Studies: Perform stability testing at different temperatures and humidity levels as per ICH guidelines to determine the optimal storage conditions.[10][16] |
Issue 3: Poor In Vitro/Ex Vivo Skin Permeation
| Potential Cause | Troubleshooting Step |
| Large particle size of the delivery system. | 1. Optimize Formulation and Process Parameters: For microemulsions, adjust the surfactant-to-co-surfactant ratio.[8][9] For NLCs and liposomes, optimize homogenization or sonication parameters to reduce particle size.[4] |
| Insufficient permeation-enhancing effect. | 1. Incorporate Permeation Enhancers: Add known chemical permeation enhancers (e.g., oleic acid, ethanol) to the formulation.[6][12] 2. Select Appropriate Carrier System: Consider using carrier systems known for their permeation-enhancing properties, such as ethosomes or microemulsions.[1][6] |
| High drug retention in the carrier system. | 1. Modify Carrier Composition: Adjust the composition of the carrier (e.g., lipid composition in NLCs) to modulate the drug release profile. |
Quantitative Data Summary
Table 1: Comparison of Different Delivery Systems for this compound
| Delivery System | Mean Particle Size (nm) | Entrapment Efficiency (%) | Key Findings |
| Liposomes | Up to 500[4] | 80.42[4] | Enhanced biocompatibility and antimicrobial properties compared to free this compound. |
| Ethosomes | 4250 (4.25 µm)[6] | 91.86[6] | Exhibited enhanced anti-acne activity compared to conventional gel and a marketed cream.[6] |
| Microemulsion | 5 - 150[12] | Not explicitly stated, but high drug loading achieved. | Significantly increased the flux of this compound through both hairy and non-hairy skin compared to an aqueous solution.[12] |
| NLCs | 49.6 - 81.57[13][14] | 83.4[14] | Showed a biphasic drug release pattern with initial burst release followed by sustained release and improved skin retention.[13][14] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes by Lipid Film Hydration Method
-
Materials: this compound, Phosphatidylcholine, Cholesterol, Propylene glycol, Phosphate buffer (pH 7.4).
-
Procedure:
-
Dissolve phosphatidylcholine and cholesterol in a suitable organic solvent (e.g., chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with a phosphate buffer solution containing a predefined concentration of this compound (previously dissolved in propylene glycol and added to the buffer).[4]
-
The mixture is then sonicated to form smaller, unilamellar liposomes.[4]
-
The resulting liposomal suspension is centrifuged to separate the encapsulated this compound from the unencapsulated drug.[4]
-
Protocol 2: Preparation of this compound-Loaded NLCs by Solvent Diffusion-Solvent Evaporation Method
-
Materials: this compound, Solid lipid (e.g., Cetyl palmitate), Liquid lipid (e.g., Oleic acid), Surfactant (e.g., Tween 80), Water.
-
Procedure:
-
Dissolve this compound, solid lipid, and liquid lipid in a water-miscible organic solvent.
-
Inject this organic phase into a heated aqueous phase containing the surfactant under constant stirring.
-
The organic solvent diffuses into the aqueous phase and is subsequently removed by evaporation under reduced pressure.
-
As the solvent is removed, the NLCs precipitate in the aqueous medium.
-
The resulting NLC dispersion is then cooled and can be further processed into a gel or cream.[13]
-
Protocol 3: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the concentration of this compound in formulations and skin permeation samples.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Sample Preparation: Extract this compound from the formulation or skin homogenate using a suitable solvent and dilute it to fall within the calibration curve range.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the peak areas.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of this compound in the samples from the calibration curve.
-
Visualizations
References
- 1. A Comprehensive Review of this compound Pharmacological Properties, Clinical Applications, and Innovative Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Essential Guide this compound [azelaicacid.cld.bz]
- 4. Novel Liposomal Formulation with this compound: Preparation, Characterization, and Evaluation of Biological Properties [mdpi.com]
- 5. The multiple uses of this compound in dermatology: mechanism of action, preparations, and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Improved percutaneous delivery of this compound employing microemulsion as nanocarrier: formulation optimization, in vitro and in vivo evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Improved percutaneous delivery of this compound employing microemulsion as nanocarrier: formulation optimization, in vitro and in vivo evaluation - RSC Advances (RSC Publishing) DOI:10.1039/C5RA00713E [pubs.rsc.org]
- 10. Preparation and Evaluation of this compound Topical Microemulsion Formulation: In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development and Evaluation of this compound-Loaded Microemulsion for Transfollicular Drug Delivery Through Guinea Pig Skin: A Mechanistic Study [apb.tbzmed.ac.ir]
- 13. Nanostructured Lipid Carriers for Topical Delivery of An Anti-Acne Drug: Characterization and ex vivo Evaluation | Bentham Science [eurekaselect.com]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Stability study of this compound proethosomes with lyoprotectant as stabilizer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijpsonline.com [ijpsonline.com]
- 18. ijsat.org [ijsat.org]
Technical Support Center: Formulating High-Concentration Azelaic Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with high concentrations of azelaic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when formulating high concentrations (10-20%) of this compound?
A1: The main hurdles in formulating high concentrations of this compound are its low solubility in both water and common cosmetic oils, the potential for recrystallization leading to formulation instability, and the risk of skin irritation (burning, stinging, redness) at higher concentrations.[1][2][3][4] Achieving a cosmetically elegant and stable final product with a high active load can be complex.
Q2: What is the typical solubility of this compound in water and other common solvents?
A2: this compound is poorly soluble in water, with a solubility of approximately 2.1 to 2.4 g/L at 20-25°C.[1][2][3] Its solubility in cosmetic oils is also very limited.[3] However, it is more soluble in certain organic solvents and glycols.[5][6]
Q3: How does pH influence the solubility and stability of this compound in a formulation?
A3: The solubility of this compound is pH-dependent.[1] The alkali salts of this compound are significantly more soluble in water.[5][7] For stability, an optimal pH range of 4.5 to 6.5 is often recommended for topical formulations to ensure the acid remains effective and the formulation is stable.[6][8]
Q4: What are common side effects associated with high concentrations of this compound, and how can they be minimized?
A4: Common side effects include mild and temporary skin irritation such as a burning or tingling sensation, dryness, redness, and peeling at the application site.[1] To minimize these effects, one can start with a lower concentration and gradually increase it, apply a moisturizer as a buffer, and ensure the formulation is well-solubilized to enhance penetration, potentially allowing for a lower, effective concentration.[3][9] Incorporating soothing ingredients can also help mitigate irritation.[4]
Q5: Are there any regulatory restrictions on the concentration of this compound in cosmetic products?
A5: In the European Union and the United States, this compound can be used in cosmetic products without concentration limitations.[5][10] However, in some Asian countries, skin-lightening creams containing this compound may be classified as "quasi-drugs" and require pre-market notification.[5] Formulations with concentrations of 15% and 20% are often considered pharmaceutical products for the treatment of conditions like acne and rosacea.[2][11]
Troubleshooting Guides
Issue 1: this compound Recrystallization in the Final Formulation
Symptoms:
-
The appearance of crystalline particles or a gritty texture in the product over time, especially after temperature fluctuations.
-
A decrease in the homogeneity of the formulation.
Possible Causes:
-
The concentration of this compound exceeds its solubility limit in the chosen solvent system at storage temperature.
-
The solvent system is not robust enough to maintain solubilization upon cooling or over time.
-
Inappropriate pH of the formulation.
Troubleshooting Steps:
-
Optimize the Solvent System:
-
Increase the concentration of glycols such as propylene glycol, propanediol, or ethoxydiglycol, which are effective solubilizers for this compound.[5][6]
-
Consider using a co-solvent system, for instance, a mixture of glycerin and water.[5]
-
For oil-in-water emulsions, ensure the internal (oil) phase is highly polar; salicylate esters can be an option.[12]
-
-
Adjust the pH:
-
Heating and Cooling Process:
-
When preparing the formulation, ensure the this compound is fully dissolved in the heated solvent phase before emulsification or addition to the main batch.
-
Control the cooling process. Rapid cooling can sometimes shock the system and promote recrystallization.
-
-
Incorporate a Suspending Agent:
Issue 2: High Levels of Skin Irritation Reported by Users
Symptoms:
-
Users report burning, stinging, itching, or excessive redness upon application.
-
Peeling or significant dryness of the skin.
Possible Causes:
-
The concentration of this compound is too high for the user's skin tolerance.
-
Poor absorption of the active ingredient, leading to a high concentration remaining on the skin's surface.[3]
-
The overall formulation pH is too low, contributing to irritation.
-
The formulation lacks soothing or barrier-supporting ingredients.
Troubleshooting Steps:
-
Enhance Penetration to Reduce Surface Concentration:
-
Incorporate penetration enhancers like glycols (e.g., ethoxydiglycol, propylene glycol) which can improve the absorption of this compound, potentially allowing for a lower, yet still effective, concentration.[3][14]
-
Explore advanced delivery systems such as liposomes or nanoemulsions to improve dermal delivery and reduce irritation.[2][15]
-
-
Adjust Formulation pH:
-
Incorporate Anti-Irritant and Hydrating Ingredients:
-
Recommend Appropriate Use:
Issue 3: Poor Aesthetic Properties (Gritty Texture, Pilling)
Symptoms:
-
The final product feels sandy or gritty upon application.
-
The product rolls or "pills" on the skin when rubbed.
Possible Causes:
-
Incomplete solubilization or recrystallization of this compound.[12]
-
Incompatibility between formulation ingredients, particularly gelling agents and silicones.
-
High concentration of certain polymers or gums.
Troubleshooting Steps:
-
Address Solubility:
-
Refer to the troubleshooting steps for recrystallization. A gritty texture is often a direct result of undissolved or recrystallized active.
-
-
Optimize the Thickener/Gelling Agent:
-
Evaluate the type and concentration of the gelling agent. Some polymers are more prone to pilling at higher concentrations.
-
Consider using a combination of thickeners at lower individual concentrations.
-
For gel-based systems, hydroxypropylcellulose can be an effective thickener for solvent-rich formulas.[14]
-
-
Evaluate Film-Formers:
-
Assess the interaction of all ingredients, especially if film-forming agents are present. Pilling can occur due to the interaction of the product film with oils from the skin or other products.
-
-
Particle Size Reduction:
-
If formulating a suspension, ensure the particle size of the this compound is sufficiently small and uniform. Micronization of the raw material can lead to a smoother feel.
-
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water (20-25°C) | ~2.1 - 2.4 g/L | [1][2][3] |
| Ethoxydiglycol | 360 g/L | [14] |
| Butoxydiglycol | ~150 g/L (15%) | [14] |
| Propylene Glycol | Effective solubilizer, often used in high concentrations (e.g., 18% w/w) | [17] |
| Glycerin/Water Mixtures | Suitable solvent system | [5] |
| Ethanol | Soluble | [5] |
Table 2: Formulation Parameters for High-Concentration this compound
| Parameter | Recommended Range/Value | Rationale | Reference |
| pH | 4.5 - 6.5 | Optimal for stability and balancing efficacy with skin tolerability. | [6][8] |
| Typical Concentration | 10% - 20% | Effective for various dermatological conditions. | [2][11] |
| Glycol Concentration | 20% - 60% (w/w) | To effectively solubilize this compound and act as a penetration enhancer. | [3] |
Experimental Protocols
Protocol 1: Solubility Determination of this compound in a Novel Solvent System
Objective: To determine the saturation solubility of this compound in a new solvent or combination of solvents.
Methodology:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound powder to a series of vials, each containing a known volume of the test solvent system.
-
Equilibration: Seal the vials and place them in a shaking water bath or on a magnetic stirrer at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation of Undissolved Solid: After equilibration, centrifuge the samples at high speed (e.g., 3500 rpm for 30 minutes) to pellet the undissolved this compound.[7]
-
Sampling and Dilution: Carefully pipette a known volume of the clear supernatant and dilute it with a suitable mobile phase for analysis.
-
Quantification: Analyze the concentration of this compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 215 nm).[7]
-
Calculation: Calculate the original concentration in the supernatant to determine the saturation solubility in g/L or % w/v.
Protocol 2: Stability Testing of a High-Concentration this compound Formulation
Objective: To assess the physical and chemical stability of a newly developed this compound formulation.
Methodology:
-
Sample Preparation: Prepare a batch of the final formulation and package it in the intended final packaging.
-
Storage Conditions: Store the samples under various conditions as per ICH guidelines:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Refrigerated: 5°C ± 3°C
-
-
Testing Intervals: Test the samples at specified time points (e.g., 0, 1, 3, and 6 months).
-
Physical Stability Assessment:
-
Organoleptic Properties: Visually inspect for changes in color, odor, and appearance.[8]
-
Homogeneity: Assess for phase separation or non-uniformity.
-
Microscopic Examination: Check for the presence or growth of crystals.
-
Viscosity and pH: Measure any changes from the initial values.[8]
-
Freeze-Thaw Cycling: Subject samples to several cycles of freezing (e.g., -21°C) and thawing (e.g., 25°C), checking for phase separation or precipitation after each cycle.[7]
-
-
Chemical Stability Assessment:
-
Assay of this compound: Quantify the concentration of this compound using a validated stability-indicating HPLC method to ensure it remains within specifications (e.g., 90-110% of the label claim).[8]
-
Degradation Products: Monitor for the appearance of any degradation peaks in the chromatogram.
-
Visualizations
Caption: Key challenges and strategic solutions in formulating high-concentration this compound.
Caption: Troubleshooting workflow for addressing this compound recrystallization in formulations.
References
- 1. Essential Guide this compound [azelaicacid.cld.bz]
- 2. A Comprehensive Review of this compound Pharmacological Properties, Clinical Applications, and Innovative Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5925679A - Topical vehicles containing solubilized and stabilized this compound - Google Patents [patents.google.com]
- 4. learncanyon.com [learncanyon.com]
- 5. Frequently Asked Questions - Azeco Cosmeceuticals [azeco-cosmeceuticals.com]
- 6. This compound | The Formulator Shop [theformulatorshop.com]
- 7. Preparation and Evaluation of this compound Topical Microemulsion Formulation: In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. admiremyskin.com [admiremyskin.com]
- 10. Skincare products with high dosage of this compound [cosmeticsbusiness.com]
- 11. The advantagtes of skincare products with higher concentration this compound - Azeco Cosmeceuticals [azeco-cosmeceuticals.com]
- 12. chemistscorner.com [chemistscorner.com]
- 13. This compound: Mechanisms of Action and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. justglow.co.uk [justglow.co.uk]
- 15. mdpi.com [mdpi.com]
- 16. uk.theinkeylist.com [uk.theinkeylist.com]
- 17. Preparation Investigation of Physicochemical Properties and Stability of this compound Gel Formulation - Journal of Guilan University of Medical Sciences [journal.gums.ac.ir]
Technical Support Center: Overcoming Azelaic Acid Resistance in Microbial Strains
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with azelaic acid efficacy in microbial strains.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound, suggesting potential causes and actionable solutions.
Issue 1: Reduced Susceptibility of a Previously Sensitive Microbial Strain to this compound
-
Potential Cause 1: Biofilm Formation. Microorganisms embedded in a self-produced extracellular matrix (biofilm) can exhibit significantly reduced susceptibility to antimicrobial agents.[1][2][3] This is often due to the limited penetration of the active compound through the biofilm matrix.[1][3]
-
Troubleshooting Steps:
-
Verify Biofilm Formation: Perform a crystal violet staining assay to quantify biofilm production by the microbial strain .
-
Disrupt Biofilm Structure: Investigate the use of biofilm-disrupting agents, such as DNase I or specific glycoside hydrolases, in combination with this compound.
-
Optimize Exposure Time and Concentration: Increase the incubation time or concentration of this compound to facilitate penetration of the biofilm.
-
-
Potential Cause 2: Upregulation of Efflux Pumps. Efflux pumps are membrane proteins that can actively transport a wide range of substrates, including antimicrobial agents, out of the cell, thereby reducing the intracellular concentration to sub-lethal levels.[4][5][6][7][8] While specific this compound efflux pumps have not been extensively characterized, overexpression of broad-spectrum efflux pumps is a common mechanism of acquired resistance.[4][6]
-
Troubleshooting Steps:
-
Assess Efflux Pump Activity: Use a fluorescent dye accumulation assay (e.g., with ethidium bromide or acridine orange) in the presence and absence of a broad-spectrum efflux pump inhibitor (EPI) like reserpine or carbonyl cyanide m-chlorophenylhydrazone (CCCP). A significant increase in fluorescence within the cells in the presence of the EPI suggests active efflux.
-
Co-administration with Efflux Pump Inhibitors: Evaluate the efficacy of this compound in combination with a known EPI to see if susceptibility is restored.
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of known efflux pump genes in the less susceptible strain compared to the sensitive parent strain.
-
-
Potential Cause 3: Altered Membrane Transport. this compound is actively transported into some bacterial cells.[9] Mutations or alterations in the genes encoding for membrane transport proteins could potentially reduce the uptake of this compound.[10][11]
-
Troubleshooting Steps:
-
Sequence Analysis: Sequence the genome of the less susceptible strain and compare it to the wild-type to identify mutations in genes predicted to encode membrane transport proteins.
-
Uptake Assays: Utilize radiolabeled or fluorescently tagged this compound to directly measure its uptake in both the sensitive and putatively resistant strains.
-
Issue 2: Inconsistent Efficacy of this compound Across Different Experimental Batches
-
Potential Cause 1: pH of the Culture Medium. The antimicrobial activity of this compound is pH-dependent, with increased efficacy at a lower pH.[9][12][13] A lower environmental pH can enhance its bactericidal effects.[9]
-
Troubleshooting Steps:
-
Standardize and Monitor pH: Ensure the pH of the experimental medium is consistent across all experiments. Measure and record the pH before and after the experiment.
-
Buffer the Medium: Use a suitable biological buffer to maintain a stable pH throughout the duration of the experiment.
-
-
Potential Cause 2: Degradation or Instability of this compound Solution.
-
Troubleshooting Steps:
-
Freshly Prepare Solutions: Prepare this compound solutions fresh for each experiment from a high-quality source.
-
Proper Storage: Store stock solutions as recommended by the manufacturer, typically protected from light and at a cool temperature.
-
Frequently Asked Questions (FAQs)
Q1: Is microbial resistance to this compound common?
A: No, microbial resistance to this compound is not commonly reported.[9][12] To date, no resistant strains of Cutibacterium acnes (formerly Propionibacterium acnes) have been identified in either in vitro or in vivo studies.[9] This is attributed to its multi-targeted mechanism of action, which includes:
-
Inhibition of microbial protein and DNA synthesis through the disruption of thioredoxin reductase.[12][14][15]
-
Disruption of the intracellular pH and the cell membrane's pH gradient.[9][12][13]
-
Inhibition of mitochondrial respiration and anaerobic glycolysis.[9][13][16]
This broad-spectrum activity makes it difficult for microorganisms to develop resistance through a single mutation.[12][14]
Q2: My microbial strain shows reduced susceptibility to this compound. Does this mean it has developed specific resistance?
A: Not necessarily. Reduced susceptibility is more likely due to non-specific mechanisms rather than a specific resistance gene. The most common reasons for reduced efficacy are the formation of biofilms or the upregulation of broad-spectrum efflux pumps.[1][4][6] Biofilms can act as a physical barrier, preventing this compound from reaching the cells, while efflux pumps can actively remove it from the cytoplasm.[3][5]
Q3: Can I combine this compound with other antimicrobial agents to improve its efficacy?
A: Yes, combining this compound with other agents can be an effective strategy. Synergistic effects have been observed with compounds like benzoyl peroxide, salicylic acid, and some antibiotics.[17][18] This approach can enhance antimicrobial activity and potentially overcome reduced susceptibility. For example, combining this compound with agents that have different mechanisms of action can create a more potent antimicrobial effect.
Q4: What is the optimal pH for this compound activity in vitro?
A: this compound's antimicrobial activity is enhanced at a lower pH (more acidic conditions).[9][12][13] A reduction in pH from 6 to 4 can result in a significant increase in its uptake by bacterial cells.[13] Therefore, for in vitro susceptibility testing, it is crucial to control and standardize the pH of the culture medium.
Q5: Are there any known mutations that confer resistance to this compound?
A: While there is extensive research on mutations conferring resistance to various antibiotics, specific mutations leading to high-level this compound resistance have not been widely documented in the scientific literature for clinically relevant microbial strains. The multi-targeted nature of this compound makes the emergence of resistance through single-point mutations unlikely.[12][13][14]
Experimental Protocols
Protocol 1: Quantitative Biofilm Assay (Crystal Violet Method)
This protocol is for quantifying biofilm formation to assess if it is a contributing factor to reduced this compound susceptibility.
-
Strain Culture: Grow the microbial strains (sensitive and putatively resistant) in an appropriate liquid medium overnight at the optimal temperature.
-
Inoculum Preparation: Dilute the overnight cultures to a standardized optical density (e.g., OD600 of 0.1) in fresh medium.
-
Biofilm Formation: Add 200 µL of the diluted culture to the wells of a 96-well microtiter plate. Include wells with sterile medium as a negative control. Incubate the plate without agitation for 24-48 hours at the optimal growth temperature.
-
Washing: Gently discard the liquid culture from the wells. Wash the wells three times with 200 µL of phosphate-buffered saline (PBS) to remove planktonic cells.
-
Staining: Add 200 µL of a 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Discard the crystal violet solution and wash the wells three times with PBS.
-
Destaining: Add 200 µL of 30% (v/v) acetic acid or 95% ethanol to each well to solubilize the crystal violet. Incubate for 15 minutes at room temperature.
-
Quantification: Transfer 150 µL of the destaining solution to a new flat-bottomed 96-well plate and measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Efflux Pump Activity Assay (Ethidium Bromide Accumulation)
This protocol assesses efflux pump activity as a potential mechanism of reduced susceptibility.
-
Strain Culture: Grow the microbial strains to the mid-logarithmic phase in an appropriate liquid medium.
-
Cell Preparation: Harvest the cells by centrifugation, wash them twice with PBS, and resuspend them in PBS to a standardized optical density (e.g., OD600 of 0.5).
-
Assay Setup: In a 96-well black, clear-bottom microtiter plate, add the cell suspension to wells with and without a broad-spectrum efflux pump inhibitor (e.g., 20 µM CCCP or 100 µg/mL reserpine). Pre-incubate for 10 minutes at room temperature.
-
Dye Addition: Add ethidium bromide to a final concentration of 2 µg/mL to all wells.
-
Fluorescence Monitoring: Immediately place the plate in a fluorescence microplate reader and monitor the fluorescence (Excitation: 530 nm, Emission: 600 nm) every minute for 30-60 minutes.
-
Data Analysis: Compare the fluorescence curves of the strains with and without the efflux pump inhibitor. A lower fluorescence signal in the absence of the inhibitor, which increases in its presence, indicates active efflux.
Data Presentation
Table 1: Example Data for Biofilm Formation Assay
| Strain | Condition | Absorbance at 570 nm (Mean ± SD) | Biofilm Formation |
| Wild-Type | Control | 0.85 ± 0.07 | Moderate |
| Putative Resistant | Control | 2.15 ± 0.12 | Strong |
| Wild-Type | + this compound (Sub-MIC) | 0.62 ± 0.05 | Reduced |
| Putative Resistant | + this compound (Sub-MIC) | 1.98 ± 0.15 | Strong |
Table 2: Example Data for Efflux Pump Activity Assay
| Strain | Condition | Fluorescence Units at 30 min (Mean ± SD) | Interpretation |
| Wild-Type | No EPI | 1500 ± 80 | Basal Efflux |
| Wild-Type | + EPI | 1650 ± 95 | Minimal Inhibition |
| Putative Resistant | No EPI | 450 ± 50 | High Efflux Activity |
| Putative Resistant | + EPI | 1400 ± 110 | Efflux Pump Inhibition |
Visualizations
Caption: Logical relationship of potential mechanisms leading to reduced this compound susceptibility.
Caption: Experimental workflow for troubleshooting reduced this compound susceptibility.
Caption: Signaling pathway of this compound's action and potential resistance mechanisms.
References
- 1. Characteristics of Biofilm-Forming Ability and Antibiotic Resistance of Cutibacterium acnes and Staphylococcus epidermidis from Acne Vulgaris Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibiotic resistance and biofilm formation in <i>Cutibacterium acnes</i>: A descriptive cross-sectional study - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 3. The Role of Bacterial Biofilms in Antimicrobial Resistance [asm.org]
- 4. Frontiers | A growing battlefield in the war against biofilm-induced antimicrobial resistance: insights from reviews on antibiotic resistance [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of efflux pumps in the antibiotic resistance of bacteria embedded in a biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: Evidence-based Update on Mechanism of Action and Clinical Application - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 10. Membrane transport alterations as a mechanism of resistance to anticancer agents. | Semantic Scholar [semanticscholar.org]
- 11. Types of Membrane Transporters and the Mechanisms of Interaction between Them and Reactive Oxygen Species in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound: Mechanisms of Action and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound in Dermatology: A Review of Its Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. The multiple uses of this compound in dermatology: mechanism of action, preparations, and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. us.typology.com [us.typology.com]
- 18. researchgate.net [researchgate.net]
minimizing batch-to-batch variability in azelaic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variability in azelaic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent industrial method is the ozonolysis of oleic acid.[1][2][3] However, due to the hazardous nature of ozone, alternative methods are widely used in laboratory and some commercial settings.[1][4] A common alternative is the oxidation of oleic acid using a strong oxidizing agent like hydrogen peroxide in the presence of a catalyst, such as tungstic acid.[5] Chemo-enzymatic processes are also being developed as a more sustainable approach.[1][2]
Q2: What are the primary sources of batch-to-batch variability in this compound synthesis?
A2: The main factors contributing to variability include:
-
Purity of Starting Materials: The grade of oleic acid used can significantly impact the final product's purity and yield.
-
Reaction Conditions: Inconsistent control of temperature, reaction time, and stirring speed can lead to variations in conversion rates and by-product formation.[5]
-
Stoichiometry: The molar ratio of reactants, such as the substrate to the oxidizing agent, is a critical parameter affecting the reaction outcome.[5]
-
Catalyst Concentration and Activity: Variations in the amount and quality of the catalyst can alter the reaction kinetics.
-
Post-Reaction Work-up and Purification: Inconsistent purification procedures can lead to differences in the final purity and yield of this compound.[6]
Q3: What are the typical by-products formed during this compound synthesis?
A3: The most common by-product in the oxidative cleavage of oleic acid is pelargonic acid.[5][7] Other shorter-chain dicarboxylic acids and monocarboxylic acids may also be formed depending on the reaction conditions and the purity of the starting oleic acid.[6][8]
Q4: What analytical methods are recommended for quality control of this compound?
A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used to determine the purity and concentration of this compound.[9][10] For GC analysis, derivatization is often required.[10]
Troubleshooting Guides
Issue 1: Low Yield of this compound
Possible Causes and Solutions
| Cause | Recommended Action |
| Incomplete Reaction | - Verify the reaction time and temperature. For H2O2/H2WO4 oxidation, a reaction time of around 8 hours at 70°C has been reported.[5] - Ensure efficient stirring to improve reactant contact. |
| Suboptimal Reactant Ratio | - Optimize the molar ratio of the oxidizing agent (e.g., H2O2) to oleic acid. Ratios around 4:1 (H2O2:Oleic Acid) have been shown to be effective.[5][7] |
| Catalyst Inactivity | - Check the quality and concentration of the catalyst. For tungstic acid, concentrations around 1.5% (w/w of oleic acid) have been used.[5][7] - Ensure the catalyst is fully dissolved or properly suspended in the reaction mixture.[5] |
| Losses During Work-up | - Optimize the extraction and purification steps. Multiple extractions with a suitable solvent like hot ethyl acetate can improve recovery. - Recrystallization from hot water is a common method for purification, but care must be taken to avoid significant product loss in the mother liquor.[11][12] |
Issue 2: High Levels of Impurities in the Final Product
Possible Causes and Solutions
| Cause | Recommended Action |
| Impure Starting Material | - Use a high-purity grade of oleic acid. The presence of other unsaturated fatty acids in the starting material will lead to the formation of different dicarboxylic acids. |
| Side Reactions | - Precisely control the reaction temperature. Higher temperatures can sometimes lead to degradation or unwanted side reactions.[5] - Ensure the complete oxidative cleavage of the double bond to minimize intermediate by-products. |
| Inefficient Purification | - Employ multi-step purification processes. This may include distillation to remove lower and higher boiling point impurities, followed by extraction and recrystallization.[6] - For removal of monocarboxylic acids, extraction with hot water where this compound is soluble can be effective.[6] |
Data Presentation
Table 1: Influence of Reaction Parameters on Oleic Acid Conversion (H₂O₂/H₂WO₄ Method)
| Catalyst Concentration (% w/w of Oleic Acid) | Substrate Molar Ratio (H₂O₂/Oleic Acid) | Temperature (°C) | Oleic Acid Conversion (%) | This compound Yield (%) |
| 1.5 | 4:1 | 70 | 99.11 | 44.54[5][7] |
| 1.0 | 3:1 | 60 | 89.34 | Not specified |
| 2.0 | 5:1 | 80 | 98.82 | Not specified |
| 1.5 | 5.7:1 | 70 | 98.22 | Not specified |
Data adapted from studies on the optimization of this compound synthesis.[7]
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrogen Peroxide Oxidation
This protocol is based on the oxidative cleavage of oleic acid using hydrogen peroxide and tungstic acid as a catalyst.[5]
Materials:
-
Oleic Acid
-
Tungstic Acid (H₂WO₄)
-
Hydrogen Peroxide (H₂O₂, 30% solution)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the calculated amount of tungstic acid to the hydrogen peroxide solution.
-
Heat the mixture to 70°C while stirring until the tungstic acid is completely dissolved.[5]
-
Slowly add the oleic acid to the reaction mixture.
-
Maintain the reaction at 70°C with vigorous stirring (e.g., 200 rpm) for 8 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add cold water to the mixture to precipitate the product and quench the reaction.
-
Perform multiple extractions with hot ethyl acetate to recover the organic products.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from hot water.[11]
Visualizations
Caption: Troubleshooting workflow for addressing low this compound yield.
Caption: General pathway for this compound synthesis and purification.
References
- 1. Conversion of Oleic Acid into Azelaic and Pelargonic Acid by a Chemo-Enzymatic Route - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Bio-Based Building Block for Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Everything about Ozonolysis Of Other Substrates [unacademy.com]
- 4. Essential Guide this compound [azelaicacid.cld.bz]
- 5. Optimization of A Two-Step Method to Synthesize this compound from Oleic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 6. US20030032825A1 - Method for purifying this compound - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. US10106483B2 - Process for preparation of this compound - Google Patents [patents.google.com]
Technical Support Center: Optimizing Azelaic Acid Microemulsion Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing microemulsion systems for azelaic acid delivery.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and characterization of this compound microemulsions.
| Problem | Potential Cause | Suggested Solution |
| Phase Separation | - Inappropriate ratio of oil, surfactant, and cosurfactant (S/CoS). - Incorrect Hydrophilic-Lipophilic Balance (HLB) of the surfactant system. - Environmental stress (e.g., temperature fluctuations).[1][2][3] | - Systematically vary the ratios of oil, surfactant, and cosurfactant to construct a pseudo-ternary phase diagram and identify the stable microemulsion region.[4][5] - Select surfactants or a combination of surfactants with an appropriate HLB value. For O/W microemulsions, a higher HLB (>12) is generally preferred.[2] - Conduct stability studies, including freeze-thaw cycles and storage at different temperatures, to ensure thermodynamic stability.[6][7][8] |
| Drug Precipitation or Crystallization | - Poor solubility of this compound in the chosen oil phase. - Exceeding the saturation solubility of this compound in the microemulsion. - Changes in temperature leading to decreased solubility.[9] | - Screen various oils to determine the one with the highest solubilizing capacity for this compound.[4] - Initially, dissolve this compound in the oil phase or a suitable solvent before adding it to the surfactant/cosurfactant mixture.[6][7] - Perform stability tests at different temperatures, including refrigeration, to check for crystallization.[9] Consider adding a co-emulsifier like Ethoxydiglycol to maintain stability at lower temperatures.[9] |
| Inconsistent or Large Particle Size | - High viscosity of the formulation. - Inefficient mixing or homogenization. - Inappropriate surfactant/cosurfactant concentration. | - Increasing the concentration of certain cosurfactants like ethanol may increase droplet size.[6] Conversely, a higher surfactant/cosurfactant to oil ratio can lead to smaller droplet sizes.[5][10] - While microemulsions can form spontaneously with gentle mixing, ensure thorough vortexing or stirring during preparation.[6][7] - Optimize the surfactant/cosurfactant concentration. Higher ratios of surfactant/co-surfactant can lead to the formation of a more extensive microemulsion zone.[4][5] |
| Skin Irritation | - High concentration of surfactants and/or cosurfactants. - The inherent irritating potential of this compound.[4] | - Use the minimum effective concentration of surfactants and cosurfactants. - Conduct skin irritation studies using animal models (e.g., rats) and histological examination to assess the irritation potential of the formulation.[6] - Compare the irritation profile to a negative control (e.g., distilled water) and a positive control (e.g., paraformaldehyde solution).[6] |
| Low Drug Permeation | - Suboptimal formulation composition. - The barrier function of the stratum corneum. | - Optimize the microemulsion components. The combined effect of hydrophilic and lipophilic components can act as penetration enhancers.[6] - Microemulsions with submicron droplet sizes can reduce the contact angle between the skin and the formulation, leading to faster permeation.[6] - Incorporate known penetration enhancers into the formulation, but be mindful of potential irritation. |
Frequently Asked Questions (FAQs)
1. What is the primary advantage of using a microemulsion system for this compound delivery?
Microemulsions are excellent vehicles for topical delivery of this compound due to their ability to improve the solubility of poorly water-soluble drugs like this compound, enhance skin penetration, and potentially reduce side effects like irritation by ensuring a more uniform application and controlled release.[4][11][12] They can significantly increase the permeability of this compound through the skin.[6][13]
2. How do I select the right components (oil, surfactant, cosurfactant) for my this compound microemulsion?
The selection of components is critical for forming a stable and effective microemulsion.
-
Oil Phase: The oil should have high solubilizing capacity for this compound. Isopropyl myristate and Capryol 90 are commonly used oils.[6][14]
-
Surfactant: The choice of surfactant depends on the type of microemulsion (O/W or W/O). For topical O/W microemulsions, non-ionic surfactants with high HLB values are often preferred due to their lower irritation potential. Examples include Cremophor EL and Span 20.[6][14]
-
Cosurfactant: A cosurfactant is often necessary to reduce the interfacial tension and increase the fluidity of the interfacial film. Short to medium-chain alcohols like ethanol or glycols like Transcutol HP are frequently used.[4][6]
3. What are the key characterization techniques for this compound microemulsions?
Essential characterization techniques include:
-
Visual Inspection: The microemulsion should be clear and transparent.
-
Droplet Size and Polydispersity Index (PDI) Analysis: Dynamic light scattering (DLS) is used to determine the mean droplet size and the uniformity of the droplet size distribution. PDI values below 0.3 indicate a homogenous mixture.[15]
-
Zeta Potential Measurement: This indicates the surface charge of the droplets and predicts the stability of the microemulsion.
-
Viscosity Measurement: To assess the flow properties of the formulation.
-
pH Measurement: The pH should be compatible with the skin, typically in the range of 4.5-6.0.[10]
-
Drug Content and Encapsulation Efficiency: Usually determined by HPLC after separating the free drug from the microemulsion.
4. How can I assess the stability of my this compound microemulsion?
Thermodynamic stability can be evaluated through various stress tests:
-
Centrifugation: Centrifuging the formulation at high speeds (e.g., 3500 rpm for 30 minutes) helps to identify any phase separation.[6][7]
-
Freeze-Thaw Cycles: Subjecting the microemulsion to multiple cycles of freezing and thawing (e.g., -21°C to 25°C) can reveal instabilities.[6][7]
-
Long-term Storage: Storing the formulation at different temperatures (e.g., 4°C, 25°C, 40°C) for an extended period and monitoring for changes in appearance, particle size, and drug content.
Experimental Protocols
Preparation of this compound-Loaded Microemulsion (Spontaneous Emulsification Method)
-
Preparation of the Oil/Surfactant/Cosurfactant Mixture:
-
Formation of the Blank Microemulsion:
-
Loading of this compound:
In Vitro Skin Permeation Study (Using Franz Diffusion Cells)
-
Skin Preparation:
-
Excise the abdominal skin from a suitable animal model (e.g., rat).
-
Carefully remove any subcutaneous fat and hair.
-
Mount the skin on a Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium.
-
-
Experimental Setup:
-
Sampling and Analysis:
HPLC Analysis of this compound
-
Chromatographic Conditions:
-
Column: C18 column (e.g., LiChroCART® RP-18e, 250 mm x 4.6 mm, 5 µm).[6]
-
Mobile Phase: A mixture of an acidic buffer (e.g., pH 3.0 phosphoric acid solution) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 70:30 v/v).[6]
-
Internal Standard: Benzoic acid can be used as an internal standard.[6]
-
-
Standard Curve Preparation:
-
Prepare a series of standard solutions of this compound in the mobile phase at known concentrations (e.g., 2-10 µg/mL or 100-1000 µg/mL).[6][16][17]
-
Inject the standard solutions into the HPLC system and record the peak areas.
-
Plot a calibration curve of peak area versus concentration. The linearity should be confirmed by a correlation coefficient (r²) close to 0.999.[6]
-
Data Presentation
Table 1: Example Formulations of this compound Microemulsions
| Formulation Code | Oil Phase (%, w/w) | Surfactant/Cosurfactant (S/CoS) (%, w/w) | Water (%, w/w) | Mean Particle Size (nm) | Reference |
| Optimal ME | Capryol 90 (36.2) | Span 20/Ethanol (1:9) (50.3) | 13.5 | ~100-200 (inferred) | [14] |
| M3 | Isopropyl Myristate | Cremophor EL/Transcutol HP | - | < 200 | [6] |
| ME-1 | Oleic Acid | Labrasol-Tween 80/Capryol 90 | - | 48.05 ± 0.75 | [10] |
Table 2: Stability Testing Parameters
| Test | Conditions | Observation | Reference |
| Centrifugation | 3500 rpm for 30 min | No phase separation, transparency maintained, no drug precipitation. | [6][7] |
| Freeze-Thaw Cycles | 3 cycles between -21°C and 25°C (24h at each temp) | No change in physical appearance. | [6][7] |
| Chemical Stability | Storage at 25°C for 30 days | This compound content remained at 96.3 ± 4.16%. No significant change in droplet size or viscosity. | [6][7] |
Visualizations
Caption: Workflow for developing and evaluating this compound microemulsions.
Caption: A logical guide for troubleshooting common formulation issues.
References
- 1. wjpmr.com [wjpmr.com]
- 2. ijsdr.org [ijsdr.org]
- 3. wjpls.org [wjpls.org]
- 4. Development and Evaluation of this compound-Loaded Microemulsion for Transfollicular Drug Delivery Through Guinea Pig Skin: A Mechanistic Study [apb.tbzmed.ac.ir]
- 5. Development and Evaluation of this compound-Loaded Microemulsion for Transfollicular Drug Delivery Through Guinea Pig Skin: A Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation and Evaluation of this compound Topical Microemulsion Formulation: In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. regimenlab.com [regimenlab.com]
- 10. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 11. A Comprehensive Review of this compound Pharmacological Properties, Clinical Applications, and Innovative Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The multiple uses of this compound in dermatology: mechanism of action, preparations, and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation and Evaluation of this compound Topical Microemulsion Formulation: In Vitro and In Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Improved percutaneous delivery of this compound employing microemulsion as nanocarrier: formulation optimization, in vitro and in vivo evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. ijsat.org [ijsat.org]
- 17. Development and validation of RP-HPLC method for this compound in prepared cubosomal dispersion using Design of Expert approach - IJSAT [ijsat.org]
Technical Support Center: Addressing the Poor Aqueous Solubility of Azelaic Acid
This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting advice for challenges related to the poor aqueous solubility of azelaic acid in research formulations.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound (AzA) is a white crystalline powder that is sparingly soluble in water. Its solubility is approximately 2.1 to 2.4 g/L at 20-25°C.[1][2][3][4] This low solubility presents a significant challenge in the development of aqueous-based formulations, particularly for topical and other delivery systems requiring higher concentrations.
Q2: Why is this compound's solubility pH-dependent?
This compound is a dicarboxylic acid with two pKa values (pKa1 ≈ 4.55 and pKa2 ≈ 5.50).[2][5] At a pH below its pKa values, it exists predominantly in its non-ionized, less soluble form. As the pH increases above the pKa values, the carboxylic acid groups deprotonate to form mono- and disodium salts, which are significantly more water-soluble.[1][6] However, this increase in pH to alkaline levels can be a disadvantage for skin formulations, as it may cause irritation and instability, potentially leading to the regeneration and crystallization of the acid form if the pH is lowered.[6][7]
Q3: What are the main challenges encountered due to the poor solubility of this compound?
The primary challenges include:
-
Difficulty in Achieving Therapeutic Concentrations: Formulations for conditions like acne and rosacea often require high concentrations (15-20%) of this compound, which is difficult to achieve in simple aqueous vehicles.[1][2][4]
-
Crystallization and Instability: Supersaturated solutions can lead to the crystallization of this compound over time, affecting the stability, efficacy, and aesthetic properties of the formulation.[7]
-
Limited Bioavailability: Poor solubility can limit the dissolution rate and subsequent skin permeation, thereby reducing the bioavailability and therapeutic effectiveness of the active ingredient.[1][2]
-
Skin Irritation: Using high concentrations of organic solvents or surfactants to improve solubility can lead to skin irritation, burning, and stinging.[8][9]
Troubleshooting Guide
This section addresses common issues encountered during the formulation of this compound.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| This compound precipitates or crystallizes out of my aqueous formulation over time. | The solution is supersaturated and thermodynamically unstable. The pH may have shifted, or the temperature may have decreased. | 1. Verify pH: Ensure the pH of the formulation is stable and appropriate for the chosen solubilization method. For salt formation, a neutral to slightly alkaline pH is needed.[7][10] 2. Incorporate Co-solvents: Add glycols (e.g., propylene glycol, ethoxydiglycol) or glycerin to the aqueous phase to act as crystallization inhibitors.[6] 3. Use Inclusion Complexes: Complexing this compound with cyclodextrins can enhance stability and prevent crystallization.[] 4. Re-evaluate Solvent System: The chosen solvent system may not be robust enough. Refer to the solubilization strategies below. |
| The formulation is irritating to the skin during in vitro/in vivo testing. | High concentrations of organic solvents (e.g., ethanol), certain surfactants, or extreme pH levels can cause irritation. | 1. Reduce Penetration Enhancer Concentration: If using enhancers like DMSO, try reducing the concentration or combining it with a soothing agent.[9] 2. Optimize Surfactant/Co-surfactant Ratio: In microemulsions, use the lowest possible surfactant/co-surfactant ratio that maintains stability.[8] 3. Buffer the Formulation: Adjust the pH to be compatible with the skin (typically pH 5.5-6.0), although this may reduce the solubility of un-complexed AzA.[9] 4. Utilize Encapsulation: Encapsulating this compound in nanocarriers like liposomes or solid lipid nanoparticles can shield the skin from direct contact with high concentrations, reducing irritation.[2] |
| I cannot dissolve a high enough concentration of this compound for my study. | The solubilizing capacity of the chosen vehicle (e.g., water, simple buffer) is insufficient. | 1. pH Adjustment: Carefully raise the pH to form the more soluble salt of this compound. Note the potential for recrystallization if the pH drops.[7] 2. Co-solvency: Introduce potent, water-miscible organic solvents. See the Co-solvent Data Table for options.[12] 3. Advanced Formulations: Move beyond simple solutions to more complex systems like microemulsions, nanoemulsions, or cyclodextrin complexes, which are designed to carry poorly soluble drugs.[2][13] |
| The viscosity of my gel formulation is too low after adding this compound. | The addition of acidic components or certain solvents can disrupt the polymer network of some gelling agents (e.g., carbomers). | 1. Select a Tolerant Gelling Agent: Use polymers that are stable in the presence of acids and the chosen solvent system, such as hydroxypropyl cellulose (HPC).[10] 2. Adjust pH Post-Thickening: Neutralize the formulation with an agent like triethanolamine after the initial dispersion of the polymer and addition of this compound.[9] 3. Pre-dissolve this compound: Dissolve the this compound in a co-solvent (like ethoxydiglycol) first before incorporating it into the gel base.[6] |
Strategies for Enhancing this compound Solubility
Several techniques can be employed to overcome the solubility limitations of this compound. The choice of method depends on the desired final concentration, formulation type (e.g., gel, cream, serum), and experimental goals.
Co-solvency
This is one of the simplest methods to increase solubility by reducing the polarity of the aqueous vehicle with a water-miscible organic solvent.
Co-solvent Solubility Data for this compound
| Solvent | Solubility | Notes |
| Water (20-25°C) | ~0.24 g/100 mL (2.4 g/L) | Baseline for comparison.[2][3] |
| Ethanol | ~10 mg/mL (10 g/L) | Soluble, but can be irritating at high concentrations.[14] |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL (10 g/L) | Potent solvent and penetration enhancer.[14] |
| Propylene Glycol | Good solvent | Commonly used in topical formulations to enhance solubility and act as a humectant.[4][12] |
| Ethoxydiglycol | 360 g/L | Excellent solubilizer for high-concentration serums, but its use in cosmetics may be restricted.[10] |
| Glycerin | Soluble | A common, non-irritating solvent and humectant.[1][6] |
Experimental Protocol: Preparation of a 15% this compound Serum using Co-solvents
-
Preparation of Solvent Phase: In a glass beaker, combine 40 parts ethoxydiglycol and 30 parts propylene glycol.
-
Dissolution: While stirring with a magnetic stir bar, slowly add 15 parts of micronized this compound to the solvent mixture.
-
Heating (Optional): Gently warm the mixture to 50-60°C to facilitate dissolution. Do not overheat. Stir until a clear, homogenous solution is obtained.[6]
-
Addition of Aqueous Phase: In a separate beaker, prepare the aqueous phase (e.g., 15 parts purified water). Slowly add the aqueous phase to the this compound solution while stirring continuously.
-
Final Additions: Add any remaining excipients (e.g., thickeners like 1-2% hydroxypropyl cellulose, preservatives).[10]
-
Homogenization: Mix until the final formulation is uniform.
Inclusion Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic core, forming an "inclusion complex" with a hydrophilic exterior that is water-soluble.[15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used for this purpose.[][16]
Experimental Protocol: Preparation of this compound-HP-β-CD Inclusion Complex (Co-evaporation Method)
-
Molar Ratio Calculation: Determine the required amounts of this compound and HP-β-CD for a 1:1 molar ratio. (MW of AzA ≈ 188.22 g/mol ; MW of HP-β-CD varies, use the value from your supplier).
-
Dissolution: Dissolve the calculated amount of HP-β-CD in a minimal amount of purified water in a round-bottom flask.
-
Addition of AzA: Dissolve the this compound in a suitable volatile organic solvent, such as ethanol.
-
Mixing: Slowly add the this compound solution to the aqueous HP-β-CD solution while stirring continuously.
-
Co-evaporation: Attach the flask to a rotary evaporator. Evaporate the solvents under reduced pressure at a controlled temperature (e.g., 40-50°C) until a solid film or powder is formed.
-
Collection and Storage: Scrape the solid complex from the flask and store it in a desiccator until use. This powder can then be dissolved in an aqueous vehicle.
This method has been shown to significantly enhance the dissolution rate and release of this compound.[15][16]
Nanoemulsions and Microemulsions
Nanoemulsions and microemulsions are advanced delivery systems composed of an oil phase, a surfactant, a co-surfactant, and an aqueous phase.[][18] These systems can solubilize high amounts of lipophilic or poorly soluble drugs like this compound within their oil droplets or at the oil-water interface, enhancing both solubility and skin penetration.[3][8][19]
Comparative Data of this compound Nano/Microemulsion Formulations
| Formulation Type | Key Components | Droplet Size | Encapsulation Efficiency | Key Finding | Reference |
| Nanoemulsion | AzA (10 mg/mL), Hyaluronic Acid | 419 ± 23 nm | 84.65% | Reached deeper skin layers and improved tyrosinase inhibition. | [20][21] |
| Microemulsion | Isopropyl myristate (oil), Cremophor® EL (surfactant), Transcutol® (co-surfactant) | 5 to 150 nm | N/A | Significantly increased the permeability of AzA through rat skin. | [3][8] |
Experimental Protocol: Preparation of an this compound-Loaded O/W Microemulsion
-
Component Selection: Based on pre-formulation studies, select an oil (e.g., isopropyl myristate), a surfactant (e.g., Cremophor® EL), and a co-surfactant (e.g., Transcutol® P).
-
Phase Preparation:
-
Oil Phase: Weigh the required amount of isopropyl myristate.
-
Surfactant/Co-surfactant (S/CoS) Mixture: Weigh and mix the surfactant and co-surfactant at a predetermined ratio (e.g., 1:1, 2:1).
-
-
Titration: Combine the oil phase with the S/CoS mixture and mix thoroughly. Slowly titrate this mixture with the aqueous phase (purified water) drop by drop, under constant gentle stirring at room temperature. The formation of a clear, transparent liquid indicates the microemulsion region.[8]
-
Drug Loading: To prepare the final formulation, dissolve this compound (e.g., 5% w/w) into the pre-formed blank microemulsion by shaking for several hours until no precipitate is observed.[3][22]
-
Characterization: Characterize the final formulation for droplet size, pH, and stability.
Visualizing Experimental Workflows and Concepts
References
- 1. Essential Guide this compound [azelaicacid.cld.bz]
- 2. A Comprehensive Review of this compound Pharmacological Properties, Clinical Applications, and Innovative Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and Evaluation of this compound Topical Microemulsion Formulation: In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound: Mechanisms of Action and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frequently Asked Questions - Azeco Cosmeceuticals [azeco-cosmeceuticals.com]
- 7. PROCESS AZEPUR99 - Azelaic [azelaic.com]
- 8. Development and Evaluation of this compound-Loaded Microemulsion for Transfollicular Drug Delivery Through Guinea Pig Skin: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. justglow.co.uk [justglow.co.uk]
- 12. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. APPROACHES TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. repositori.ukwms.ac.id [repositori.ukwms.ac.id]
- 16. Enhancement of the release of this compound through the synthetic membranes by inclusion complex formation with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ymerdigital.com [ymerdigital.com]
- 19. jptcp.com [jptcp.com]
- 20. This compound-loaded nanoemulsion with hyaluronic acid - a new strategy to treat hyperpigmentary skin disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound-loaded nanoemulsion with hyaluronic acid – a new strategy to treat hyperpigmentary skin disorders | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
comparative studies of azelaic acid and hydroquinone for melasma treatment
For researchers, scientists, and drug development professionals navigating the landscape of melasma therapeutics, the choice between azelaic acid and hydroquinone remains a pivotal consideration. Both agents have established their roles in managing this common hyperpigmentation disorder, yet their comparative efficacy, safety profiles, and mechanisms of action warrant a detailed examination. This guide provides an objective comparison, supported by experimental data, to inform research and development efforts in dermatology.
Executive Summary
Hydroquinone has long been considered the gold standard for treating melasma due to its potent inhibition of melanin production.[1][2] However, concerns regarding its side effects have paved the way for alternatives like this compound. This compound, a naturally occurring dicarboxylic acid, not only inhibits tyrosinase but also exhibits anti-inflammatory and cytotoxic effects on abnormal melanocytes.[1][3] Recent systematic reviews and meta-analyses suggest that this compound may be more effective than hydroquinone in reducing melasma severity as measured by the Melasma Area and Severity Index (MASI).[1][4][5] While both treatments show comparable rates of mild and transient adverse events, this compound presents a favorable alternative, particularly for long-term management.[1][6]
Quantitative Data Summary
The following tables summarize the quantitative data from various comparative studies, providing a clear overview of the performance of this compound and hydroquinone in the treatment of melasma.
Table 1: Efficacy of this compound vs. Hydroquinone Based on MASI Score Reduction
| Study | Treatment Arms | Duration | Baseline Mean MASI Score (this compound) | Baseline Mean MASI Score (Hydroquinone) | Final Mean MASI Score (this compound) | Final Mean MASI Score (Hydroquinone) | Mean Difference in MASI Change | p-value |
| Systematic Review & Meta-Analysis (2023)[1][4][5] | 6 studies, 673 patients | Varied | - | - | - | - | -1.23 (favors this compound) | 0.004 |
| Tehrani et al. (Combination Therapy)[3][7] | 20% this compound + 5% Hydroquinone vs. 5% Hydroquinone | 4 months | 9.35 | 9.58 | 2.9 | 4.02 | - | <0.05 |
| Iraji et al.[6] | 20% this compound vs. 4% Hydroquinone | 2 months | 7.6 ± 3.5 | 7.2 ± 3.2 | 3.8 ± 2.8 | 6.2 ± 3.6 | - | 0.05 (at 2 months) |
| Farshi et al.[8] | 20% this compound vs. 4% Hydroquinone | 20 weeks | - | - | - | - | No statistical difference | 0.6 |
Table 2: Patient-Reported Outcomes and Overall Improvement
| Study | Treatment Arms | Duration | "Good to Excellent" Response (this compound) | "Good to Excellent" Response (Hydroquinone) |
| Baliña & Graupe (1989)[9][10][11] | 20% this compound vs. 2% Hydroquinone | 24 weeks | 73% | 19% |
| Baliña & Graupe (1991)[12][13] | 20% this compound vs. 4% Hydroquinone | 24 weeks | 65% | - |
| Farshi et al.[8] | 20% this compound vs. 4% Hydroquinone | 20 weeks | 63.6% | 69.7% |
Table 3: Comparative Adverse Effects
| Study | Treatment Arms | Common Adverse Effects (this compound Group) | Common Adverse Effects (Hydroquinone Group) | Statistical Significance |
| Systematic Review & Meta-Analysis (2023)[1][4][5] | 6 studies, 673 patients | Comparable to hydroquinone | Comparable to this compound | No significant difference |
| Tehrani et al.[3][7] | 20% this compound + 5% Hydroquinone vs. 5% Hydroquinone | Burning (most frequent), itching, stinging, dryness, erythema (50% of patients) | Burning, itching, stinging, dryness, erythema (35% of patients) | p=0.034 |
| Iraji et al.[6] | 20% this compound vs. 4% Hydroquinone | Mild and transient erythema | More severe erythema at first follow-up | p=0.019 (for erythema at first follow-up) |
| Baliña & Graupe (1989)[10][11] | 20% this compound vs. 2% Hydroquinone | Transient mild to moderate irritant reactions | Transient mild to moderate irritant reactions | Not specified |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparative studies of this compound and hydroquinone for melasma treatment.
Representative Clinical Trial Protocol
-
Study Design: A randomized, double-blind, comparative study. Some studies employed a split-face design where each side of the face received a different treatment.[8]
-
Participant Selection:
-
Inclusion Criteria: Patients with a clinical diagnosis of moderate to severe epidermal or mixed-type melasma.[14] Participants were often required to have stable melasma for a certain period before the study.[14]
-
Exclusion Criteria: Pregnant or breastfeeding women, individuals with known allergies to the study medications, those using other photosensitizing drugs, or individuals who had undergone recent facial treatments like chemical peels or laser therapy.[14]
-
-
Intervention:
-
Efficacy Assessment:
-
Primary Outcome Measure: Change in the Melasma Area and Severity Index (MASI) score from baseline to the end of the treatment period. The MASI score is a standardized measure that evaluates the area of involvement, darkness, and homogeneity of the hyperpigmentation.[8]
-
Secondary Outcome Measures:
-
Physician's Global Assessment: An overall rating of improvement by the investigator.
-
Patient's Subjective Assessment: Patients' self-assessment of the treatment's efficacy, often categorized as poor, fair, good, or excellent.[6][8]
-
Photographic Evaluation: Standardized photographs taken at baseline and follow-up visits.
-
-
-
Safety Assessment:
-
Follow-up Schedule: Patients were typically evaluated at baseline and at regular intervals (e.g., 1, 2, and 4 or 6 months) during the treatment period.[6][7]
Visualizing the Mechanisms and Workflow
To better understand the underlying biological processes and the structure of the clinical investigations, the following diagrams are provided.
References
- 1. This compound Versus Hydroquinone for Managing Patients With Melasma: Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TOPICAL TREATMENT OF MELASMA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Versus Hydroquinone for Managing Patients With Melasma: Systematic Review and Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dermahype.de [dermahype.de]
- 7. iranjd.ir [iranjd.ir]
- 8. iranjd.ir [iranjd.ir]
- 9. Double-blind comparison of this compound and hydroquinone in the treatment of melasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Double-blind comparison of this compound and hydroquinone in the treatment of melasma. | Semantic Scholar [semanticscholar.org]
- 11. medicaljournalssweden.se [medicaljournalssweden.se]
- 12. The treatment of melasma. 20% this compound versus 4% hydroquinone cream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. docs.bvsalud.org [docs.bvsalud.org]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
Azelaic Acid: A Comparative Guide to its Anti-Inflammatory Effects in Rosacea Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of azelaic acid's performance against other alternatives in validated rosacea models, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate reproducibility and further investigation into its therapeutic mechanisms.
Executive Summary
Rosacea is a chronic inflammatory skin condition characterized by facial erythema, papules, and pustules. A key pathological feature is the dysregulation of the innate immune system, leading to elevated levels of cathelicidin, an antimicrobial peptide. This compound, a naturally occurring dicarboxylic acid, has demonstrated significant anti-inflammatory effects in both clinical and preclinical models of rosacea. This guide summarizes the key experimental evidence validating these effects, with a focus on its mechanism of action and comparative efficacy.
Mechanism of Action: Inhibition of the Cathelicidin Pathway
Experimental evidence points to this compound's ability to modulate the inflammatory cascade in rosacea by targeting the cathelicidin pathway. Specifically, this compound has been shown to inhibit kallikrein 5 (KLK5), a serine protease responsible for cleaving the cathelicidin precursor into its active, pro-inflammatory form (LL-37).[1][2][3] This inhibitory action leads to a downstream reduction in the expression of both cathelicidin and Toll-like receptor 2 (TLR2), which are typically upregulated in rosacea-affected skin.[1][2][3]
dot graph "Azelaic_Acid_Mechanism_of_Action" { layout=dot; rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#202124"];
// Nodes AzA [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; KLK5 [label="Kallikrein 5 (KLK5)", fillcolor="#FBBC05", fontcolor="#202124"]; Cathelicidin_Precursor [label="Cathelicidin Precursor\n(hCAP18)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cathelicidin_Active [label="Active Cathelicidin\n(LL-37)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR2 [label="Toll-like Receptor 2\n(TLR2)", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Inflammation\n(Erythema, Papules, Pustules)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges AzA -> KLK5 [label="Inhibits", color="#EA4335"]; KLK5 -> Cathelicidin_Precursor [label="Cleaves"]; Cathelicidin_Precursor -> Cathelicidin_Active; Cathelicidin_Active -> TLR2 [label="Upregulates"]; TLR2 -> Inflammation [label="Promotes"]; Cathelicidin_Active -> Inflammation [label="Promotes"]; } caption: "Figure 1: this compound's Anti-Inflammatory Signaling Pathway in Rosacea."
Comparative Efficacy: this compound vs. Metronidazole
Clinical trials have demonstrated the superiority of this compound over metronidazole, a common topical treatment for rosacea, in reducing inflammatory lesions and erythema.
Table 1: Reduction in Inflammatory Lesion Count
| Treatment | Mean Nominal Reduction | Mean Percent Decrease | Study Duration | p-value (vs. Metronidazole) |
| 15% this compound Gel | -12.9 | -72.7% | 15 weeks | P = 0.003 |
| 0.75% Metronidazole Gel | -10.7 | -55.8% | 15 weeks | - |
Data from a multicenter, double-blind, randomized, parallel-group study involving 251 patients with papulopustular rosacea.
Table 2: Improvement in Erythema Severity
| Treatment | Percentage of Patients Rated as Improved | Study Duration | p-value (vs. Metronidazole) |
| 15% this compound Gel | 56% | 15 weeks | P = 0.02 |
| 0.75% Metronidazole Gel | 42% | 15 weeks | - |
Data from the same multicenter study. Improvement was rated by investigators.
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below to allow for replication and further investigation.
In Vitro Model: Human Keratinocyte Culture
Objective: To assess the direct effect of this compound on the expression of KLK5 and cathelicidin in human keratinocytes.
Methodology:
-
Cell Culture: Normal human epidermal keratinocytes (NHEKs) are cultured in a serum-free keratinocyte growth medium. To induce differentiation, the calcium concentration in the medium is raised from 0.09 mM (low calcium) to 1.2 mM (high calcium) for 24-48 hours.
-
Treatment: Differentiated keratinocytes are treated with varying concentrations of this compound (e.g., 1, 10, 100 µM) or vehicle control (e.g., DMSO) for 24 hours.
-
Gene Expression Analysis (qPCR):
-
Total RNA is extracted from the treated cells using a suitable RNA isolation kit.
-
cDNA is synthesized from the RNA templates.
-
Quantitative real-time PCR (qPCR) is performed using specific primers for KLK5, CAMP (the gene for cathelicidin), and a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Protein Expression Analysis (ELISA/Western Blot):
-
Cell culture supernatants are collected to measure secreted KLK5 protein levels using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Cell lysates are prepared, and Western blotting is performed using specific antibodies against KLK5 and cathelicidin to determine intracellular protein levels.
-
In Vivo Model: LL-37-Induced Rosacea-like Skin Inflammation in Mice
Objective: To evaluate the in vivo efficacy of topical this compound in a mouse model of rosacea.
Methodology:
-
Animal Model: BALB/c mice are typically used. A rosacea-like phenotype is induced by intradermal injection of the active cathelicidin peptide, LL-37 (e.g., 40 µl of 320 µM LL-37), into the dorsal skin. Injections are typically administered twice daily for two consecutive days.
-
Treatment: A 15% this compound gel or a vehicle control gel is applied topically to the inflamed area daily for a specified period (e.g., 4 days).
-
Assessment of Inflammation:
-
Clinical Scoring: The severity of erythema and skin thickening is scored daily using a standardized scale (e.g., 0-4).
-
Histological Analysis: At the end of the treatment period, skin biopsies are collected, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammatory cell infiltration and epidermal thickness.
-
-
Gene Expression Analysis (qPCR): RNA is extracted from skin biopsies, and qPCR is performed as described for the in vitro model to measure the expression of Klk5, Camp, and Tlr2.
Conclusion
The experimental data strongly support the anti-inflammatory effects of this compound in clinically relevant models of rosacea. Its mechanism of action, centered on the inhibition of the KLK5-cathelicidin pathway, provides a clear rationale for its therapeutic efficacy. Furthermore, comparative clinical data indicate its superiority over metronidazole in reducing both inflammatory lesions and erythema. The detailed experimental protocols provided in this guide offer a foundation for further research into the multifaceted benefits of this compound in dermatology.
References
The Synergistic Efficacy of Azelaic Acid in Combination Therapies for Acne Vulgaris: A Comparative Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Acne vulgaris is a multifactorial inflammatory skin condition characterized by hyperkeratinization, increased sebum production, and the proliferation of Cutibacterium acnes (formerly Propionibacterium acnes).[1][2][3] While numerous monotherapies exist, combination therapies are increasingly favored to target multiple pathogenic pathways, enhance efficacy, and potentially reduce treatment duration and the emergence of antibiotic resistance.[4][5] Azelaic acid, a naturally occurring dicarboxylic acid, is a versatile topical agent with anti-inflammatory, antibacterial, and anti-keratinizing properties.[1][6] This guide provides a comparative analysis of the synergistic effects of this compound when combined with other common acne medications, supported by quantitative data from clinical studies and detailed experimental protocols.
Mechanisms of Synergy: A Multi-pronged Attack on Acne Pathogenesis
The therapeutic benefit of combining this compound with other agents stems from their complementary mechanisms of action. This compound normalizes keratinocyte differentiation and exhibits antimicrobial effects, while other agents may offer potent bactericidal, anti-inflammatory, or keratolytic properties.[1][7] This multi-target approach can lead to a more profound and rapid clinical response than achievable with monotherapy.
The diagram below illustrates the conceptual synergy between this compound and a topical antibiotic like clindamycin. This compound targets follicular hyperkeratosis and provides an antibacterial effect, while clindamycin offers potent inhibition of bacterial protein synthesis, leading to a comprehensive blockade of key acne-causing factors.
Comparative Efficacy of this compound Combination Therapies
Clinical studies have demonstrated that combining this compound with other topical agents can lead to statistically significant improvements in acne severity compared to monotherapy.
This compound and Clindamycin
A multicenter, randomized, double-blind study evaluated the efficacy of a combination gel of 5% this compound and 2% clindamycin against each agent alone in patients with mild-to-moderate acne vulgaris.[4][8] The results, summarized below, show a superior reduction in lesion counts and Acne Severity Index (ASI) for the combination therapy over a 12-week period.[4][9]
| Outcome Measure (12 Weeks) | 5% this compound (AA) | 2% Clindamycin (Clin) | 5% AA + 2% Clin Combination |
| Mean % Reduction in Total Lesions | 32.46% | 47.73% | 64.16% |
| Mean % Reduction in ASI | 32.46 ± 5.27 | 47.73 ± 6.62 | 64.16 ± 6.01 |
| Patient Satisfaction ("Satisfied" or "Very Satisfied") | Significantly Lower | Significantly Lower | Males: 75.86%, Females: 85.71% |
| Data from Pazoki-Toroudi H, et al. (2011).[4][5][9] The combination therapy showed a significantly greater reduction in total lesions compared to both the 5% AA (p < 0.01) and 2% Clin (p < 0.05) groups.[4] Similarly, the reduction in ASI was significantly greater for the combination group than for the Clin group (p < 0.05) and the AA group (p < 0.01).[9] |
This compound and Other Topical Agents (Benzoyl Peroxide, Tretinoin)
While specific quantitative data from head-to-head trials of this compound combinations with benzoyl peroxide (BPO) or tretinoin versus monotherapies are less readily available in the searched literature, existing evidence supports enhanced efficacy. Reviews indicate that this compound's effectiveness is improved when used with agents like 4% benzoyl peroxide gel, 1% clindamycin gel, and 0.025% tretinoin cream.[1][2]
-
With Benzoyl Peroxide: The combination of this compound and BPO is suggested to be more effective than BPO alone.[10] this compound's antioxidant properties may also help neutralize the free radicals released by BPO, potentially improving tolerability.[10] BPO is a potent bactericidal agent that works through oxidation, and no bacterial resistance has been reported.[7][11]
-
With Tretinoin: Tretinoin, a retinoid, accelerates skin cell turnover and helps unclog pores.[12][13] When used with this compound, a combination treatment demonstrated a faster and more pronounced improvement in skin concerns within the first three months compared to this compound alone.[12] Tretinoin may also enhance the penetration of this compound, further boosting its efficacy.[14]
Experimental Protocols
The methodologies employed in clinical trials are critical for interpreting the validity and applicability of their findings. Below is a detailed protocol from a key study evaluating an this compound combination therapy, followed by a generalized workflow for such trials.
Protocol: this compound 5% and Clindamycin 2% Combination Gel Study[4][9]
-
Study Design: A 12-week, multicenter, randomized, double-blind clinical trial.
-
Participant Population: 150 male and female patients (88 male, 62 female), aged 14 to 40, with a clinical diagnosis of mild-to-moderate facial acne vulgaris. Inclusion criteria required at least 10 inflammatory lesions on the face.
-
Treatment Arms:
-
This compound (AA) 5% gel
-
Clindamycin (Clin) 2% gel
-
Combination gel with AA 5% and Clin 2%
-
-
Procedure: Patients were randomly assigned to one of the three treatment groups. They were instructed to apply the assigned gel to the affected facial areas.
-
Assessments: Evaluations were conducted at baseline and every 4 weeks for 12 weeks.
-
Primary Efficacy Endpoints:
-
Total count of inflammatory and non-inflammatory lesions.
-
Calculation of Acne Severity Index (ASI).
-
-
Secondary Endpoint: Patient satisfaction was recorded at each follow-up visit.
-
-
Statistical Analysis: The significance of differences between the treatment groups was analyzed, with p-values < 0.05 considered statistically significant.
General Experimental Workflow for Acne Combination Therapy Trials
The following diagram outlines a typical workflow for a randomized controlled trial (RCT) designed to assess the efficacy and safety of a combination acne therapy.
Conclusion
The evidence strongly suggests that incorporating this compound into combination therapy regimens for acne vulgaris can produce synergistic effects, leading to superior clinical outcomes compared to monotherapy. The combination of this compound and clindamycin, in particular, is supported by robust clinical trial data demonstrating enhanced reduction in both inflammatory and non-inflammatory lesions. While further large-scale, controlled trials are warranted to quantify the synergistic benefits of this compound with benzoyl peroxide and retinoids, the mechanistic rationale and preliminary evidence are compelling. For drug development professionals, these findings highlight the potential of formulating fixed-dose combination products that leverage the multi-target approach of this compound to offer improved efficacy and patient satisfaction in the management of acne.
References
- 1. Combination this compound therapy for acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combination this compound therapy for acne vulgaris. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. Efficacy of topical this compound gel in the treatment of mild-moderate acne vulgaris - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 4. Combination of this compound 5% and clindamycin 2% for the treatment of acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination of this compound 5% and clindamycin 2% for the treatment of acne vulgaris | Semantic Scholar [semanticscholar.org]
- 6. medscape.com [medscape.com]
- 7. [Antibiotics, this compound and benzoyl peroxide in topical acne therapy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. foundationskincare.com [foundationskincare.com]
- 11. [Acne therapy with topical benzoyl peroxide, antibiotics and this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound and Tretinoin: Complete Guide | RedBox Rx | RedBox Rx [redboxrx.com]
- 13. mariakane.shop [mariakane.shop]
- 14. The Benefits of Using Tretinoin and this compound Together [pictionhealth.com]
Azelaic Acid vs. Salicylic Acid: A Comparative Guide for the Treatment of Inflammatory Acne
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of azelaic acid and salicylic acid, two prominent active ingredients in the management of inflammatory acne. The following sections detail their mechanisms of action, comparative efficacy based on available data, and the experimental protocols used to evaluate their performance.
Overview of Mechanisms of Action
Inflammatory acne is a multifactorial skin disorder involving follicular hyperkeratinization, excessive sebum production, proliferation of Cutibacterium acnes (C. acnes), and perifollicular inflammation.[1][2] Both this compound and salicylic acid address multiple facets of this pathophysiology, albeit through distinct molecular pathways.
This compound (AzA) , a naturally occurring dicarboxylic acid, exhibits anti-inflammatory, antibacterial, and antikeratinizing properties.[3][4] Its primary mechanisms include:
-
Anti-inflammatory: this compound's anti-inflammatory effects are mediated through the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[5][6] This activation inhibits the nuclear translocation of NF-κB, a key transcription factor that governs the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[4][6][7]
-
Antibacterial: AzA demonstrates bacteriostatic and bactericidal activity against a range of microorganisms, including C. acnes.[1][8][9] It achieves this by inhibiting microbial cellular protein synthesis.[8][10] Studies have shown that a 313μM concentration of this compound can reduce microbial protein synthesis by over 50%.[9]
-
Antikeratinizing: AzA normalizes the keratinization process within the follicle by reducing the thickness of the stratum corneum and decreasing keratohyalin granules and filaggrin, thereby preventing the formation of comedones.[4][8]
Salicylic Acid (SA) , a beta-hydroxy acid (BHA), is a well-established keratolytic and anti-inflammatory agent.[11][12] Its lipophilic nature allows for deep penetration into the pilosebaceous unit.[2][13] Key mechanisms include:
-
Anti-inflammatory: Salicylic acid suppresses the NF-κB signaling pathway in sebocytes, reducing the expression of inflammatory mediators.[11][14] It also inhibits cyclooxygenase (COX) enzymes, thereby decreasing the synthesis of pro-inflammatory prostaglandins.[13][15]
-
Keratolytic and Comedolytic: SA functions as an exfoliant by dissolving the intercellular cement that holds corneocytes together, promoting the shedding of dead skin cells and preventing pore blockage.[12][13]
-
Sebum Regulation: It can reduce sebum production by downregulating the AMPK/SREBP-1 pathway in sebocytes.[11][14]
Signaling Pathway Diagrams
The diagrams below, generated using Graphviz (DOT language), illustrate the primary anti-inflammatory signaling pathways for each acid.
Comparative Data Presentation
While direct head-to-head clinical trials with extensive quantitative data are limited, a Cochrane review and other studies provide insights into their comparative performance.[16][17]
Table 1: Summary of Mechanistic and Physicochemical Properties
| Feature | This compound | Salicylic Acid |
| Primary Mechanism | PPAR-γ activation, inhibition of microbial protein synthesis[5][9] | NF-κB and COX enzyme inhibition, keratolysis[13] |
| Solubility | Poor water solubility[2] | Lipophilic (oil-soluble)[2][13] |
| Penetration | Bioavailability up to 10% in epidermis and dermis[8] | Superior penetration into oily skin and sebaceous glands[2][14] |
| Antibacterial Spectrum | Bacteriostatic/bactericidal against C. acnes and S. epidermidis[1][8] | Mildly antibiotic, bacteriostatic against C. acnes[13][15] |
| Effect on Sebum | Does not affect sebum production[8] | Reduces sebum production via AMPK/SREBP-1 pathway[14] |
| Effect on Pigmentation | Inhibits tyrosinase, effective for post-inflammatory hyperpigmentation (PIH)[2][8] | Can reduce PIH through exfoliation[13] |
Table 2: Clinical Efficacy and Comparative Notes
| Comparison Metric | This compound | Salicylic Acid | Source |
| vs. Benzoyl Peroxide | Probably less effective based on participant's global self-assessment (PGA) (RR 0.82) | No PGA data available for this comparison | [16][18] |
| vs. Tretinoin | Probably little or no difference in PGA (RR 0.94) | May be little or no difference in PGA (RR 1.00) | [16][18] |
| Suitability | Effective for inflammatory acne, rosacea, and sensitive skin with PIH[19][20] | Best suited for oily, acne-prone skin with comedonal acne (blackheads, whiteheads)[19] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are representative protocols for key in-vitro experiments.
Protocol 1: Assessment of Anti-inflammatory Effects in Keratinocytes
-
Objective: To determine the effect of AzA or SA on pro-inflammatory cytokine production in human keratinocytes.
-
Cell Culture: Normal human epidermal keratinocytes (NHEK) are cultured in appropriate media.
-
Inflammatory Stimulus: Cells are exposed to an inflammatory stimulus, such as UVB irradiation (e.g., 20 mJ/cm²) or lipopolysaccharide (LPS), to induce cytokine production.[7]
-
Treatment: Pre-treatment or co-treatment with various concentrations of AzA (e.g., 20 mM) or SA is performed.[5]
-
Analysis:
-
mRNA Expression: Quantitative real-time PCR (qRT-PCR) is used to measure the mRNA levels of IL-1β, IL-6, and TNF-α.
-
Protein Secretion: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of secreted cytokines in the cell culture supernatant.
-
-
Pathway Analysis: Western blotting can be used to assess the phosphorylation state of pathway proteins like p38 MAPK or the nuclear translocation of NF-κB p65 subunit to confirm the mechanism of action.[6]
Protocol 2: Determination of Antibacterial Activity against C. acnes
-
Objective: To determine the minimum inhibitory concentration (MIC) of AzA or SA against C. acnes.
-
Bacterial Culture: C. acnes strains are grown in an appropriate anaerobic medium (e.g., Reinforced Clostridial Medium).
-
MIC Assay (Broth Microdilution):
-
A two-fold serial dilution of the test agent (AzA or SA) is prepared in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of C. acnes.
-
Plates are incubated under anaerobic conditions at 37°C for 48-72 hours.
-
The MIC is determined as the lowest concentration of the agent that completely inhibits visible bacterial growth.
-
-
Protein Synthesis Inhibition: To confirm the mechanism, radiolabelled precursors for protein (e.g., ³H-leucine), DNA (e.g., ³H-thymidine), and RNA (e.g., ³H-uridine) can be used. The incorporation of radioactivity into macromolecules is measured in the presence of varying concentrations of the test agent.[10]
Conclusion for Drug Development Professionals
Both this compound and salicylic acid are effective agents for inflammatory acne, targeting the condition through distinct yet complementary mechanisms.
-
This compound is a multifaceted agent with robust anti-inflammatory, antibacterial, and antikeratinizing properties. Its unique ability to activate PPAR-γ and inhibit tyrosinase makes it an excellent candidate for formulations targeting inflammatory acne, especially in patients with sensitive skin or post-inflammatory hyperpigmentation.[2][5][21]
-
Salicylic Acid remains a superior agent for addressing comedonal acne and conditions involving excess sebum due to its lipophilicity and keratolytic action.[2][14] Its well-documented inhibition of the NF-κB pathway provides a strong anti-inflammatory rationale for its use.[11]
The choice between these two acids in a therapeutic formulation depends on the specific subtype of acne being targeted and the desired secondary benefits, such as sebum control or pigment correction. Furthermore, their distinct mechanisms suggest potential for synergistic effects in combination therapies, a promising avenue for future research and product development.[2]
References
- 1. [Mechanism of this compound action in acne] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Theoretical and potential combined use of salicylic acid, this compound, and lactic acid in acne care - JCAS [jcasonline.com]
- 3. This compound for Acne: Uses, Benefits, and Precautions [healthline.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound modulates the inflammatory response in normal human keratinocytes through PPARgamma activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jwatch.org [jwatch.org]
- 8. nursingcenter.com [nursingcenter.com]
- 9. This compound: Evidence-based Update on Mechanism of Action and Clinical Application - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 10. The in-vitro antimicrobial effects of this compound upon Propionibacterium acnes strain P37 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Salicylic acid treats acne vulgaris by suppressing AMPK/SREBP1 pathway in sebocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Salicylic acid for acne: Efficacy, how to use, and more [medicalnewstoday.com]
- 13. Emerging Formulations and Clinical Applications of Topical Salicylic Acid in Acne management – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 14. researchgate.net [researchgate.net]
- 15. go.drugbank.com [go.drugbank.com]
- 16. cochranelibrary.com [cochranelibrary.com]
- 17. Topical this compound, salicylic acid, nicotinamide, sulphur, zinc and fruit acid (alpha‐hydroxy acid) for acne - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2024.sci-hub.st [2024.sci-hub.st]
- 19. jhdcorp.com [jhdcorp.com]
- 20. youtube.com [youtube.com]
- 21. Effects of 15% this compound Gel in the Management of Post-Inflammatory Erythema and Post-Inflammatory Hyperpigmentation in Acne Vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
Azelaic Acid vs. Retinoids for Acne Vulgaris: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of azelaic acid and retinoids in the treatment of acne vulgaris, supported by experimental data from clinical trials. The following sections detail the mechanisms of action, comparative clinical efficacy, tolerability, and the experimental protocols of key studies.
Introduction
Acne vulgaris is a multifactorial skin condition characterized by the formation of comedones, papules, pustules, nodules, and cysts.[1] Its pathogenesis involves follicular hyperkeratinization, excess sebum production, colonization by Cutibacterium acnes (C. acnes), and inflammation.[2][3] Both this compound and retinoids are well-established topical treatments for acne, but they operate through distinct mechanisms of action.[4][5] This guide aims to provide a detailed comparison to inform research and clinical development.
Mechanisms of Action
This compound
This compound, a naturally occurring dicarboxylic acid, exhibits a multi-faceted mechanism of action in treating acne vulgaris. Its therapeutic effects are attributed to its anti-inflammatory, antibacterial, and anti-keratinizing properties.
-
Anti-inflammatory: this compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species.[6]
-
Antibacterial: It possesses bacteriostatic activity against both aerobic and anaerobic bacteria, including C. acnes.[1] this compound can inhibit microbial cellular protein synthesis.[7]
-
Anti-keratinizing: It normalizes the process of keratinization in the follicle, thereby preventing the formation of comedones.[1][7]
Retinoids
Retinoids are a class of compounds derived from vitamin A.[2][3] They are considered a cornerstone in acne therapy due to their potent effects on follicular keratinization and inflammation.[2][3][8] Topical retinoids used in acne treatment include tretinoin, adapalene, and tazarotene.
-
Normalization of Follicular Keratinization: Retinoids bind to nuclear retinoic acid receptors (RARs), which in turn regulate gene expression to normalize the abnormal follicular differentiation that leads to comedone formation.[2][3][8]
-
Anti-inflammatory Effects: Retinoids also exhibit anti-inflammatory properties, further contributing to their efficacy in treating inflammatory acne lesions.[2][3]
Comparative Clinical Efficacy
Clinical trials have demonstrated that both this compound and retinoids are effective in reducing acne lesions. The following tables summarize the quantitative data from key comparative studies.
Table 1: Comparison of this compound and Tretinoin
| Efficacy Parameter | 20% this compound Cream | 0.05% Tretinoin Cream | Study Duration | Patient Population | Key Findings | Reference |
| Reduction in Comedones | Equally effective | Equally effective | 6 months | Patients with comedonal acne | Both treatments significantly reduced the number of comedones. | [2][9] |
| Overall Response | Equally effective | Equally effective | 6 months | Patients with comedonal acne | No significant difference in the overall response to treatment. | [2][9] |
Table 2: Comparison of this compound and Adapalene
| Efficacy Parameter | 15% this compound Gel | 0.1% Adapalene Gel | Study Duration | Patient Population | Key Findings | Reference |
| Reduction in Inflammatory Lesions | Non-inferior | Comparable | 9 months | Adult females with acne | This compound was non-inferior to adapalene in controlling inflammatory lesions. | [4][10] |
| Reduction in Total Lesions | Comparable | Comparable | 9 months | Adult females with acne | No significant differences were detected between the two treatments in reducing total lesions. | [4][10] |
Tolerability and Side Effects
Tolerability is a crucial factor in the long-term management of acne. Clinical studies have consistently shown that this compound is generally better tolerated than topical retinoids.
Table 3: Comparison of Side Effects
| Side Effect | This compound | Retinoids (Tretinoin, Adapalene) | Key Findings | References |
| Dryness | Less frequent | More frequent | This compound causes significantly less dryness and scaling compared to retinoids. | [2][4][10][11] |
| Scaling/Peeling | Less frequent | More frequent | Patients treated with retinoids experience more peeling of the skin. | [11] |
| Erythema (Redness) | Less frequent | More frequent | Retinoids are associated with a higher incidence of redness. | [11] |
| Burning/Stinging | Can occur, usually transient | Can occur, often more pronounced initially | Both can cause a burning or stinging sensation upon application. | [12] |
Experimental Protocols
Study: Katsambas et al. (1989) - this compound vs. Tretinoin
-
Study Design: A single-blind, parallel-group study.[9]
-
Participants: 289 patients with comedonal acne.[9]
-
Treatment Arms:
-
Treatment Regimen: Topical application for a period of 6 months.[9]
-
Efficacy Assessment: Reduction in the number of comedones and overall response to treatment.[9]
-
Tolerability Assessment: Recording of local side effects.[9]
Study: Thielitz et al. (2015) - this compound vs. Adapalene
-
Study Design: A randomized, investigator-blind, parallel-group study.[4]
-
Participants: 55 adult women (18-45 years) with acne.[4]
-
Treatment Arms:
-
Efficacy Assessment: Reduction in lesion counts (inflammatory and total), acne severity, and Dermatology Life Quality Index (DLQI) score.[4]
-
Tolerability Assessment: Evaluation of dryness and scaling.[4]
Visualizations
Signaling Pathways
Caption: Mechanisms of Action of this compound and Retinoids in Acne Vulgaris.
Experimental Workflow
References
- 1. This compound: Mechanisms of Action and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jddonline.com [jddonline.com]
- 3. Update: Mechanisms of Topical Retinoids in Acne - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 4. A randomized investigator-blind parallel-group study to assess efficacy and safety of this compound 15% gel vs. adapalene 0.1% gel in the treatment and maintenance treatment of female adult acne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound. A review of its pharmacological properties and therapeutic efficacy in acne and hyperpigmentary skin disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: Mechanisms of Action and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Update: Mechanisms of Topical Retinoids in Acne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical studies of 20% this compound cream in the treatment of acne vulgaris. Comparison with vehicle and topical tretinoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Update: Mechanisms of Topical Retinoids in Acne. | Semantic Scholar [semanticscholar.org]
- 11. Efficacy and safety of this compound and glycolic acid combination therapy compared with tretinoin therapy for acne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
head-to-head clinical trials of azelaic acid and metronidazole for rosacea
In the management of papulopustular rosacea, both azelaic acid and metronidazole are established topical therapeutic options. This guide provides a detailed comparison of their clinical efficacy and safety, drawing on data from head-to-head clinical trials. The information is intended for researchers, scientists, and drug development professionals to facilitate an evidence-based understanding of these two active pharmaceutical ingredients.
Efficacy Data
Multiple randomized, double-blind clinical trials have directly compared the efficacy of this compound and metronidazole in various formulations. The primary endpoints in these studies typically include the reduction in inflammatory lesion count (papules and pustules) and the improvement in erythema (redness).
A pivotal multicenter study revealed that a 15% this compound gel was significantly superior to a 0.75% metronidazole gel in reducing inflammatory lesions over a 15-week treatment period. The this compound group showed a mean nominal reduction in lesion count of -12.9 compared to -10.7 for the metronidazole group. The percentage decrease in inflammatory lesions was also greater with this compound (72.7%) than with metronidazole (55.8%)[1]. Furthermore, a higher percentage of patients treated with this compound showed improvement in erythema severity (56%) compared to those treated with metronidazole (42%)[1]. Notably, the therapeutic effect of metronidazole appeared to plateau after 8 weeks, whereas this compound demonstrated continued improvement through week 15[1][2].
Another comparative trial assessing a 20% this compound cream against a 0.75% metronidazole cream found both treatments to be effective in significantly reducing inflammatory lesions after 15 weeks, with no statistically significant difference between the two in this primary outcome[3]. However, the physician's global assessment of improvement was significantly higher for the this compound group[3].
Conversely, a study comparing a once-daily 1% metronidazole gel to a twice-daily 15% this compound gel found similar efficacy in reducing inflammatory lesions (77% and 80% reduction, respectively) and improving erythema[4].
| Efficacy Outcome | This compound | Metronidazole | Study Details |
| Mean Nominal Reduction in Inflammatory Lesions | -12.9[1] | -10.7[1] | 15% gel vs. 0.75% gel, 15 weeks, multicenter, double-blind, randomized[1] |
| Mean Percent Decrease in Inflammatory Lesions | -72.7%[1] | -55.8%[1] | 15% gel vs. 0.75% gel, 15 weeks, multicenter, double-blind, randomized[1] |
| Improvement in Erythema Severity | 56% of patients improved[1] | 42% of patients improved[1] | 15% gel vs. 0.75% gel, 15 weeks, multicenter, double-blind, randomized[1] |
| Reduction in Inflammatory Lesions | 80%[4] | 77%[4] | 15% gel (twice daily) vs. 1% gel (once daily), moderate rosacea[4] |
| Physician's Global Improvement Rating | Significantly higher[3] | - | 20% cream vs. 0.75% cream, 15 weeks, single-center, double-blind, randomized, split-face[3] |
Safety and Tolerability
Both this compound and metronidazole are generally well-tolerated. The most common side effects are local skin reactions. In a study comparing 15% this compound gel and 0.75% metronidazole gel, no serious or systemic treatment-related adverse events were reported in either group[1][5]. However, a study on cumulative irritation potential found that 15% this compound gel had a significantly greater potential for irritation compared to 0.75% metronidazole gel[6]. Another trial reported that more patients using this compound experienced adverse events (26%) compared to those using metronidazole (7%), with burning and stinging being the most common[7]. Despite this, patient satisfaction has been reported to be higher with this compound in some studies[3].
| Safety/Tolerability Outcome | This compound | Metronidazole | Study Details |
| Serious Adverse Events | None reported[1][5] | None reported[1][5] | 15% gel vs. 0.75% gel, 15 weeks[1][5] |
| Cumulative Irritation Potential | Significantly greater[6] | Lower[6] | Comparison of 15% this compound gel, 0.75% and 1% metronidazole gels[6] |
| Incidence of Adverse Events | 26%[7] | 7%[7] | - |
| Common Adverse Events | Stinging, burning, itching[3][8] | Dryness, skin irritation[9] | Various formulations |
| Patient Satisfaction | Superior[3] | - | 20% cream vs. 0.75% cream, 15 weeks[3] |
Experimental Protocols
Study 1: 15% this compound Gel vs. 0.75% Metronidazole Gel[1][10]
-
Design: Multicenter, double-blind, randomized, parallel-group study.
-
Patient Population: 251 patients with moderate papulopustular facial rosacea, characterized by persistent erythema and telangiectasia.
-
Intervention: Patients were randomized to apply either 15% this compound gel or 0.75% metronidazole gel twice daily for 15 weeks.
-
Main Outcome Measures:
-
Nominal and percent change in inflammatory lesion count.
-
Change in erythema and telangiectasia severity ratings.
-
Investigator's global assessment of rosacea.
-
Investigator's and patient's overall improvement ratings.
-
Study 2: 20% this compound Cream vs. 0.75% Metronidazole Cream[3][11]
-
Design: Single-center, double-blind, randomized, contralateral split-face comparison clinical trial.
-
Patient Population: 40 patients with symmetric facial rosacea.
-
Intervention: Patients applied 20% this compound cream to one side of their face and 0.75% metronidazole cream to the other side for 15 weeks.
-
Main Outcome Measures:
-
Reduction in the number of inflammatory lesions (pustules and papules).
-
Physician's rating of global improvement.
-
Changes in dryness, burning, telangiectasia, and itching.
-
Patient satisfaction.
-
Mechanisms of Action and Signaling Pathways
The therapeutic effects of this compound and metronidazole in rosacea are primarily attributed to their anti-inflammatory properties.
This compound: The anti-inflammatory action of this compound is multifaceted. A key mechanism involves the inhibition of the kallikrein-5 (KLK5)-cathelicidin pathway, which is upregulated in rosacea[2][6][8]. Elevated KLK5 activity leads to the cleavage of the cathelicidin antimicrobial peptide into its pro-inflammatory form, LL-37. This compound has been shown to inhibit KLK5 expression and activity, thereby reducing the production of LL-37[2][8]. It also reduces the expression of Toll-like receptor-2 (TLR2), which can be stimulated by factors like Demodex mites, further contributing to the inflammatory cascade[2][8][10]. Additionally, this compound is known to reduce reactive oxygen species (ROS)[11].
Metronidazole: The primary anti-inflammatory mechanism of metronidazole in rosacea is believed to be its antioxidant activity[1][3][4]. It has been shown to inhibit the generation of reactive oxygen species (ROS) by neutrophils, which are key inflammatory cells in rosacea[1][3][4]. This is thought to be achieved by affecting neutrophil cell functions rather than by direct scavenging of ROS[1][5]. By reducing oxidative stress, metronidazole helps to mitigate the inflammatory response in the skin[3].
References
- 1. Anti-oxidant action of metronidazole: a possible mechanism of action in rosacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cathelicidin, kallikrein 5, and serine protease activity is inhibited during treatment of rosacea with this compound 15% gel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential antioxidant mechanism of action for metronidazole: implications for rosacea management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. skintherapyletter.com [skintherapyletter.com]
- 5. academic.oup.com [academic.oup.com]
- 6. droracle.ai [droracle.ai]
- 7. Kallikrein 5-Mediated Inflammation in Rosacea: Clinically Relevant Correlations with Acute and Chronic Manifestations in Rosacea and How Individual Treatments May Provide Therapeutic Benefit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cathelicidin, kallikrein 5, and serine protease activity is inhibited during treatment of rosacea with this compound 15% gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dermatologytimes.com [dermatologytimes.com]
- 10. Coptis chinensis Franch Directly Inhibits Proteolytic Activation of Kallikrein 5 and Cathelicidin Associated with Rosacea in Epidermal Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound 15% gel in the treatment of rosacea - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Azelaic Acid and Other Depigmenting Agents on Tyrosinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the tyrosinase inhibitory activity of azelaic acid against other widely recognized depigmenting agents, including kojic acid, hydroquinone, and arbutin. The information presented is supported by experimental data to assist researchers in the evaluation and selection of compounds for dermatological and cosmetic applications.
Introduction to Tyrosinase and Melanogenesis
Melanin is the primary pigment responsible for coloration in human skin, hair, and eyes, and it provides crucial protection against ultraviolet (UV) radiation. The production of melanin, a process known as melanogenesis, occurs within specialized organelles called melanosomes, located in melanocyte cells. Tyrosinase is a copper-containing enzyme that plays a pivotal, rate-limiting role in this pathway.[1][2] It catalyzes the first two critical steps: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1][3] Dopaquinone then serves as a precursor for the synthesis of both eumelanin (brown-black pigment) and pheomelanin (red-yellow pigment).[3]
Given its central role, the inhibition of tyrosinase is a primary strategy for controlling melanin production.[3][4] Consequently, tyrosinase inhibitors are of significant interest in the treatment of hyperpigmentation disorders such as melasma and post-inflammatory hyperpigmentation, and they are key active ingredients in skin-lightening cosmetic products.[4][5] This guide focuses on comparing the efficacy of several prominent tyrosinase inhibitors.
Comparative Tyrosinase Inhibitory Activity
The potency of a tyrosinase inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the agent required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater inhibitory potency. The following table summarizes the reported IC50 values for this compound and other common depigmenting agents. It is important to note that IC50 values can vary significantly depending on the experimental conditions, including the source of the tyrosinase enzyme (e.g., mushroom vs. human) and the substrate used (e.g., L-tyrosine vs. L-DOPA).[6]
| Depigmenting Agent | Tyrosinase Source | Substrate | IC50 / Kᵢ Value | Inhibition Type | Reference(s) |
| This compound | Not Specified | L-Tyrosine | Kᵢ = 2.73 mM | Competitive | [7] |
| Kojic Acid | Mushroom | Not Specified | 30.6 µM | Competitive/Mixed | [8] |
| Mushroom | L-DOPA | 28.5 µM | Not Specified | [9] | |
| Human | Not Specified | >500 µM | Not Specified | [6] | |
| Hydroquinone | Mushroom | Not Specified | 22.78 µM | Not Specified | [9] |
| Human | Not Specified | ~4400 µM (ineffective) | Not Specified | [10] | |
| α-Arbutin | Mouse Melanoma | Not Specified | 0.48 mM | Mixed | [11] |
| Mushroom | L-Tyrosine | 8.0 mM | Not Specified | [12] | |
| β-Arbutin | Mushroom | L-Tyrosine | 0.9 mM | Noncompetitive | [11][12] |
Note: Kᵢ (inhibition constant) is reported for this compound, which reflects the binding affinity of the inhibitor to the enzyme.
Mechanisms of Tyrosinase Inhibition
Depigmenting agents can inhibit tyrosinase through various mechanisms, primarily competitive, non-competitive, or mixed-type inhibition.
-
This compound: Acts as a competitive inhibitor of tyrosinase.[3][7] It is a dicarboxylic acid that is thought to compete with L-tyrosine for the active site of the enzyme.[7]
-
Kojic Acid: This fungal metabolite is a well-known tyrosinase inhibitor that acts by chelating the copper ions in the active site of the enzyme, rendering it inactive.[5][8] It exhibits a competitive inhibitory effect on the monophenolase activity and a mixed effect on the diphenolase activity of mushroom tyrosinase.[8]
-
Hydroquinone: Considered a gold standard for treating hyperpigmentation, hydroquinone's primary mechanism is the inhibition of the conversion of L-DOPA to melanin by inhibiting tyrosinase.[3] Its structural similarity to melanin precursors contributes to its inhibitory action.[3] However, its efficacy against human tyrosinase is weak, and its depigmenting effect may also be linked to melanocyte cytotoxicity.[10]
-
Arbutin (α and β): These are glycosylated derivatives of hydroquinone.[12] They act as competitive inhibitors by binding to the active site of tyrosinase, preventing the natural substrates (L-tyrosine and L-DOPA) from binding.[13] Studies suggest that α-arbutin is a more potent inhibitor of tyrosinase than β-arbutin.[11][13]
Caption: Mechanism of tyrosinase inhibition by various depigmenting agents.
Experimental Protocol: In Vitro Tyrosinase Inhibition Assay
The following is a generalized protocol for assessing the tyrosinase inhibitory activity of test compounds using mushroom tyrosinase, a common model in preliminary screenings.[14][15]
1. Materials and Reagents:
-
Mushroom Tyrosinase (e.g., Sigma-Aldrich)
-
L-DOPA or L-Tyrosine (Substrate)
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Test Compounds (this compound, etc.)
-
Positive Control (e.g., Kojic Acid)
-
Solvent (e.g., DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader capable of kinetic measurements at ~475-510 nm
2. Preparation of Solutions:
-
Tyrosinase Enzyme Solution: Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.[13][16] Dilute to a working concentration immediately before use.
-
Substrate Solution: Prepare a stock solution of L-DOPA or L-Tyrosine in phosphate buffer.[13]
-
Test Compound Solutions: Prepare stock solutions of the test compounds and positive control in a suitable solvent like DMSO. Create a series of dilutions at various concentrations in phosphate buffer.[17]
3. Assay Procedure:
-
Add 20 µL of each test compound dilution, positive control, or buffer (for enzyme control) to the respective wells of a 96-well plate.[17][18]
-
Add 50 µL of the tyrosinase enzyme solution to each well.[17][18]
-
Incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes.[17][18]
-
Initiate the enzymatic reaction by adding 30 µL of the substrate solution to all wells.[18]
-
Immediately place the plate in a microplate reader and measure the absorbance (optical density) at 510 nm in kinetic mode.[16][18] Record readings every minute for a duration of 30 to 60 minutes.[16][18]
4. Data Analysis and Calculation:
-
For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/ΔTime).[18]
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula:
-
% Inhibition = [(V_control - V_sample) / V_control] * 100
-
Where V_control is the reaction rate of the enzyme control and V_sample is the reaction rate in the presence of the test compound.
-
-
Plot the percentage of inhibition against the logarithm of the test compound concentrations.
-
Determine the IC50 value, which is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity, from the dose-response curve.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. biofor.co.il [biofor.co.il]
- 4. Comparative Studies on the Photoreactivity, Efficacy, and Safety of Depigmenting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A possible mechanism of action for this compound in the human epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kojic acid | Tyrosinase inhibitor | Mechanism | Concentration [selleckchem.com]
- 9. Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of alpha- and beta-arbutin on activity of tyrosinases from mushroom and mouse melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Action of tyrosinase on alpha and beta-arbutin: A kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. 2.2.1. Mushroom Tyrosinase Inhibitory Assay [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. content.abcam.com [content.abcam.com]
- 17. sigmaaldrich.cn [sigmaaldrich.cn]
- 18. activeconceptsllc.com [activeconceptsllc.com]
Azelaic Acid's Impact on Keratinization: A Comparative Analysis in Skin Models
For Immediate Release
A comprehensive analysis of in vitro and in vivo studies reveals the significant role of azelaic acid in modulating keratinization, the process of skin cell differentiation and formation of the protective outer skin layer. This guide provides a comparative overview of this compound's effects on keratinization in skin models, contrasting its performance with other key dermatological agents, supported by experimental data for researchers, scientists, and drug development professionals.
This compound, a naturally occurring dicarboxylic acid, exhibits a multi-faceted mechanism of action that normalizes keratinocyte differentiation and proliferation. This is crucial in various skin conditions characterized by abnormal keratinization, such as acne vulgaris.
Comparison of Effects on Keratinocyte Proliferation and Differentiation
Experimental data from various skin models, including keratinocyte cultures and reconstructed human epidermis, demonstrate the efficacy of this compound in regulating the keratinization process. A comparative summary of its effects alongside other widely used agents is presented below.
| Compound | Model System | Key Findings | Quantitative Data |
| This compound | Mouse Keratinocyte Cultures | Dose- and time-dependent inhibition of DNA synthesis.[1] | 50% inhibitory concentration (IC50) for DNA synthesis: 20 mM.[1] |
| Normal Human Epidermis (in vivo) | Altered pattern of epidermal keratinization with a decrease in the number and thickness of tonofilament bundles and keratohyalin granules.[2] | Qualitative electron microscopy observations. | |
| Acne-affected Skin (in vivo) | Significant reduction or normalization of intra- and interfollicular hyperkeratosis after 8–12 weeks of twice-daily application of 20% cream.[3] | Clinical observation. | |
| Tretinoin | Reconstituted Human Epidermis | Downregulation of genes for cytokeratins 1 and 10, and several cornified envelope precursors.[4][5] Upregulation of genes for keratins 18 and 19.[4][5] | Gene expression analysis (specific fold changes not detailed in snippets). |
| Reconstituted Human Skin | Dose-dependent increase in KRT4/KRT13 mRNA and a downregulation of KRT2 mRNA.[6] | mRNA level changes. | |
| Adapalene | Reconstructed Human Epidermis | Normalizes the differentiation of follicular epithelial cells. | Mechanism of action described. |
| Salicylic Acid | Not specified in snippets | Modulates keratinization. | General mechanism described. |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are outlined below.
Keratinocyte Proliferation Assay (DNA Synthesis Inhibition)
Objective: To quantify the antiproliferative effect of a test compound on keratinocytes.
Model: Neonatal mouse keratinocyte cultures.
Methodology:
-
Isolate keratinocytes from neonatal mouse epidermis and culture them to a desired confluency.
-
Treat the keratinocyte cultures with varying concentrations of the test compound (e.g., this compound) for different time intervals (e.g., 1, 4, 24 hours).
-
During the last hour of treatment, add ³H-thymidine to the culture medium.
-
After incubation, wash the cells to remove unincorporated ³H-thymidine.
-
Lyse the cells and precipitate the DNA.
-
Measure the amount of incorporated ³H-thymidine using a scintillation counter to determine the rate of DNA synthesis.
-
Calculate the 50% inhibitory concentration (IC50) from the dose-response curve.[1]
Analysis of Keratinization Markers in Reconstructed Human Epidermis (RHE)
Objective: To evaluate the effect of a test compound on the expression of key keratinization markers.
Model: Reconstructed Human Epidermis (RHE).
Methodology:
-
Culture the RHE model to full differentiation at the air-liquid interface.
-
Topically apply the test compound (e.g., this compound, tretinoin) to the RHE surface daily for a specified period (e.g., 48 hours).
-
At the end of the treatment period, harvest the RHE tissue.
-
For Gene Expression Analysis (qRT-PCR):
-
Isolate total RNA from the RHE.
-
Perform reverse transcription to synthesize cDNA.
-
Conduct quantitative real-time PCR using primers specific for target genes (e.g., KRT1, KRT10, FLG, LOR, IVL) and a housekeeping gene for normalization.
-
Calculate the relative gene expression changes compared to a vehicle-treated control.[4][5][6]
-
-
For Protein Expression Analysis (Immunohistochemistry/Immunofluorescence):
-
Fix, embed, and section the RHE tissue.
-
Perform immunohistochemistry or immunofluorescence staining using antibodies specific for keratinization marker proteins (e.g., Filaggrin, Loricrin, Involucrin).
-
Visualize and quantify the protein expression and localization using microscopy and image analysis software.
-
Signaling Pathways and Experimental Workflows
The mechanism by which this compound modulates keratinization involves complex signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate a proposed signaling pathway and a typical experimental workflow.
Caption: Experimental workflow for assessing this compound's impact on keratinization markers.
Caption: Proposed signaling pathway of this compound in keratinocytes.
Conclusion
The available evidence strongly supports the role of this compound as a modulator of keratinization. It acts by inhibiting keratinocyte proliferation and influencing the expression of key differentiation markers. While direct comparative studies with quantitative data on specific molecular markers are still emerging, the existing body of research provides a solid foundation for its use in skin conditions associated with altered keratinization. Further studies utilizing standardized protocols in reconstructed human epidermis models will be invaluable in providing a more definitive comparison with other agents and further elucidating its precise mechanisms of action.
References
- 1. Regulation of keratin expression by retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound vs. placebo: effects on normal human keratinocytes and melanocytes. Electron microscopic evaluation after long-term application in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: Mechanisms of Action and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. episkin.com [episkin.com]
- 5. researchgate.net [researchgate.net]
- 6. Keratins 2 and 4/13 in reconstituted human skin are reciprocally regulated by retinoids binding to nuclear receptor RARalpha - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the long-term safety and efficacy of azelaic acid in dermatological treatments
An In-depth Guide for Researchers and Drug Development Professionals
Azelaic acid, a naturally occurring dicarboxylic acid, has carved a significant niche in dermatological treatments due to its multifaceted mechanism of action and favorable long-term safety profile. This guide provides a comprehensive comparison of this compound with other commonly used topical agents, supported by experimental data, to assist researchers, scientists, and drug development professionals in assessing its long-term utility.
Mechanism of Action: A Multi-Pronged Approach
This compound exerts its therapeutic effects through a combination of anti-inflammatory, antibacterial, anti-keratinizing, and anti-melanogenic properties.[1][2][3] It effectively reduces the growth of Cutibacterium acnes and Staphylococcus epidermidis by inhibiting microbial cellular protein synthesis.[1][4][5] Its anti-inflammatory action is attributed to the reduction of reactive oxygen species and the modulation of the cathelicidin pathway, which is particularly relevant in rosacea.[6][7] Furthermore, this compound normalizes keratinization, preventing the formation of comedones, and inhibits tyrosinase, the key enzyme in melanin synthesis, making it effective for hyperpigmentation disorders.[1][5][8]
Long-Term Efficacy in Dermatological Conditions
Clinical evidence supports the long-term efficacy of this compound in the management of several dermatological conditions, with continuous improvement often observed over several months of use.[9]
Acne Vulgaris
Long-term treatment with 20% this compound cream has been shown to be effective in reducing both inflammatory and non-inflammatory acne lesions.[10][11] Studies have demonstrated its efficacy to be comparable to adapalene for maintenance therapy, helping to extend the period without relapse.[12] For post-inflammatory hyperpigmentation (PIH) associated with acne, this compound is a preferred option, especially for individuals with darker skin tones, as it targets pigment production without the risk of irritation-induced darkening.[8][13]
Rosacea
This compound is a first-line treatment for mild to moderate papulopustular rosacea.[6][7] Clinical trials have shown that 15% this compound gel significantly reduces inflammatory lesions and erythema over a period of 15 weeks, with continued improvement noted with long-term use.[7][14][15] Its anti-inflammatory properties help to soothe irritation and reduce redness.[14]
Hyperpigmentation (Melasma)
This compound is an effective treatment for melasma, with an efficacy comparable to hydroquinone 4% but with a more favorable side effect profile, making it suitable for long-term management.[16][17][18][19] It selectively targets hyperactive melanocytes without affecting normally pigmented skin.[20]
Comparative Efficacy: this compound vs. Alternatives
The choice of topical treatment often depends on the specific condition, patient skin type, and tolerance. Below is a comparison of this compound with other common dermatological treatments.
vs. Hydroquinone
For melasma, 20% this compound cream has shown similar efficacy to 4% hydroquinone cream.[17][18] However, a systematic review and meta-analysis suggested that this compound may be better at reducing melasma severity as measured by the Melasma Area Severity Index (MASI).[19] this compound is often preferred for long-term use due to the risks associated with hydroquinone, such as irritation and potential for rebound hyperpigmentation.[16][20]
vs. Retinoids (Tretinoin)
Both this compound and tretinoin are effective for acne and post-inflammatory hyperpigmentation.[8][21] this compound is generally better tolerated, with fewer instances of dryness, peeling, and redness, making it a better initial choice for individuals with sensitive skin.[8] While tretinoin is considered a gold standard for comedonal acne and anti-aging, this compound is often superior for inflammatory acne and in patients with rosacea.[8] For hyperpigmentation, this compound's direct inhibition of tyrosinase gives it an edge, especially in darker skin tones.[8]
vs. Benzoyl Peroxide
In the treatment of acne, benzoyl peroxide may be slightly more effective than this compound in terms of patient's global self-assessment of improvement.[10][22] However, this compound does not induce bacterial resistance, a known concern with long-term antibiotic use, and is less likely to cause irritation and dryness compared to benzoyl peroxide.[1]
Quantitative Data Summary
| Condition | Treatment | Metric | Result | Study Duration | Reference |
| Melasma | 20% this compound vs. 4% Hydroquinone | Mean Change in MASI | This compound: -1.23 (more effective) | Not Specified | [19] |
| Melasma | 20% this compound vs. 4% Hydroquinone | Patient-Reported Good/Excellent Response | This compound: 63.6%, Hydroquinone: 69.7% | Not Specified | [17] |
| Acne Vulgaris | 20% this compound Gel vs. Placebo | Reduction in Total Lesion Count | This compound: 60.6%, Placebo: 19.9% | 45 days | [11] |
| Acne Vulgaris | 20% this compound Cream | Reduction in Inflammatory Lesions | Significant reduction | Long-term | [10] |
| Rosacea | 15% this compound Gel vs. Placebo | Reduction in Inflammatory Lesions | This compound: 67.2%, Placebo: 46% | 12 weeks | [23] |
| Rosacea | 15% this compound Gel vs. 0.75% Metronidazole Gel | Reduction in Inflammatory Lesions | This compound: -73%, Metronidazole: -56% | Not Specified | [23] |
| Post-Inflammatory Hyperpigmentation | 15% this compound Gel | Improvement in Hyperpigmentation | 66.5% of participants showed improvement | 16 weeks | [21] |
Long-Term Safety and Tolerability
This compound is well-tolerated for long-term use.[20] The most common side effects are mild and transient, including itching, burning, and stinging upon application, which typically subside as the skin adapts.[8][20][24] Unlike some other agents, this compound does not cause photosensitivity, skin thinning, or rebound hyperpigmentation with prolonged use.[1][20] It is also considered safe for use during pregnancy (Category B).[8][24]
Experimental Protocols
Clinical Trial for Mild-to-Moderate Acne Vulgaris
-
Objective: To evaluate the efficacy and safety of a topical treatment for mild-to-moderate facial acne vulgaris.
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: Male and non-pregnant, non-lactating females aged 12-40 years with a clinical diagnosis of acne vulgaris.
-
Intervention: Participants are randomized to receive either the test product (e.g., 20% this compound cream), a reference standard (RS), or a placebo (vehicle). The assigned treatment is applied twice daily (morning and evening) to the face for 12 weeks.
-
Primary Endpoint: The primary efficacy endpoint is the percentage change from baseline in inflammatory (papules and pustules) lesion counts at Week 12.
-
Lesion Counting: All facial acne lesions (papules, pustules, open and closed comedones, nodules, and cysts) are counted at baseline and at specified follow-up visits. Nodule and cyst counts are reported separately.
-
Exclusion Criteria: Use of occlusive dressings on the face.
-
Reference: [25]
Visualizing Key Pathways and Workflows
Caption: Workflow of a randomized controlled trial for acne treatment.
References
- 1. dermnetnz.org [dermnetnz.org]
- 2. This compound: Mechanisms of Action and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Real-World Case Studies Showing the Effective Use of this compound in the Treatment, and During the Maintenance Phase, of Adult Female Acne Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: Evidence-based Update on Mechanism of Action and Clinical Application - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. droracle.ai [droracle.ai]
- 7. tandfonline.com [tandfonline.com]
- 8. bstextract.com [bstextract.com]
- 9. drugs.com [drugs.com]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy of topical this compound gel in the treatment of mild-moderate acne vulgaris - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 12. This compound: Mechanisms of Action and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and Safety of this compound (AzA) Gel 15% in the Treatment of Post-Inflammatory Hyperpigmentation and Acne: A 16-Week, Baseline-Controlled Study - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 14. drsambunting.com [drsambunting.com]
- 15. theindependentpharmacy.co.uk [theindependentpharmacy.co.uk]
- 16. admiremyskin.com [admiremyskin.com]
- 17. iranjd.ir [iranjd.ir]
- 18. dermahype.de [dermahype.de]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- 21. This compound and Tretinoin: Complete Guide | RedBox Rx | RedBox Rx [redboxrx.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. droracle.ai [droracle.ai]
- 25. accessdata.fda.gov [accessdata.fda.gov]
comparative analysis of different azelaic acid salt forms for improved solubility and efficacy
For Researchers, Scientists, and Drug Development Professionals
Azelaic acid, a dicarboxylic acid naturally found in grains, is a well-established active ingredient in dermatology for the treatment of acne and rosacea. Its therapeutic effects are attributed to its anti-inflammatory, antibacterial, and anti-keratinizing properties. However, its formulation into effective topical products is significantly hampered by its poor solubility in both water and oil. To overcome this limitation, various salt forms of this compound have been developed, offering improved physicochemical properties and enhanced bioavailability. This guide provides a comparative analysis of different this compound salt forms, focusing on their solubility, and potential for improved efficacy, supported by experimental data and detailed methodologies.
Comparative Solubility of this compound and Its Salt Forms
The primary advantage of converting this compound into its salt forms lies in the significant improvement of its aqueous solubility. This enhancement allows for the formulation of more elegant and versatile topical products, such as aqueous serums, gels, and lotions, which can improve patient compliance and potentially increase the bioavailability of the active ingredient.
| Compound | Chemical Structure | Molecular Weight ( g/mol ) | Water Solubility (at 25°C) | References |
| This compound | HOOC-(CH₂)₇-COOH | 188.22 | ~2.1 g/L | [1] |
| Monosodium Azelate | NaOOC-(CH₂)₇-COOH | 210.20 | Reasonably soluble | |
| Disodium Azelate | NaOOC-(CH₂)₇-COONa | 232.18 | ~180 g/L | |
| Potassium Azeloyl Diglycinate | KOOC-CH₂-NH-CO-(CH₂)₇-CO-NH-CH₂-COOK | 341.42 | Highly soluble in water | [2][3] |
| This compound Liquid Salt (with amino compounds) | Complex of this compound and an amino-containing compound (e.g., Tris-(hydroxymethyl)-aminomethane, Meglumine) | Variable | Liquid at room temperature, miscible with water | [4] |
Key Observations:
-
This compound: Exhibits very low water solubility, posing significant challenges for formulation.[1]
-
Sodium Salts: The conversion to monosodium and particularly disodium salts dramatically increases water solubility. Disodium azelate shows a more than 85-fold increase in solubility compared to the parent acid.
-
Potassium Azeloyl Diglycinate (PAD): This derivative, synthesized from this compound and glycine, is described as being completely soluble in water, making it an excellent candidate for aqueous-based formulations.[2][3] Its synthesis also incorporates glycine, an amino acid known for its hydrating properties.[5]
-
Liquid Salts: A recent innovation involves the formation of liquid salts of this compound with specific amino-containing compounds. These are liquid at room temperature and are miscible with water, offering a novel approach to formulation.[4]
Comparative Efficacy and Biological Activity
While direct comparative clinical trials between the different salt forms of this compound are limited, the improved solubility and formulation flexibility of the salts are expected to translate to enhanced efficacy and tolerability.
Mechanism of Action:
This compound and its derivatives exert their therapeutic effects through multiple pathways:
-
Anti-inflammatory: this compound can interfere with the NF-κB signaling pathway, a key regulator of inflammation.[6]
-
Antibacterial: It exhibits bacteriostatic and bactericidal activity against Propionibacterium acnes, a key bacterium involved in the pathogenesis of acne.[7][8]
-
Anti-keratinizing: It helps to normalize the process of keratinization in the follicle, preventing the formation of comedones.[6]
-
Tyrosinase Inhibition: this compound is a competitive inhibitor of tyrosinase, the key enzyme in melanin synthesis, making it effective in treating hyperpigmentation disorders.[6]
In Vitro Efficacy:
The enhanced solubility of this compound salts can lead to higher concentrations of the active moiety in solution, which is crucial for in vitro assays. For instance, in a tyrosinase inhibition assay, the ability to achieve higher concentrations of the inhibitor can provide more accurate and reproducible results. While specific comparative studies are not widely published, it is reasonable to hypothesize that the increased solubility of the salt forms would lead to greater activity in such assays.
Clinical Considerations:
-
This compound: Formulations with 15% and 20% this compound have been shown to be effective in treating acne and rosacea.[6][7][9] However, they can sometimes be associated with local irritation, such as itching, burning, and stinging.[8]
-
Potassium Azeloyl Diglycinate (PAD): This derivative is reported to be gentler on the skin compared to this compound, making it a suitable alternative for individuals with sensitive skin.[5][10] Its hydrating properties, owing to the glycine component, can also help to mitigate the dryness sometimes associated with acne treatments.[5] Studies on formulations containing PAD have shown promise in managing rosacea.[11][12]
Experimental Protocols
Preparation of this compound Salts
1. Preparation of Sodium Azelate (Monosodium and Disodium)
-
Materials: this compound, sodium hydroxide (NaOH), deionized water, ethanol, pH meter.
-
Procedure for Monosodium Azelate:
-
Dissolve a known molar quantity of this compound in ethanol.
-
In a separate beaker, prepare an aqueous solution containing one molar equivalent of NaOH.
-
Slowly add the NaOH solution to the this compound solution with constant stirring.
-
Monitor the pH of the solution. The formation of the monosodium salt will result in a pH shift.
-
The solvent can be removed under reduced pressure to obtain the solid monosodium azelate.
-
-
Procedure for Disodium Azelate:
-
Follow the same procedure as for the monosodium salt, but use two molar equivalents of NaOH for each mole of this compound.[13]
-
The final pH of the solution will be higher, indicating the formation of the disodium salt.
-
Isolate the solid salt by solvent evaporation.
-
2. Synthesis of Potassium Azeloyl Diglycinate (PAD)
-
Materials: this compound, thionyl chloride, glycine, potassium hydroxide (KOH), aprotic solvent (e.g., tetrahydrofuran), deionized water.
-
Procedure: This synthesis is a multi-step process:
-
Formation of Azeloyl Dichloride: React this compound with an excess of thionyl chloride to convert the carboxylic acid groups to acid chlorides. This reaction is typically performed under anhydrous conditions and reflux.
-
Reaction with Glycine: In a separate vessel, dissolve two molar equivalents of glycine in an aqueous solution of potassium hydroxide.
-
Acylation: Slowly add the azeloyl dichloride to the glycine solution under controlled temperature and pH (typically alkaline) to facilitate the acylation reaction, forming the diglycinate derivative.
-
Neutralization and Isolation: Neutralize the reaction mixture with an appropriate acid and then isolate the potassium azeloyl diglycinate, which may involve purification steps like crystallization or chromatography.[2][14]
-
Determination of Aqueous Solubility (Shake-Flask Method - adapted from OECD Guideline 105)
-
Principle: This method determines the saturation concentration of a substance in water at a given temperature.
-
Materials: The this compound salt to be tested, deionized water, constant temperature shaker bath, analytical balance, appropriate analytical method for quantification (e.g., HPLC).
-
Procedure:
-
Add an excess amount of the this compound salt to a flask containing a known volume of deionized water.
-
Place the flask in a constant temperature shaker bath set at 25°C.
-
Agitate the flask for a sufficient period to reach equilibrium (e.g., 24-48 hours).
-
After equilibration, cease agitation and allow any undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Filtration or centrifugation may be necessary.
-
Quantify the concentration of the dissolved this compound salt in the sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Repeat the determination at least in triplicate to ensure reproducibility.
-
In Vitro Tyrosinase Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the activity of tyrosinase, the enzyme responsible for melanin synthesis.
-
Materials: Mushroom tyrosinase, L-DOPA (substrate), phosphate buffer (pH 6.8), the this compound or salt solution to be tested, microplate reader.
-
Procedure:
-
Prepare solutions of the test compounds (this compound and its salts) at various concentrations in the phosphate buffer.
-
In a 96-well plate, add the tyrosinase solution and the test compound solution to each well.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the L-DOPA substrate solution to each well.
-
Measure the formation of dopachrome (a colored product) by monitoring the absorbance at a specific wavelength (e.g., 475 nm) over time using a microplate reader.
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound compared to a control without any inhibitor.
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).[15][16][17]
-
Mandatory Visualizations
References
- 1. US10106483B2 - Process for preparation of this compound - Google Patents [patents.google.com]
- 2. Buy Potassium azeloyl diglycinate | 477773-67-4 [smolecule.com]
- 3. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]
- 4. CN116715574A - this compound liquid salt and preparation method and application thereof - Google Patents [patents.google.com]
- 5. mokiner.com [mokiner.com]
- 6. This compound: Mechanisms of Action and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of topical this compound gel in the treatment of mild-moderate acne vulgaris - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. thedeconstruct.in [thedeconstruct.in]
- 11. qr8mediskin.com [qr8mediskin.com]
- 12. Potassium Azeloyl Diglycinate (Explained + Products) [incidecoder.com]
- 13. researchgate.net [researchgate.net]
- 14. specialchem.com [specialchem.com]
- 15. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
cross-study comparison of azelaic acid clinical trial outcomes for papulopustular rosacea
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the clinical efficacy of 15% azelaic acid gel and foam formulations in the treatment of papulopustular rosacea, supported by data from pivotal Phase III clinical trials.
This guide provides a comprehensive cross-study comparison of the clinical trial outcomes for two formulations of this compound—a 15% gel and a 15% foam—for the treatment of papulopustular rosacea. The data presented is aggregated from multiple Phase III, randomized, double-blind, vehicle-controlled studies to offer an objective performance benchmark for researchers and professionals in the field of dermatology drug development.
Summary of Quantitative Efficacy Data
The following table summarizes the primary efficacy endpoints from pivotal clinical trials for both this compound 15% gel and 15% foam. The key metrics for comparison are the Investigator's Global Assessment (IGA) success rate and the reduction in inflammatory lesion count (ILC).
| Formulation | Study | Treatment Arm | Vehicle Arm | Efficacy Endpoint | Outcome |
| This compound 15% Gel | Study 1[1] | 61% | 40% | IGA Success Rate (Clear, Minimal, or Mild) | This compound gel was significantly superior to vehicle (P < .0001). |
| Study 2[1] | 62% | 48% | IGA Success Rate (Clear, Minimal, or Mild) | This compound gel was significantly superior to vehicle (P = .0127). | |
| Study 1[1] | 58% reduction | 40% reduction | Mean Inflammatory Lesion Count Reduction | This compound gel demonstrated a statistically significantly higher reduction in mean inflammatory lesion count than vehicle (P = .0001). | |
| Study 2[1] | 51% reduction | 39% reduction | Mean Inflammatory Lesion Count Reduction | This compound gel demonstrated a statistically significantly higher reduction in mean inflammatory lesion count than vehicle (P = .0208). | |
| This compound 15% Foam | Pivotal Trial[2][3] | 32.0% | 23.5% | IGA Success Rate (Clear or Minimal) | Treatment with this compound foam resulted in a higher clinician-assessed treatment success rate (p=0.001).[3] |
| Pivotal Trial[2][3] | -13.0 | -10.2 | Mean Nominal Change in Inflammatory Lesion Count | A statistically significant greater reduction in the mean nominal change of inflammatory lesions was observed with this compound foam (p<0.001).[3] |
Experimental Protocols
The pivotal clinical trials for both the 15% this compound gel and foam formulations followed a similar design, allowing for a comparative assessment of their efficacy and safety profiles.
Study Design: The studies were multicenter, randomized, double-blind, vehicle-controlled, parallel-group trials.[1][2]
Patient Population: Participants were adults (18 years or older) with a diagnosis of moderate to severe papulopustular rosacea.[2] Key inclusion criteria typically included the presence of 12 to 50 inflammatory papules and/or pustules on the face.[2]
Treatment Regimen: Patients were randomized to receive either the active this compound formulation (15% gel or 15% foam) or its corresponding vehicle. The product was applied topically to the entire face twice daily (morning and evening) for a duration of 12 weeks.[2]
Primary Efficacy Endpoints: The co-primary efficacy endpoints were:
-
Investigator's Global Assessment (IGA) Success: This was defined as the proportion of patients achieving a score of "clear" or "minimal" on a 5-point IGA scale at the end of the 12-week treatment period.[2][4] The IGA scale is a static evaluation of the overall severity of papulopustular rosacea at a given time point.
-
Nominal Change in Inflammatory Lesion Count (ILC): This was measured as the mean change in the number of inflammatory papules and pustules from baseline to the end of treatment.[2][4]
Visualizing the Clinical Trial Workflow
The following diagram illustrates the typical workflow of a Phase III clinical trial for papulopustular rosacea, from initial patient screening through to the final follow-up visit.
Caption: Generalized workflow of a Phase III clinical trial for papulopustular rosacea.
Signaling Pathway Considerations
While the clinical trials focus on efficacy and safety, the mechanism of action of this compound in rosacea is understood to involve the modulation of inflammatory pathways. This compound has been shown to have anti-inflammatory effects by reducing the expression of cathelicidin and kallikrein 5, which are key components of the inflammatory cascade in rosacea. Further research into these pathways can provide deeper insights into the therapeutic effects observed in these clinical trials.
This comparative guide is intended to serve as a valuable resource for professionals engaged in the research and development of dermatological therapies. The presented data and protocols from pivotal clinical trials underscore the efficacy of 15% this compound in the management of papulopustular rosacea.
References
- 1. Efficacy and safety of this compound (15%) gel as a new treatment for papulopustular rosacea: results from two vehicle-controlled, randomized phase III studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.mdedge.com [cdn.mdedge.com]
- 3. Phase III Investigational Trial of this compound 15% Foam Meets Both Co-Primary Endpoints in Subjects with Papulopustular Rosacea [prnewswire.com]
- 4. A phase 3 randomized, double-blind, vehicle-controlled trial of this compound foam 15% in the treatment of papulopustular rosacea - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Azelaic Acid in a Laboratory Setting
Proper disposal of azelaic acid is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols ensures the safe management of chemical waste from experimental procedures. This guide provides a comprehensive overview of the necessary steps for the proper disposal of this compound, in alignment with standard safety data sheet (SDS) recommendations.
Core Principles of this compound Disposal
The primary directive for this compound disposal is to act in accordance with federal, state, and local environmental control regulations[1][2]. Waste generators are responsible for determining if a discarded chemical is classified as hazardous and must consult relevant guidelines to ensure complete and accurate classification[3][4]. It is consistently recommended to leave chemicals in their original containers and avoid mixing them with other waste.
Step-by-Step Disposal Procedures
1. Unused or Surplus this compound:
For pure, unused, or surplus this compound, the recommended course of action is to engage a licensed professional waste disposal service[5]. One suggested method involves dissolving or mixing the material with a combustible solvent and incinerating it in a chemical scrubber[5]. It is crucial to not dispose of this compound with household garbage or allow it to enter the sewage system[6].
2. Contaminated Labware and Personal Protective Equipment (PPE):
Any labware, PPE (such as gloves), or other materials that have come into contact with this compound should be treated as contaminated. These items must be disposed of as unused product[5]. Contaminated clothing should be removed immediately and washed before reuse[3].
3. Spill Management and Cleanup:
In the event of a spill, the following steps should be taken:
-
Containment: Prevent the further spread of the spill[3].
-
Cleanup: Use appropriate tools to mechanically collect the spilled solid, such as sweeping or vacuuming, while avoiding the generation of dust[3][5][7]. The collected material should be placed in a suitable, closed container for disposal[5].
-
Decontamination: After the solid material has been removed, the contaminated surface can be cleaned by spreading water[1]. However, it is imperative to prevent the cleaning water from entering drains[3][7][8].
4. Container Disposal:
Empty containers that previously held this compound should be handled as if they still contain the product. They should not be reused and must be disposed of according to the same regulations as the chemical itself[3][5].
Quantitative Data Summary
While specific quantitative limits for disposal are not broadly defined and are subject to local regulations, the following table summarizes key physical and chemical properties of this compound relevant to its handling and disposal.
| Property | Value |
| Flash Point | 210°C (410°F) (Closed Cup)[1] |
| Boiling Point | 286°C at 133 hPa[5] |
| Melting Point | 105 - 110°C[5] |
Experimental Protocols
Disposal procedures for this compound are operational and regulatory in nature and are not based on experimental protocols. The methodologies cited in safety data sheets are centered on established waste management practices.
Visualizing the Disposal Workflow
To aid in the decision-making process for the proper disposal of this compound waste, the following workflow diagram has been created.
References
- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 2. szabo-scandic.com [szabo-scandic.com]
- 3. sds.metasci.ca [sds.metasci.ca]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. azelaic.com [azelaic.com]
- 8. carlroth.com [carlroth.com]
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Azela-ic Acid
Essential safety protocols and logistical guidance for researchers, scientists, and drug development professionals working with azelaic acid.
When handling this compound in a laboratory setting, ensuring personal safety through the correct use of Personal Protective Equipment (PPE) is paramount. This compound can cause skin and serious eye irritation[1][2][3][4][5]. This guide provides detailed information on the necessary PPE, its proper use, and disposal procedures to minimize exposure and ensure a safe working environment.
Recommended Personal Protective Equipment
The selection of appropriate PPE is the final and crucial line of defense in the hierarchy of controls. The following table summarizes the recommended PPE for handling this compound, based on safety data sheets (SDS).
| Protection Type | Specific Recommendations | Relevant Standards | Rationale |
| Eye and Face Protection | Tight-fitting safety goggles with side protection or a face shield.[3][4][6] | EN 166 (EU)[4][5], OSHA 29 CFR 1910.133 (US)[7] | To prevent eye irritation or serious eye damage from splashes or dust.[1][3][8] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[3][7] | EN 374 (EU)[3], EN ISO 374-1:2016 (EU)[4][5] | To prevent skin irritation upon contact.[1][2] The breakthrough time of the glove material should be considered for prolonged contact.[3] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes.[6][9] For situations with a high risk of skin exposure, chemical-resistant suits and boots may be necessary.[4] | BS EN 13034:2005+A1:2009 (EU), BS EN ISO 20345:2022+A1:2024 (EU)[4] | To protect the skin from accidental contact and contamination.[6] Contaminated clothing should be removed and washed before reuse.[1][7][10] |
| Respiratory Protection | Generally not required with adequate ventilation. If dust is generated and ventilation is insufficient, a dust respirator is recommended.[9][11] | NIOSH/MSHA approved respirator (US)[6], EN 149 (EU) | To prevent respiratory irritation from inhaling this compound dust.[2] A P2 or FFP2 filter is often suggested.[4][11] |
Operational Plans: Donning, Doffing, and Disposal of PPE
Proper procedures for putting on (donning) and taking off (doffing) PPE are critical to prevent cross-contamination.
Donning and Doffing Procedure for PPE
Disposal Plan:
-
Contaminated PPE: All disposable PPE, such as gloves, that has come into contact with this compound should be disposed of in a designated, labeled waste container.[11]
-
Waste Disposal: The disposal of this compound and contaminated materials should be in accordance with local, state, and federal regulations.[10][12] It is important to consult your institution's environmental health and safety (EHS) department for specific guidelines.
Hierarchy of Controls for Safe Handling
While PPE is essential, it is the last line of defense. A comprehensive safety approach involves a hierarchy of controls to minimize potential hazards.
Hierarchy of Controls for this compound
By adhering to these guidelines and integrating them into your laboratory's standard operating procedures, you can significantly reduce the risks associated with handling this compound and maintain a safe research environment. Always refer to the specific Safety Data Sheet for the this compound product you are using for the most detailed and up-to-date information.
References
- 1. azelaic.com [azelaic.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. carlroth.com [carlroth.com]
- 4. avenalab.com [avenalab.com]
- 5. avenalab.com [avenalab.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 10. sds.metasci.ca [sds.metasci.ca]
- 11. download.basf.com [download.basf.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
